molecular formula C9H17NO B1427040 1-Cyclobutylpiperidin-4-ol CAS No. 869224-62-4

1-Cyclobutylpiperidin-4-ol

Cat. No.: B1427040
CAS No.: 869224-62-4
M. Wt: 155.24 g/mol
InChI Key: DFNHWMSTHVIRFR-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 141.21 g/mol . It is characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and a cyclobutyl group on the nitrogen atom. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific research applications for this exact compound are not fully detailed in the public domain, its core structure suggests it is primarily used as a versatile building block for the synthesis of more complex molecules. Researchers may employ it in the development of pharmaceutical candidates, particularly as a precursor to ketone derivatives like 1-Cyclobutylpiperidin-4-one (CAS 359880-05-0), which shares a closely related skeletal structure . The physical properties of related compounds indicate potential utility in various experimental conditions, with calculated properties such as a density of approximately 1.16 g/cm³ and a boiling point near 248°C . This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclobutylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNHWMSTHVIRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclobutylpiperidin-4-ol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclobutylpiperidin-4-ol is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural motif, featuring a cyclobutyl group appended to a piperidine ring, makes it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

The fundamental structure of this compound consists of a piperidine ring substituted at the nitrogen atom with a cyclobutyl group and at the 4-position with a hydroxyl group.

Molecular Formula: C₉H₁₇NO[1]

Molecular Weight: 155.24 g/mol [2]

IUPAC Name: this compound[3]

CAS Number: 869224-62-4[4][5]

Synonyms: N-Cyclobutyl-4-hydroxypiperidine, 1-Cyclobutyl-4-hydroxypiperidine[3][6]

Structural Diagram:

Caption: 2D Structure of this compound

Physicochemical Properties:

PropertyValueSource
Purity 95%[3]
XlogP (predicted) 1.0[1]
Monoisotopic Mass 155.13101 Da[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through reductive amination . This well-established reaction in organic chemistry provides a straightforward route to secondary and tertiary amines.

Reaction Scheme:

Caption: Synthesis of this compound via Reductive Amination.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is outlined below. This protocol is adapted from established procedures in the scientific literature.

Step 1: Reaction Setup

  • To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or dichloroethane), add cyclobutanone.

  • The choice of an aprotic solvent is crucial to prevent unwanted side reactions with the reducing agent.

Step 2: Reductive Amination

  • The reaction mixture is then treated with a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Sodium triacetoxyborohydride is the preferred reagent for reductive aminations as it is less sensitive to moisture and provides higher yields compared to other reducing agents like sodium borohydride.

  • The reaction is typically carried out at a controlled temperature, usually between 20°C and 30°C, for a duration of 12 to 14 hours to ensure complete conversion.

Step 3: Work-up and Isolation

  • Upon completion, the reaction is quenched with an aqueous solution, and the product is extracted into an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by standard techniques such as column chromatography or crystallization to obtain the final product with high purity.

Spectroscopic Data (Predicted)

While experimental spectra are not widely published, predicted mass spectrometry data provides valuable information for the characterization of this compound.

Predicted Mass Spectrometry Data:

Adductm/z
[M+H]⁺156.13829
[M+Na]⁺178.12023
[M-H]⁻154.12373
[M+NH₄]⁺173.16483
[M+K]⁺194.09417
[M+H-H₂O]⁺138.12827
Data sourced from PubChemLite.[1]

Applications in Drug Discovery

The 1-cyclobutylpiperidine moiety is a recognized pharmacophore in modern drug discovery, imparting favorable properties to bioactive molecules.[7] this compound serves as a key intermediate in the synthesis of compounds targeting various receptors and enzymes.

Histamine H3 Receptor Inverse Agonists:

A significant application of this compound is in the development of potent and selective histamine H3 receptor (H3R) inverse agonists.[7] These compounds have shown therapeutic potential for treating sleep disorders and cognitive deficits.[7] The cyclobutyl group is often crucial for achieving high affinity and selectivity for the H3 receptor.[8][9]

One notable example is the synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide, a potent H3R inverse agonist.[8] In the synthesis of this compound, this compound undergoes a Williamson ether synthesis with 4-fluoro-1-nitrobenzene, followed by several subsequent steps.

Logical Flow of a Multi-step Synthesis Utilizing this compound:

multistep_synthesis A This compound B 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene A->B Williamson Ether Synthesis C 4-(1-Cyclobutylpiperidin-4-yloxy)aniline B->C Nitro Group Reduction D 2-chloro-N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]acetamide C->D Acylation E Final H3R Inverse Agonist D->E Nucleophilic Substitution

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 1-Cyclobutylpiperidin-4-ol, a key building block in modern medicinal chemistry. Its unique structural combination of a cyclobutyl moiety and a piperidinol core makes it a valuable scaffold for the synthesis of novel therapeutic agents. Understanding its fundamental characteristics is paramount for its effective utilization in drug design, synthesis, and formulation. This document delves into its key physical and chemical properties, supported by established analytical methodologies and safety protocols.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a cyclobutyl group and at the 4-position with a hydroxyl group.

  • IUPAC Name: this compound

  • CAS Number: 869224-62-4[1][2][3][4][5]

  • Molecular Formula: C₉H₁₇NO[1][4]

  • Molecular Weight: 155.24 g/mol [4][5]

  • Canonical SMILES: C1CC(C1)N2CCC(CC2)O

  • InChI Key: DFNHWMSTHVIRFR-UHFFFAOYSA-N[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is the bedrock of successful drug development. These parameters influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource/Method
Melting Point Not availableExperimental data not found in literature.
Boiling Point 266.5 ± 15.0 °CPredicted[5][6]
Density 1.115 ± 0.06 g/cm³Predicted[5][6]
pKa 14.87 ± 0.20Predicted[5][6]
Solubility Not availableExperimental data not found in literature.[1][4]

Note: The boiling point, density, and pKa values are predicted and should be used as estimations. Experimental verification is recommended.

Causality Behind Physicochemical Properties

The predicted high boiling point of this compound is attributable to the presence of the polar hydroxyl group, which can participate in intermolecular hydrogen bonding. This, along with the molecule's moderate molecular weight, requires significant energy to overcome these intermolecular forces for a phase transition to the gaseous state.

The basicity of the tertiary amine in the piperidine ring is the primary determinant of its pKa. The electron-donating nature of the alkyl substituents (cyclobutyl and the piperidine ring itself) increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

The solubility of this compound is expected to be moderate in aqueous solutions due to the presence of the hydrogen-bond-donating hydroxyl group and the hydrogen-bond-accepting tertiary amine. However, the non-polar cyclobutyl and piperidine rings will contribute to its solubility in organic solvents.

Spectroscopic Profile

Expected ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the protons on the cyclobutyl ring, the piperidine ring, and the hydroxyl group.

  • Cyclobutyl Protons: A series of multiplets in the upfield region (approximately 1.5-2.5 ppm).

  • Piperidine Protons: The protons on the piperidine ring will likely appear as overlapping multiplets in the range of 1.4-3.0 ppm. The protons alpha to the nitrogen will be the most downfield.

  • Methine Proton (C4-H): A multiplet around 3.5-4.0 ppm, shifted downfield due to the adjacent hydroxyl group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Cyclobutyl Carbons: Signals in the aliphatic region (approximately 20-40 ppm).

  • Piperidine Carbons: The carbons of the piperidine ring are expected to resonate between 30-60 ppm. The carbons adjacent to the nitrogen will be further downfield.

  • Carbon Bearing the Hydroxyl Group (C4): This carbon will be the most downfield of the piperidine ring carbons, likely in the 60-70 ppm range.

Expected Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ range.

  • C-O Stretch: A moderate to strong band between 1000-1260 cm⁻¹.

  • C-N Stretch: A weak to moderate band in the 1020-1250 cm⁻¹ region.

Expected Mass Spectrometry (MS) Data

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 155. Common fragmentation patterns would involve the loss of a water molecule from the molecular ion, and cleavage of the cyclobutyl group or the piperidine ring.

Experimental Methodologies

To obtain precise and reliable physicochemical data, standardized experimental protocols must be followed.

Determination of Melting Point

The melting point is a critical indicator of purity.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of high purity.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

G cluster_solubility Solubility Determination Workflow A Add excess compound to water B Equilibrate (Shake at constant T) A->B 24-48h C Separate solid and liquid phases B->C Centrifuge/Settle D Quantify concentration in supernatant C->D HPLC/UV-Vis

Caption: Workflow for Aqueous Solubility Determination.

Safety and Handling

Based on the Safety Data Sheet for this compound (CAS 869224-62-4), the following safety precautions should be observed.[4]

  • Hazard Statements:

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.[4]

  • Precautionary Statements:

    • Avoid breathing dust/fumes/gas/mist/vapors/spray.[4]

    • Wash skin thoroughly after handling.[4]

    • Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • IF ON SKIN: Wash with plenty of soap and water.[4]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Store in a well-ventilated place. Keep container tightly closed.[4]

Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[4]

Incompatible Materials: Strong oxidizing agents.[4]

Hazardous Decomposition Products: Carbon oxides and nitrogen oxides.[4]

G cluster_safety Safety and Handling Protocol PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handling Handling Procedures (Use in well-ventilated area, Avoid creating dust) PPE->Handling Storage Storage (Cool, dry place, Tightly closed container) Handling->Storage Spill Spill Response (Absorb with inert material, Dispose as hazardous waste) Handling->Spill

Caption: Key Safety and Handling Considerations.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it amenable to a variety of chemical transformations and suitable for incorporation into drug discovery programs. While experimental data for some of its properties are not widely published, predictions based on its structure provide a solid foundation for its use in research and development. Adherence to appropriate safety protocols is essential when handling this compound. Further experimental investigation into its physicochemical characteristics will undoubtedly enhance its utility in the scientific community.

References

Sources

An In-Depth Technical Guide to 1-Cyclobutylpiperidin-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclobutylpiperidin-4-ol is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid cyclobutyl moiety and functionalized piperidine ring offer a unique three-dimensional structure that is increasingly utilized in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its significant applications, particularly in the development of selective enzyme inhibitors and receptor modulators.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is crucial for its effective application in multi-step syntheses and for the prediction of the properties of its derivatives.

PropertyValueSource
Molecular Formula C₉H₁₇NO[1]
Molecular Weight 155.24 g/mol Calculated
Monoisotopic Mass 155.13101 Da[1]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through reductive amination. This method is widely employed in pharmaceutical synthesis due to its efficiency and operational simplicity. The protocol described below is a self-validating system, where successful execution yields a product with predictable characteristics, confirming the reaction's efficacy.

Reaction Scheme: Reductive Amination

The synthesis involves the reaction of 4-hydroxypiperidine with cyclobutanone in the presence of a reducing agent, sodium triacetoxyborohydride. This process forms the basis for the construction of the target molecule.

Reductive Amination hydroxypiperidine 4-Hydroxypiperidine plus + hydroxypiperidine->plus cyclobutanone Cyclobutanone reagents Sodium Triacetoxyborohydride (Solvent) cyclobutanone->reagents plus->cyclobutanone product This compound reagents->product

Caption: Reductive amination of 4-hydroxypiperidine with cyclobutanone.

Experimental Protocol

This protocol is adapted from established procedures for reductive amination reactions in the synthesis of pharmaceutical intermediates.[2]

Materials:

  • 4-Hydroxypiperidine

  • Cyclobutanone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-hydroxypiperidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask, add cyclobutanone (1.1 equivalents).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. The portion-wise addition is crucial to control the reaction rate and prevent excessive heat generation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This step neutralizes the acidic byproducts of the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). The multiple extractions ensure the complete recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash with brine. The brine wash removes any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.

Characterization

Due to the proprietary nature of specific analytical data, representative spectra for similar piperidine derivatives are often used for preliminary identification. Researchers should perform their own analytical characterization for definitive structural confirmation. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. The ¹H NMR spectrum would be expected to show characteristic signals for the cyclobutyl and piperidinyl protons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) group.

Applications in Drug Discovery

This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules. Its structural features are particularly valuable in the design of compounds targeting specific enzymes and receptors.

Histamine H3 Receptor (H3R) Inverse Agonists

The 1-cyclobutylpiperidine moiety is a key pharmacophore in a series of potent and selective histamine H3 receptor (H3R) inverse agonists.[2] These compounds have shown therapeutic potential for the treatment of sleep disorders and cognitive deficits.[2][3][4][5][6] The cyclobutyl group is believed to provide an optimal fit within the receptor's binding pocket, contributing to the high affinity and selectivity of these molecules.

H3R_Pathway H3R_IA H3R Inverse Agonist (derived from this compound) H3R Histamine H3 Receptor H3R_IA->H3R Binds and Stabilizes Inactive State G_Protein G-Protein Coupling H3R->G_Protein Inhibits Signaling_Cascade Downstream Signaling Cascade (e.g., cAMP reduction) G_Protein->Signaling_Cascade Inhibits Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Acetylcholine, Histamine) Signaling_Cascade->Neurotransmitter_Release Disinhibits Therapeutic_Effect Cognitive Enhancement & Wakefulness Promotion Neurotransmitter_Release->Therapeutic_Effect

Caption: Signaling pathway of H3R inverse agonists.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

This compound is also a valuable building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. These inhibitors are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes. The piperidine scaffold can be functionalized to interact with key residues in the active site of the DPP-IV enzyme, leading to its inhibition.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions.

  • Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis via reductive amination and its utility in constructing key pharmacophores for H3R inverse agonists and DPP-IV inhibitors underscore its importance in modern drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

  • AK Scientific, Inc. (Date not available).
  • ResearchGate. (Date not available). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. [Link]

  • PubMed. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. [Link]

  • Sigma-Aldrich. (2025).
  • PubChem. (Date not available). This compound. [Link]

  • PubMed. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. [Link]

  • Hudkins, R. L., et al. (2014). Discovery of (1R, 6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]3,4-diaza-bicyclo[4.1.0] hept-4-en-2-one (R, S-4a): Histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. [Link]

  • National Center for Biotechnology Information. (Date not available). PubChem Compound Summary for CID 58155416, this compound.
  • National Institutes of Health. (Date not available). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • MDPI. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]

  • PubChemLite. (Date not available). This compound (C9H17NO).
  • MDPI. (Date not available). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link]

  • MDPI. (Date not available). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). [Link]

Sources

Spectroscopic Characterization of 1-Cyclobutylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Cyclobutylpiperidin-4-ol, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and reproducibility.

Molecular Structure and Significance

This compound is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a cyclobutyl group and at the 4-position with a hydroxyl group. Its chemical formula is C9H17NO, and its structure plays a crucial role in its reactivity and interaction with biological targets.[1] The precise characterization of this molecule is paramount for its application in medicinal chemistry, where it often serves as a scaffold for the development of novel therapeutics, including histamine H3 receptor inverse agonists.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Due to the absence of publicly available experimental spectra for this compound, this section will focus on the predicted ¹H and ¹³C NMR spectra, based on the known chemical structure and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine and cyclobutyl rings. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the ring conformations.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4 (CH-OH)~3.6 - 3.8Multiplet1H
Piperidine H-2, H-6 (axial & equatorial)~2.6 - 2.9 (eq), ~2.0 - 2.3 (ax)Multiplets4H
Piperidine H-3, H-5 (axial & equatorial)~1.8 - 2.0 (eq), ~1.4 - 1.6 (ax)Multiplets4H
Cyclobutyl CH-N~2.5 - 2.8Multiplet1H
Cyclobutyl CH₂~1.8 - 2.1Multiplets4H
Cyclobutyl CH₂~1.6 - 1.8Multiplets2H
OHBroad singlet1H

Causality Behind Experimental Choices: The choice of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical for obtaining high-resolution spectra. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The addition of a drop of D₂O would result in the disappearance of the hydroxyl proton signal, confirming its assignment. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex multiplets arising from the piperidine and cyclobutyl ring protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (CH-OH)~65 - 70
C-2, C-6~50 - 55
C-3, C-5~30 - 35
Cyclobutyl C-1 (CH-N)~55 - 60
Cyclobutyl C-2, C-4~25 - 30
Cyclobutyl C-3~15 - 20

Trustworthiness Through Self-Validating Systems: The combination of ¹H and ¹³C NMR, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a self-validating dataset. COSY would establish the proton-proton coupling networks within the piperidine and cyclobutyl rings, while HSQC would correlate each proton signal to its directly attached carbon, confirming the assignments made in the one-dimensional spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-N bonds, as well as the C-H bonds of the aliphatic rings.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (aliphatic)2850 - 3000Strong
C-N (amine)1000 - 1250Medium
C-O (alcohol)1000 - 1200Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The evanescent wave that penetrates the sample is partially absorbed, and the resulting spectrum is collected.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

This method is rapid, requires minimal sample preparation, and is suitable for a wide range of samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectral Data

For this compound (C9H17NO), the predicted monoisotopic mass is 155.1310 Da.[1] In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated.

Adduct / Fragment Predicted m/z
[M+H]⁺156.1383
[M+Na]⁺178.1202
[M+H-H₂O]⁺138.1283

Authoritative Grounding: The predicted m/z values are based on calculations using the exact masses of the constituent isotopes.[1] The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of a water molecule from the molecular ion, followed by fragmentation of the piperidine and cyclobutyl rings.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B C18 Reverse-Phase Column A->B C Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) B->C D Electrospray Ionization (ESI) C->D Eluent Transfer E Quadrupole Mass Analyzer D->E F Detector E->F G Mass Spectrum F->G Data Acquisition & Processing

Sources

An In-depth Technical Guide to the Solubility of 1-Cyclobutylpiperidin-4-ol in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Importance of 1-Cyclobutylpiperidin-4-ol

The piperidine scaffold is a cornerstone in modern drug discovery, present in a multitude of approved therapeutic agents.[2] Its N-substituted derivatives, such as this compound, are of particular interest as they allow for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 1-cyclobutyl moiety, specifically, has been increasingly incorporated into drug candidates to enhance properties such as metabolic stability, water solubility, and receptor binding by introducing a three-dimensional, non-planar structure.[3]

Understanding the solubility of an intermediate like this compound is paramount. Solubility is a critical determinant of reaction kinetics, purification efficiency (e.g., crystallization), and the ease of handling and formulation.[4] Poor solubility can create significant bottlenecks in the scale-up synthesis and development of active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge and practical workflows necessary to characterize and overcome potential solubility challenges associated with this versatile intermediate.

Physicochemical Properties and Structural Analysis

To predict the solubility behavior of this compound, we must first analyze its molecular structure and key physicochemical parameters.

Molecular Structure and Functional Groups

The structure of this compound features three key components that dictate its solubility:

  • A Tertiary Amine (Piperidine Nitrogen): The nitrogen atom within the piperidine ring is a tertiary amine. This group is basic and can be protonated at acidic pH, significantly increasing aqueous solubility.

  • A Secondary Alcohol (Hydroxyl Group): The hydroxyl (-OH) group at the 4-position is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature enhances solubility in polar protic solvents like water and alcohols.

  • A Cyclobutyl Group: This non-polar, aliphatic ring attached to the nitrogen atom increases the lipophilicity of the molecule. The introduction of such saturated rings can also disrupt crystal lattice formation, which may lead to enhanced solubility compared to planar aromatic analogues.[3]

Caption: Chemical structure of this compound.

Predicted Physicochemical Parameters

While experimental data is scarce, computational models can provide valuable estimates for key properties influencing solubility.

ParameterPredicted ValueSignificance for Solubility
Molecular Weight ~169.26 g/mol Low molecular weight generally favors higher solubility.[5]
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5A positive logP indicates a preference for lipophilic (non-polar) environments, but the value is moderate, suggesting some degree of aqueous solubility is possible.[5]
pKa (Acid Dissociation Constant) 9.0 - 10.0 (for the protonated amine)The basic nitrogen will be significantly protonated in acidic solutions (pH < pKa), leading to a dramatic increase in aqueous solubility.[6]
Topological Polar Surface Area (TPSA) ~32.26 ŲA low TPSA (< 60 Ų) is generally associated with good cell membrane permeability, but the polar nature of the hydroxyl group is a key driver for solubility in polar solvents.[7]

Note: These values are estimations based on cheminformatics software and the properties of similar structures. Experimental verification is required for definitive characterization.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" provides a framework for predicting solubility.[8] Based on the structural analysis, the following trends are anticipated for this compound:

  • High Solubility:

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydroxyl group can form strong hydrogen bonds with these solvents. In aqueous media, solubility will be highly pH-dependent. At acidic pH (e.g., pH < 7), the piperidine nitrogen will be protonated, forming a salt and significantly increasing solubility.[2][9]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating polar molecules and are expected to dissolve this compound readily.

  • Moderate Solubility:

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and should be capable of dissolving the compound, although perhaps to a lesser extent than highly polar solvents.

    • Ethers (e.g., THF, Diethyl Ether): The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group, but the overall non-polar character of these solvents may limit high solubility.

  • Low to Insoluble:

    • Non-polar Solvents (e.g., Hexane, Toluene, Heptane): The dominant polar functionalities (-OH, -N-) of the molecule are incompatible with the non-polar nature of these solvents, leading to poor solvation and low solubility.[2]

Experimental Determination of Solubility: A Validating Protocol

Given the absence of published data, experimental determination is crucial. The shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[10][11]

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a specific solvent for a sufficient period to achieve a saturated solution. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique.[8]

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV or LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., 5-10 mg for a 1 mL solvent volume).

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period. For thermodynamic solubility, 24 to 48 hours is typically required to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[10]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[8]

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method (see Section 5) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification cluster_result Result A Add excess solid This compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate for analysis E->F G Quantify concentration via HPLC-UV or LC-MS F->G H Calculate and report solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is essential. The choice of analytical method depends on the compound's properties and the required sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique.[13] However, this compound lacks a strong chromophore, meaning it does not absorb UV light strongly. Direct analysis may therefore suffer from poor sensitivity. To overcome this, pre-column derivatization with a UV-active agent, such as 4-toluenesulfonyl chloride, can be employed to create a derivative that is easily detectable.[14][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for this type of analysis due to its superior sensitivity and selectivity, which eliminates the need for derivatization.[16][17] The mass spectrometer can directly detect and quantify the this compound molecule with high accuracy, even at very low concentrations. This makes it ideal for determining solubility in solvents where the compound is only sparingly soluble.

Safety and Handling

As a piperidine derivative, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for piperidine compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[20][21]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials and sources of ignition.[19]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste in accordance with local regulations.[21]

Conclusion

While quantitative solubility data for this compound is not published, a scientific, structure-based assessment predicts high solubility in polar solvents and poor solubility in non-polar solvents. Its solubility in aqueous media is expected to be highly pH-dependent due to the basic nature of the piperidine nitrogen. This guide provides the necessary theoretical framework and a robust, validated experimental protocol—the shake-flask method coupled with LC-MS analysis—to enable researchers to generate precise and reliable solubility data. Such data is indispensable for optimizing synthetic routes, developing purification strategies, and accelerating the progression of drug discovery projects that utilize this valuable chemical intermediate.

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Funel, C., & Abla, M. (2018).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Al-Shdefat, R., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PIPERIDINE.
  • Agilent Technologies. (n.d.). SAR study of piperidine derivatives as inhibitors. PMC - PubMed Central.
  • Solubility of Things. (n.d.). Piperidine | Solubility of Things.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF.
  • Federal University of Santa Maria. (2013).
  • PubMed. (n.d.). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
  • Journal of the American Chemical Society. (2025, December 30). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
  • MDPI. (n.d.). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs.
  • Dissolution Technologies. (2006, August). Analytical Method Selection for Drug Product Dissolution Testing.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 18). PMC - PubMed Central.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. (n.d.). PubMed.
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC - PubMed Central.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • u:scholar. (2016, October 18).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • BenchChem. (2025). Quinidine N-oxide solubility in different organic solvents.
  • Yeditepe Journal of Health Sciences. (2025, August 31).
  • ResearchGate. (2025, August 10). Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Request PDF.

Sources

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Architect of Complex Neuromodulators

In the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds. Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the design of a vast array of therapeutics. Within this important class of compounds, 1-Cyclobutylpiperidin-4-ol has emerged as a particularly valuable building block. Though structurally unassuming, its strategic incorporation into larger molecules has been instrumental in the development of potent and selective agents targeting the central nervous system. This technical guide will provide an in-depth exploration of the discovery, synthesis, and historical context of this compound, offering insights for researchers, scientists, and drug development professionals.

The primary significance of the 1-cyclobutylpiperidine moiety lies in its role as a key pharmacophore in a series of potent and selective histamine H3 receptor (H3R) inverse agonists. These compounds have shown considerable therapeutic promise for the treatment of sleep disorders and cognitive deficits. The cyclobutyl group, in particular, appears to confer a favorable balance of physicochemical properties, influencing receptor affinity, selectivity, and pharmacokinetic profiles.

Modern Synthesis: The Efficiency of Reductive Amination

The most prevalent and efficient method for the synthesis of this compound is the direct reductive amination of 4-hydroxypiperidine with cyclobutanone. This one-pot reaction is favored for its high yield, operational simplicity, and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

Reaction: Reductive amination of 4-hydroxypiperidine with cyclobutanone.

Procedure:

  • To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or methanol), add cyclobutanone.

  • The reaction mixture is then treated with a reducing agent, such as sodium triacetoxyborohydride, at a controlled temperature, typically between 20°C and 30°C.

  • The reaction is stirred for a period of 12 to 14 hours to ensure complete conversion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatographic techniques to yield this compound.[1]

Causality of Experimental Choices: The choice of sodium triacetoxyborohydride as the reducing agent is deliberate. It is a mild and selective reagent that is particularly effective for the reductive amination of aldehydes and ketones. Its kinetic profile allows for the formation of the iminium ion intermediate before rapid reduction, minimizing side reactions. The use of a controlled temperature ensures the stability of the reactants and intermediates, leading to a cleaner reaction profile and higher yield.

Diagram of the Reductive Amination Workflow

G start Start Materials: 4-Hydroxypiperidine & Cyclobutanone step1 Dissolve in Suitable Solvent (e.g., Dichloromethane) start->step1 step2 Formation of Hemiaminal Intermediate step1->step2 Mixing step3 Dehydration to Iminium Ion step2->step3 Equilibrium step4 Addition of Reducing Agent (Sodium Triacetoxyborohydride) step3->step4 step5 Reduction of Iminium Ion step4->step5 Reduction end_product This compound step5->end_product workup Reaction Quench & Workup end_product->workup purification Purification (e.g., Chromatography) workup->purification final_product Purified this compound purification->final_product

Caption: Workflow for the synthesis of this compound via reductive amination.

Historical Context and the Evolution of N-Substituted Piperidines

While the contemporary importance of this compound is well-documented in recent literature, pinpointing its exact first synthesis is more elusive. Its "discovery" is less a singular event and more a logical step in the broader evolution of piperidine chemistry for pharmaceutical applications.

The piperidine scaffold itself has been a subject of chemical investigation since the 19th century. However, the systematic exploration of N-substituted piperidine derivatives for therapeutic purposes gained significant momentum in the mid-20th century. Early research often focused on N-alkyl and N-aryl substitutions in the quest for novel analgesics, antihistamines, and anticholinergics.

The synthesis of N-substituted 4-piperidones, which are direct precursors to 4-piperidinols, was an active area of research in the 1960s and 1970s. Methodologies from this era laid the groundwork for the synthesis of a wide variety of N-functionalized piperidines. While specific documentation of the N-cyclobutyl variant from this period is scarce in readily available literature, the exploration of various N-cycloalkyl groups on the piperidine ring was a logical progression for medicinal chemists seeking to modulate the steric and electronic properties of their compounds.

The advent and refinement of reductive amination as a robust and versatile synthetic tool in the latter half of the 20th century significantly streamlined the synthesis of such compounds. This methodology provided a more direct and efficient route to N-substituted piperidines compared to earlier multi-step processes. It is highly probable that the first synthesis of this compound was achieved through this method, likely in a medicinal chemistry program exploring structure-activity relationships of N-cycloalkyl piperidine derivatives.

The contemporary value of this compound was truly realized with the intensive investigation of histamine H3 receptor antagonists in the early 21st century. Researchers at institutions like Suven Life Sciences and Teva Pharmaceuticals extensively synthesized and evaluated a range of derivatives, leading to the identification of clinical candidates such as SUVN-G3031 and others.[2][3][4][5][6] These efforts solidified the importance of the 1-cyclobutylpiperidine-4-oxy motif as a privileged scaffold for targeting the H3 receptor.

Applications in Drug Discovery: A Scaffold for Neuromodulation

The primary application of this compound is as a key intermediate in the synthesis of histamine H3 receptor inverse agonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the constitutive activity of this receptor, inverse agonists can enhance the release of neurotransmitters like acetylcholine and dopamine, which are crucial for arousal, cognition, and wakefulness.

The 1-cyclobutylpiperidine-4-oxy core structure has been a cornerstone in the development of numerous H3 receptor inverse agonists with potential applications in treating:

  • Sleep Disorders: By promoting wakefulness, these compounds are investigated for conditions like narcolepsy.

  • Cognitive Deficits: Their ability to enhance cholinergic neurotransmission makes them attractive for treating cognitive impairments associated with Alzheimer's disease and other neurological disorders.[2][6]

Quantitative Data on Key Derivatives
Compound NameTargetAssayQuantitative Data (Ki)Reference(s)
N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)hH3RRadioligand Binding8.73 nM[1][3]
1‐[2‐(1‐cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐onehH3RRadioligand Binding4.0 nM[2][6]
(1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a)H3RFunctional AntagonismPotent in vivo[4][5]

Diagram of the Role of this compound in H3R Inverse Agonist Synthesis

G start This compound (Key Intermediate) step1 Williamson Ether Synthesis with an Aromatic Moiety (e.g., 4-fluoronitrobenzene) start->step1 intermediate1 N-Cyclobutylpiperidine-O-Aryl Ether step1->intermediate1 step2 Further Functional Group Interconversion & Coupling Reactions intermediate1->step2 final_product Potent and Selective Histamine H3 Receptor Inverse Agonists step2->final_product

Caption: General synthetic pathway from this compound to H3R inverse agonists.

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound serves as a compelling example of how a relatively simple chemical entity can become a cornerstone in the development of complex and highly specific therapeutic agents. While its precise "discovery" may be nestled within the broader history of piperidine chemistry, its modern significance is undeniable. The efficient and scalable synthesis via reductive amination has made it a readily accessible and highly valuable building block for drug discovery programs. The continued exploration of its derivatives in the context of neurological and psychiatric disorders ensures that the legacy of this compound in medicinal chemistry is far from complete. Its story is a testament to the enduring power of fundamental scaffolds in the ongoing quest for novel medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in the Synthesis of Bioactive Molecules.
  • ResearchGate. (n.d.). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition | Request PDF.
  • Nirogi, R., Shinde, A., Mohammed, A. R., Badange, R. K., Reballi, V., Bandyala, T. R., ... & Jasti, V. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203–1217.
  • Hudkins, R. L., Josef, K. A., Becknell, N. C., Aimone, L. D., Mathiasen, J. A., Gruner, J. A., & Raddatz, R. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303–1306.
  • ScienceDirect. (n.d.). Discovery of (1R, 6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]3,4-diaza-bicyclo[4.1.0] hept-4-en-2-one (R, S-4a): Histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting.
  • PubMed. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition.

Sources

The Cyclobutyl Group: A Strategic Asset in the Design of Advanced Piperidine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of approved drugs.[1][2] Its conformational flexibility and synthetic tractability have made it a privileged scaffold in drug design.[3][4] However, the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of innovative substitution patterns. This guide focuses on the strategic incorporation of the cyclobutyl group onto the piperidine scaffold, a tactic that has gained significant traction for its ability to confer a unique and advantageous set of properties to drug candidates. We will delve into the multifaceted roles of the cyclobutyl moiety, from its impact on physicochemical characteristics and metabolic stability to its influence on pharmacological activity, providing a comprehensive resource for the rational design of next-generation piperidine derivatives.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in a wide array of pharmaceuticals and natural products.[5][6] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and serving as a basic center, which is often crucial for target engagement. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets.[3] The synthetic accessibility and the possibility of functionalization at multiple positions make it an exceptionally versatile building block for creating diverse chemical libraries.[7][8]

The Cyclobutyl Group: More Than Just a Bulky Substituent

The cyclobutyl group, a four-membered carbocycle, has emerged as a valuable functional group in medicinal chemistry, offering distinct advantages over other alkyl or cyclic substituents.[9][10] Its unique puckered three-dimensional structure and electronic properties impart significant and often beneficial changes to the parent molecule.[11][12]

Physicochemical Properties Modulation

The introduction of a cyclobutyl group can profoundly influence the physicochemical properties of a piperidine derivative, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity and Solubility: The cyclobutyl moiety is a non-polar, hydrophobic group that can increase the lipophilicity of a molecule. This can be advantageous for crossing cellular membranes and accessing lipophilic binding pockets of target proteins. However, this increase in lipophilicity must be carefully balanced to maintain adequate aqueous solubility for oral bioavailability. The replacement of planar aromatic rings with a puckered cyclobutane can lead to improved solubility.[13]

  • Increased sp3 Character: A key trend in modern drug design is the move towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3).[13] This is often correlated with increased clinical success rates. The incorporation of a cyclobutyl group, being entirely sp3-hybridized, increases the three-dimensionality and Fsp3 character of a molecule, which can lead to better binding affinity and improved physicochemical properties.[13]

A Bioisosteric Replacement Strategy

The cyclobutyl group is frequently employed as a bioisostere for other common chemical motifs, offering a way to fine-tune a molecule's properties while retaining or improving its biological activity.[14]

  • tert-Butyl Bioisostere: The cyclobutyl group can serve as a bioisostere for the sterically demanding tert-butyl group.[14] While mimicking its bulk, the cyclobutyl group offers a different conformational profile and can sometimes lead to improved metabolic stability.[15][16]

  • Aryl Ring Bioisostere: In some cases, the cyclobutyl ring can replace an aromatic ring.[11][13] This substitution can be beneficial in several ways:

    • It reduces the planarity of the molecule, which can enhance binding to non-planar protein surfaces.[11]

    • It can improve metabolic stability by removing a site susceptible to oxidative metabolism by cytochrome P450 enzymes.[13]

    • It can lead to better solubility.[13]

PropertyAromatic RingCyclobutyl RingImpact of Replacement
Planarity HighLow (Puckered)Increased 3D shape, potentially better target fit.[13]
Fsp3 Character LowHighImproved "drug-like" properties and clinical success correlation.[13]
Metabolic Stability Often susceptible to oxidationGenerally more stableReduced clearance, longer half-life.[13]
Solubility Can be poorOften improvedBetter potential for oral bioavailability.[13]
Impact on Pharmacological Activity

The introduction of a cyclobutyl group can directly influence the pharmacological activity of a piperidine derivative through several mechanisms:

  • Conformational Restriction: The rigid, puckered nature of the cyclobutyl ring can conformationally constrain the piperidine scaffold or its substituents.[11] This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to enhanced potency.

  • Filling Hydrophobic Pockets: The bulk and hydrophobicity of the cyclobutyl group make it ideal for occupying hydrophobic pockets within a protein's binding site.[11][12] This can lead to increased van der Waals interactions and a significant boost in binding affinity.

  • Directing Key Pharmacophore Groups: The defined geometry of the cyclobutyl ring can be used to precisely position other key pharmacophoric elements for optimal interaction with the target.[11]

A notable example is the discovery of a potent histamine H3 receptor inverse agonist, where a cyclobutyl group on the piperidine nitrogen was found to be optimal for activity, leading to a compound with cognitive enhancing and wake-promoting properties.[17]

Enhancing Metabolic Stability

One of the most significant advantages of incorporating a cyclobutyl group is the potential to improve a compound's metabolic stability.[11][18]

  • Blocking Metabolically Labile Sites: The cyclobutyl group can be strategically placed to shield adjacent, metabolically vulnerable positions from enzymatic degradation. Its chemical inertness makes it resistant to common metabolic transformations.[11]

  • Reduced Susceptibility to Oxidation: Compared to linear alkyl chains or electron-rich aromatic systems, the C-H bonds of a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes.[19]

Synthetic Strategies and Experimental Protocols

The successful incorporation of a cyclobutyl group into a piperidine derivative relies on robust synthetic methodologies.

Synthesis of Cyclobutyl-Piperidine Building Blocks

A common approach involves the synthesis of a versatile cyclobutyl-piperidine building block that can be further elaborated.[20]

Protocol: Synthesis of N-Boc-4-(cyclobutylamino)piperidine

  • Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) and cyclobutylamine (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4-(cyclobutylamino)piperidine.

Late-Stage Functionalization

Modern cross-coupling methodologies allow for the late-stage introduction of cyclobutyl groups, which is particularly valuable in lead optimization.

Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Cyclobutane Synthesis

  • Reaction Setup: In a reaction vessel, combine the aryl bromide-substituted piperidine (1.0 eq), cyclobutylboronic acid or its pinacol ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (K2CO3) (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, for example, a mixture of dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the residue by column chromatography.

Visualizing the Impact of the Cyclobutyl Group

The following diagrams illustrate the key concepts discussed in this guide.

Piperidine Piperidine Derivative Cyclobutyl Cyclobutyl Group (+) Piperidine->Cyclobutyl Incorporation of Physicochemical Physicochemical Properties Cyclobutyl->Physicochemical Impacts Pharmacological Pharmacological Activity Cyclobutyl->Pharmacological Enhances Metabolic Metabolic Stability Cyclobutyl->Metabolic Improves Lipophilicity ↑ Lipophilicity Physicochemical->Lipophilicity Solubility ↑/↓ Solubility Physicochemical->Solubility Fsp3 ↑ Fsp3 Character Physicochemical->Fsp3 Potency ↑ Potency Pharmacological->Potency Binding ↑ Binding Affinity Pharmacological->Binding Selectivity ↑ Selectivity Pharmacological->Selectivity HalfLife ↑ Half-life Metabolic->HalfLife Clearance ↓ Clearance Metabolic->Clearance

Figure 1: The multifaceted role of the cyclobutyl group in piperidine derivatives.

cluster_0 Bioisosteric Replacement cluster_1 Improved Properties Aromatic Aromatic Ring Cyclobutyl Cyclobutyl Group Aromatic->Cyclobutyl Replaced by tertButyl tert-Butyl Group tertButyl->Cyclobutyl Replaced by MetabolicStability Metabolic Stability Cyclobutyl->MetabolicStability Leads to Solubility Solubility Cyclobutyl->Solubility Leads to ThreeD 3D Shape Cyclobutyl->ThreeD Leads to

Figure 2: Cyclobutyl group as a strategic bioisostere.

Conclusion and Future Perspectives

The cyclobutyl group is a powerful tool in the medicinal chemist's armamentarium for the design of novel piperidine-based therapeutics. Its ability to modulate physicochemical properties, act as a versatile bioisostere, enhance pharmacological activity, and improve metabolic stability makes it a highly attractive substituent.[11][13][17][18] As our understanding of structure-activity and structure-property relationships continues to grow, we can expect to see the increasingly sophisticated and strategic application of the cyclobutyl moiety in the development of safer and more effective drugs. The ongoing development of novel synthetic methods will further facilitate the exploration of this valuable chemical space, paving the way for the next generation of piperidine-containing medicines.

References

  • Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. (2022-12-06).
  • Bioisosteres of tert-Butyl Group - Enamine.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Arom
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Public
  • Some biologically active (cyclo)alkylpiperidines.
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH.
  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing - PubMed.
  • Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system DISSERT
  • The Role of Piperidine Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).
  • Cyclobutanes in Small-Molecule Drug Candid
  • Bioactive cyclobutane-containing alkaloids | Request PDF - ResearchG
  • (PDF)
  • Research progress on piperidine-containing compounds as agrochemicals.
  • Cyclobutane—Physical Properties and Theoretical Studies | Request PDF - ResearchG
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Role of Piperidine Deriv
  • Piperidine-based drug discovery - ResearchG

Sources

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a titan in the landscape of medicinal chemistry.[1][2] Its remarkable prevalence in a vast number of FDA-approved drugs and biologically active natural products solidifies its status as a "privileged scaffold" in the art of drug design.[1][3][4][5][6] This guide provides a comprehensive exploration of the piperidine motif, delving into its fundamental physicochemical properties, conformational intricacies, and profound impact on the pharmacological activity of a diverse array of therapeutics. We will dissect the structure-activity relationships (SAR) that govern its interactions with biological targets, explore key synthetic strategies, and present detailed protocols for the evaluation of piperidine-containing compounds. This document aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics, offering insights grounded in established scientific principles and field-proven applications.

The Ubiquity and Privileged Nature of the Piperidine Scaffold

The piperidine moiety is a recurring structural theme in a multitude of pharmaceuticals spanning a wide range of therapeutic areas.[2][7][8] Its derivatives are integral components of drugs targeting the central nervous system (CNS), including antipsychotics like haloperidol and risperidone, and stimulants such as methylphenidate.[5][9] Furthermore, the piperidine ring is found in potent analgesics like fentanyl and pethidine, anticancer agents, antivirals, and antimalarials, underscoring its versatility.[7][9][10][11]

The classification of piperidine as a "privileged scaffold" is not arbitrary.[1][3][4][5][6] This designation arises from its ability to serve as a versatile template that can be readily modified to interact with a variety of biological targets with high affinity and specificity.[4] The key attributes contributing to its success include:

  • Three-Dimensionality: The sp³-hybridized nature of its carbon atoms imparts a distinct three-dimensional character, allowing for precise spatial orientation of substituents to engage with complex binding pockets of proteins.[7][12]

  • Basic Nitrogen Atom: The presence of a basic nitrogen atom is crucial for forming ionic interactions with acidic residues in target proteins and can be pivotal for modulating physicochemical properties such as solubility.[4]

  • Conformational Flexibility: The piperidine ring can adopt various conformations, most notably the chair form, which allows it to adapt to the steric demands of different binding sites.[6][9]

  • Metabolic Stability: The piperidine core is generally considered to be metabolically stable, a desirable characteristic for drug candidates.[4][6]

Physicochemical Properties and Conformational Analysis: The Foundation of Activity

The therapeutic efficacy of a piperidine-containing drug is intrinsically linked to its physicochemical properties and conformational behavior.

Physicochemical Characteristics

A comparative analysis with its five-membered counterpart, pyrrolidine, highlights some of the subtle yet significant properties of the piperidine ring.

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic, making them largely interchangeable when basicity is the primary driver of interaction.[4]
logP (Octanol/Water) 0.840.46Piperidine is slightly more lipophilic, which can influence solubility, cell permeability, and potential off-target interactions.[4]

Table 1: Comparative Physicochemical Properties of Piperidine and Pyrrolidine.[4]

The slightly higher lipophilicity of piperidine can be a double-edged sword. While it may enhance membrane permeability, it can also lead to increased metabolic susceptibility and potential for off-target binding.[4] The introduction of chiral centers within the piperidine ring can further modulate these properties, influencing aqueous solubility and lipophilicity (logD).[13]

Conformational Landscape

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain.[9] However, the presence of the nitrogen atom introduces additional complexity. Two distinct chair conformations are possible: one with the N-H bond in an axial position and the other in an equatorial position.[9]

Extensive studies have shown that the equatorial conformation is generally more stable.[9][14] The energy difference between the axial and equatorial conformers is influenced by the solvent environment, with polar solvents potentially favoring the axial form.[9] The two conformers rapidly interconvert through a process of nitrogen inversion.[9]

The conformational preference of substituents on the piperidine ring is a critical determinant of biological activity. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes.[15] However, protonation of the piperidine nitrogen can significantly influence the conformational equilibrium, particularly for compounds with polar 4-substituents, often stabilizing the axial conformer.[15]

Caption: Conformational equilibrium of the piperidine ring.

Pharmacological Significance Across Therapeutic Areas

The versatility of the piperidine scaffold is evident in its widespread application across numerous therapeutic domains.[7][10][11]

Central Nervous System (CNS) Disorders

Piperidine derivatives are particularly prominent in the development of drugs targeting the CNS.[5] Their ability to be functionalized allows for the fine-tuning of properties essential for CNS activity, such as blood-brain barrier penetration.[5]

  • Antipsychotics: Drugs like haloperidol and risperidone, which contain a piperidine moiety, are mainstays in the treatment of schizophrenia.[9]

  • Analgesics: The piperidine ring is a core component of potent opioid analgesics, including fentanyl and its analogs, which primarily target mu-opioid receptors.[7][9]

  • Alzheimer's Disease: Donepezil, a piperidine derivative, is a widely used acetylcholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease.[2][10]

  • Stimulants: Methylphenidate (Ritalin), used to treat ADHD, features a piperidine ring.[9]

Oncology

The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents.[3][7][16] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes and the modulation of critical signaling pathways.[1][16][17]

  • Kinase Inhibition: Piperidine derivatives have been developed as potent inhibitors of kinases like Akt1, which are crucial for cancer cell survival and proliferation.[1] Crizotinib, an ALK/ROS1 dual inhibitor, also contains a piperidine moiety that contributes to its optimal pharmacological properties.[7]

  • Signaling Pathway Modulation: Piperidine-containing compounds have been shown to regulate crucial signaling pathways implicated in cancer, such as STAT-3, NF-κB, and PI3K/Akt.[16][17]

  • Cell Cycle Arrest: Certain piperidine derivatives can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[16]

Infectious and Parasitic Diseases

The piperidine scaffold is also found in a number of agents used to combat infectious and parasitic diseases. Febrifugine and its synthetic analog halofuginone are effective antiparasitic drugs.[7]

Synthesis of Piperidine-Containing Scaffolds: Key Methodologies

The construction of the piperidine ring is a well-established area of organic synthesis, with a variety of methods available to access diverse substitution patterns.

Catalytic Hydrogenation of Pyridines

One of the most common and direct routes to piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[2][18] This method is often efficient but may require harsh conditions and can be sensitive to the presence of other functional groups.

Experimental Protocol: Hydrogenation of a Substituted Pyridine

  • Catalyst Preparation: In a suitable reaction vessel, the chosen catalyst (e.g., Raney-Ni, Cobalt-based catalyst) is added under an inert atmosphere.[2]

  • Reaction Setup: The substituted pyridine is dissolved in an appropriate solvent (e.g., water, ethanol) and added to the reaction vessel.[2]

  • Hydrogenation: The vessel is purged with hydrogen gas and pressurized to the desired level. The reaction mixture is then heated and stirred for the required duration.

  • Workup and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by standard techniques such as crystallization or chromatography.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies offer a powerful means to construct the piperidine ring with a high degree of stereocontrol.[12] These methods typically involve the formation of a C-N or C-C bond from a linear precursor containing a nitrogen source and an electrophilic or nucleophilic center.[12]

Intramolecular_Cyclization Substrate Linear Precursor (with Nitrogen Source & Electrophile/Nucleophile) TransitionState Cyclization (e.g., aza-Michael, Electrophilic Cyclization) Substrate->TransitionState Product Piperidine Derivative TransitionState->Product

Caption: General workflow for intramolecular cyclization.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical approach to complex piperidine derivatives.[2]

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

Understanding the SAR of piperidine derivatives is paramount for optimizing their potency, selectivity, and pharmacokinetic properties.[1][19]

Impact of Substituent Position and Nature

The biological activity of piperidine-containing compounds is highly sensitive to the placement and chemical nature of substituents on the ring.[1]

  • Substitution on the Piperidine Nitrogen (R1): Modifications at the nitrogen atom can significantly influence binding affinity and selectivity. For example, in a series of mGluR5 antagonists, a small alkyl substituent like a methyl group on the piperidine nitrogen enhanced potency compared to the unsubstituted analog.[20]

  • Substitution on the Piperidine Ring: The introduction of substituents at various positions on the carbon framework of the piperidine ring allows for the exploration of different regions of the target's binding pocket.

Table 2: Illustrative SAR Data for Piperidine Derivatives as mGluR5 Antagonists

Compound IDR1 (Piperidine Nitrogen Substituent)R2 (Phenylethynyl Ring Substituent)mGluR5 IC50 (nM)
1-H-H158
2-CH3-H10
5-CH33-F3
12-H3-F20

Data compiled for illustrative purposes based on trends observed in relevant publications.[20]

Stereochemistry and Activity

The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. Chiral piperidine scaffolds are increasingly recognized for their ability to enhance potency, selectivity, and pharmacokinetic profiles.[13][21] The introduction of a chiral center can lead to a more defined three-dimensional structure that can better complement the chiral environment of a biological target.[13]

Bioisosteric Replacements: Expanding the Chemical Space

While the piperidine ring is highly effective, medicinal chemists are continually exploring bioisosteric replacements to overcome potential liabilities such as metabolic instability or to fine-tune physicochemical properties.[22] Spirocyclic systems, such as 2-azaspiro[3.3]heptane, have been proposed as piperidine bioisosteres that can improve solubility and reduce metabolic degradation.[22][23]

Bioisosteric_Replacement Piperidine Piperidine Scaffold Bioisostere Spirocyclic Bioisostere (e.g., 2-azaspiro[3.3]heptane) Piperidine->Bioisostere Bioisosteric Replacement

Caption: Concept of bioisosteric replacement for the piperidine scaffold.

Conclusion and Future Perspectives

The piperidine scaffold has undeniably earned its place as a cornerstone of medicinal chemistry.[1] Its unique combination of structural and physicochemical properties has enabled the development of a multitude of life-saving and life-improving drugs. The continued exploration of novel synthetic methodologies, a deeper understanding of its conformational behavior, and the rational design of new derivatives and bioisosteres will undoubtedly lead to the discovery of the next generation of piperidine-containing therapeutics. As our understanding of complex biological systems grows, the versatility and adaptability of the piperidine scaffold will ensure its continued relevance and importance in the ongoing quest for new medicines.

References

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023-02-09). [Link]

  • Piperidine. Wikipedia. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. (2023-04-04). [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Recent advancement of piperidine moiety in treatment of cancer- A review. PubMed. (2018-09-05). [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. (2022-01-07). [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Semantic Scholar. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21). [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023-03-15). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. (2023-03-15). [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • Pharmaceutically available drugs containing the piperidine core structure. ResearchGate. [Link]

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. PubMed Central. [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. (2024-02-17). [Link]

  • Piperidine Synthesis. DTIC. (2025-06-04). [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. (2025-08-10). [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. (2022-01-12). [Link]

  • Drugs containing piperidine or pyrrolidine structure. ResearchGate. [Link]

Sources

A Technical Guide to the 1-Cyclobutylpiperidin-4-ol Pharmacophore for Histamine H₃ Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The histamine H₃ receptor (H₃R) has emerged as a compelling therapeutic target for a spectrum of central nervous system (CNS) disorders, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2] As a presynaptic autoreceptor and heteroreceptor, it tonically inhibits the release of histamine and other key neurotransmitters, making its antagonism a promising strategy to enhance wakefulness and cognitive functions.[3][4] This technical guide provides an in-depth exploration of the 1-cyclobutylpiperidin-4-ol moiety, a validated and highly successful pharmacophore in the design of potent and selective H₃R antagonists and inverse agonists. We will dissect its structure-activity relationship (SAR), outline key experimental protocols for its evaluation, and present case studies of clinical and preclinical candidates that leverage this critical chemical scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of neuroscience and GPCR-targeted therapeutics.

The Histamine H₃ Receptor: A Key Modulator of CNS Neurotransmission

Functionally, H₃Rs act as inhibitory autoreceptors on histaminergic neurons, creating a negative feedback loop that controls histamine synthesis and release.[4] They also function as heteroreceptors on non-histaminergic neurons, modulating the release of a wide array of neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[3][4] By blocking these receptors, H₃R antagonists or inverse agonists disinhibit these systems, leading to elevated levels of histamine and other neurotransmitters in the synaptic cleft. This mechanism underpins their therapeutic potential for promoting wakefulness and enhancing cognitive processes.[2][9] The approval of Pitolisant, an H₃R inverse agonist, for the treatment of narcolepsy validates this therapeutic approach.[7][10][11]

H₃ Receptor Signaling Pathways

The primary signaling cascade initiated by H₃R activation involves the Gαi/o subunit inhibiting adenylyl cyclase. However, the receptor's signaling is more complex, also involving the Gβγ subunits and other downstream effectors.

H3R_Signaling H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation MAPK_PI3K MAPK / PI3K Pathways H3R->MAPK_PI3K Activates AC Adenylyl Cyclase (AC) G_protein->AC αi/o subunit inhibits Ca_Channels N-type Ca²+ Channels G_protein->Ca_Channels βγ subunits inhibit cAMP cAMP ↓ AC->cAMP PKA PKA Cascade ↓ cAMP->PKA Ca_Influx Ca²+ Influx ↓ Ca_Channels->Ca_Influx NT_Release Neurotransmitter Release ↓ Ca_Influx->NT_Release

Caption: Simplified H₃ Receptor signaling cascade.

The this compound Pharmacophore

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. In the context of H₃R antagonists, a common pharmacophore model consists of a basic amine, a central scaffold, and a lipophilic region. The this compound moiety serves as an exceptionally effective component, typically providing the basic amine and part of the central scaffold, often connected via an ether linkage to the rest of the molecule.

Structure-Activity Relationship (SAR) Insights

The success of the this compound core stems from a finely tuned balance of structural features that optimize binding affinity, selectivity, and pharmacokinetic (ADME) properties.

  • Piperidine Nitrogen: This basic amine is a critical interaction point, forming an ionic bond with a conserved acidic residue, likely Glutamate (Glu206), in the H₃ receptor binding pocket.[12] Its pKa is crucial for maintaining a protonated state at physiological pH.

  • Cyclobutyl Group: This substituent on the piperidine nitrogen is a key discovery. Compared to smaller (e.g., isopropyl) or larger, more flexible alkyl groups, the cyclobutyl ring provides an optimal balance of lipophilicity and conformational rigidity. This enhances binding affinity and often improves metabolic stability and oral bioavailability.

  • 4-Oxygen Linkage: The oxygen atom at the 4-position of the piperidine ring typically serves as a connection point (e.g., an ether) to a larger aromatic scaffold. This precise positioning and vector allows the rest of the molecule to access other key interaction points within the receptor.

SAR_Logic Core This compound Moiety N Basic Piperidine Nitrogen Core->N Cyclobutyl N-Cyclobutyl Group Core->Cyclobutyl Oxygen 4-Oxygen Linker Core->Oxygen Affinity High Receptor Affinity (Ki) N->Affinity Interaction Ionic bond with Asp/Glu residue N->Interaction Cyclobutyl->Affinity PK Favorable ADME Properties Cyclobutyl->PK Oxygen->Affinity Selectivity Selectivity vs. Other Receptors Affinity->Selectivity Drug_Discovery_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Synthesis Synthesis of Analogs (e.g., Ether Formation) Binding H3R Radioligand Binding Assay (Ki) Synthesis->Binding Functional Functional Assay (GTPγS, cAMP) Binding->Functional RO Receptor Occupancy (LC-MS/MS) Functional->RO PD Pharmacodynamics (Rat Dipsogenia) RO->PD Efficacy Efficacy Models (NOR, EEG) PD->Efficacy

Caption: Drug discovery workflow for H₃R antagonists.

General Synthetic Approach

The this compound pharmacophore is typically incorporated into target molecules via an ether linkage. A common method is the Williamson ether synthesis or a Mitsunobu reaction between this compound and a phenolic precursor of the desired molecule. The key intermediate, this compound, can be synthesized via reductive amination of 4-hydroxypiperidine with cyclobutanone.

Key Experimental Protocols

This assay quantifies the affinity (Ki) of a test compound for the H₃ receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

  • Materials:

    • Rat cortical membranes (or HEK293 cells expressing hH₃R).

    • Radioligand: [³H]-Nα-methylhistamine.

    • Non-specific binding control: Histamine or a high-concentration H₃R agonist/antagonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds dissolved in DMSO.

  • Methodology:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Nα-methylhistamine radioligand, and the test compound.

    • For total binding wells, add vehicle (DMSO). For non-specific binding wells, add a saturating concentration of a non-labeled ligand.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at 25°C for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, then add scintillation cocktail.

    • Quantify bound radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific) and determine the IC₅₀ of the test compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

This assay measures the percentage of H₃ receptors occupied by a drug in the brain at a given dose and time point. [13]

  • Objective: To determine the in vivo ED₅₀ (dose required to occupy 50% of receptors).

  • Methodology:

    • Dose cohorts of rats with the test compound (e.g., orally) at various concentrations. A vehicle group serves as control.

    • At a specific time point post-dosing (e.g., Tmax), administer a non-radiolabeled tracer compound with known H₃R affinity (e.g., GSK189254) intravenously. [13] 3. After a short tracer distribution period (e.g., 30 minutes), euthanize the animals and rapidly dissect brain regions.

    • Collect the striatum or frontal cortex (high H₃R density, measures total binding) and the cerebellum (low H₃R density, measures non-specific binding/free tracer). [13] 5. Homogenize tissues and quantify the concentration of the tracer in each region using LC-MS/MS.

    • Calculate receptor occupancy for each animal using the formula: % Occupancy = (1 - [Tracer_striatum_drug / Tracer_cerebellum_drug] / [Tracer_striatum_vehicle / Tracer_cerebellum_vehicle]) * 100

    • Plot % Occupancy vs. Dose to determine the ED₅₀.

This model assesses the functional in vivo antagonism of H₃R by measuring the blockade of drinking behavior induced by an H₃R agonist. [14][15][16]

  • Objective: To confirm in vivo functional H₃R antagonism.

  • Methodology:

    • Acclimatize male Wistar rats and house them individually without water for a period before the test (e.g., 12 hours).

    • Pre-treat animals with various doses of the test antagonist (e.g., p.o.) or vehicle.

    • After a set pre-treatment time (e.g., 60 minutes), administer a challenge dose of the H₃R agonist (R)-α-methylhistamine (RAM) via intracerebroventricular (i.c.v.) injection.

    • Immediately after the RAM challenge, return the rats to their cages with a pre-weighed water bottle.

    • Measure cumulative water consumption over a 30-60 minute period.

    • A potent antagonist will dose-dependently block the excessive drinking behavior induced by RAM.

Case Studies: Exemplary Molecules

Several potent and selective H₃R inverse agonists featuring the this compound pharmacophore have been developed, demonstrating robust efficacy in preclinical models.

Compound NameStructure SnippethH₃R Ki (nM)In Vivo Efficacy HighlightsReference
SUVN-G3031 N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-...8.73Demonstrated high receptor occupancy and marked wake-promoting effects in rats.[17]
Compound 45e 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-thiazolo[5,4-c]pyridin-5-yl]...4.0Showed high receptor occupancy (ED₈₀ = 0.22 mg/kg) and robust efficacy in the object recognition task.[15]
Compound (R,S)-4a 5-[4-(1-Cyclobutylpiperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]...N/AEnhanced short-term memory in the rat social recognition model at doses as low as 0.03-0.3 mg/kg.,[18] [19]

These examples underscore the power of this pharmacophore. SUVN-G3031 has successfully completed Phase 1 clinical evaluations. [17]Compound 45e demonstrated a potent ability to increase acetylcholine levels in the brain, relevant for Alzheimer's therapy. [15]The remarkable potency of Compound (R,S)-4a in a cognitive model highlights the potential for developing highly effective nootropic agents. [18]

Conclusion and Future Directions

The this compound moiety is a cornerstone pharmacophore in the design of modern histamine H₃ receptor antagonists and inverse agonists. Its structural features provide a superior combination of high binding affinity, selectivity, and drug-like properties, leading to the discovery of multiple preclinical and clinical candidates. The continued exploration of this scaffold, including its incorporation into novel molecular frameworks and its use in developing multi-target ligands, remains a highly promising avenue for the development of new therapeutics for complex neurological and psychiatric disorders. The robust and validated experimental workflows detailed herein provide a clear path for the continued evaluation and optimization of next-generation CNS therapies targeting the H₃ receptor.

References

  • Signaling pathways associated with the histamine H3 receptor. The... - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Histamine H3 receptor (H3R) main signaling pathways. H3Rs interact with... - ResearchGate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10. [Link]

  • H3 receptor antagonist - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Luo, J., et al. (2015). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 135(4), 767-779. [Link]

  • What are H3 receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse. Retrieved January 7, 2026, from [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. [Link]

  • Sadek, B., et al. (2019). Histamine H3 receptor antagonists/inverse agonists: Where do they go? Pharmacological Therapeutics, 200, 69-84. [Link]

  • Histamine H3 receptor - Wikipedia. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Weisler, R. H., et al. (2012). Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder. CNS Drugs, 26(5), 421-432. [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721. [Link]

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant. - ClinPGx. (n.d.). ClinPGx. Retrieved January 7, 2026, from [Link]

  • How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names. (2021, July 13). RxList. Retrieved January 7, 2026, from [Link]

  • Arumugam, M., et al. (2010). In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. Synapse, 64(12), 910-918. [Link]

  • Sadek, B., et al. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. CNS Neuroscience & Therapeutics, 19(11), 815-824. [Link]

  • Sadek, B., et al. (2022). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers in Pharmacology, 13. [Link]

  • Kathmann, M., et al. (1995). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 328(7), 581-586. [Link]

  • Kathmann, M., et al. (1993). Novel Histamine H3 Receptor Antagonists: Affinities in an H3 Receptor Binding Assay and Potencies in Two Functional H3 Receptor Models. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(5), 498-503. [Link]

  • Kawamata, Y., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(1), 12-21. [Link]

  • 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203-1217. [Link]

  • Nirogi, R., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem, 17(3), e202100583. [Link]

  • Raddatz, R., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]

  • Gyertyán, I., et al. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. ACS Omega, 9(12), 14139-14154. [Link]

  • In-Vivo Histamine H3 antagonist receptor occupancy assay in Rats using nonradioactive tracer | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721. [Link]

  • Raddatz, R., et al. (2014). Discovery of (1R, 6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]3,4-diaza-bicyclo[4.1.0] hept-4-en-2-one (R, S-4a): Histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]

  • Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - Journal of Medicinal Chemistry - ACS Figshare. (n.d.). ACS Figshare. Retrieved January 7, 2026, from [Link]

  • Sadek, B., et al. (2024). Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure. Frontiers in Pharmacology, 15. [Link]

  • Chen, J., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Łażewska, D., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Molecules, 28(9), 3829. [Link]

  • Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands | Cresset Group. (2021, October 8). Cresset Group. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Preliminary Biological Screening of 1-Cyclobutylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional geometry that can be readily functionalized, allowing for precise control over physicochemical properties such as lipophilicity and basicity. These features are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing key interactions with biological targets.[5]

This guide focuses on a specific, promising subclass: 1-Cyclobutylpiperidin-4-ol derivatives . The introduction of a cyclobutyl group at the N1 position and a hydroxyl group at the C4 position creates a distinct chemical entity with significant therapeutic potential. Notably, this scaffold has been successfully exploited to develop potent and selective inverse agonists for the Histamine H3 receptor (H3R), a key target in the central nervous system (CNS) for treating cognitive disorders and promoting wakefulness.[6][7][8]

The objective of this document is to provide a comprehensive, field-proven framework for the preliminary biological screening of novel this compound derivatives. We will move beyond a simple listing of protocols to explain the strategic rationale behind each stage of the screening cascade, from initial target engagement to early ADME profiling. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently identify and validate promising lead compounds from this chemical series.

Section 1: Designing the Screening Cascade: A Phased Approach to De-risking

A successful preliminary screening campaign is not a single experiment but a multi-stage, decision-driven process. The goal is to progressively filter a library of synthesized derivatives, enriching for compounds with the desired biological activity and drug-like properties while minimizing the investment in compounds destined to fail. This tiered approach, often called a screening cascade, is fundamental to efficient drug discovery.

The selection of initial biological targets is paramount. For the this compound scaffold, a logical starting point is the Histamine H3 receptor (H3R) , given the established literature precedent.[6][8] However, the piperidine core is also known to interact with other CNS receptors, such as sigma (σ) and opioid receptors.[9][10][11] Therefore, these receptors serve as critical targets for secondary and selectivity screening to ensure the specificity of our lead compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Function cluster_3 Phase 4: Early ADME Profiling Primary Primary Assay (e.g., H3R Radioligand Binding) Hit_ID Hit Identification (% Inhibition @ 10 µM) Primary->Hit_ID Confirm Hit Re-synthesis & Confirmation Hit_ID->Confirm Primary Hits Potency Dose-Response (IC50 Determination) Confirm->Potency Selectivity Selectivity Screening (e.g., σ1, σ2, M1 Receptors) Potency->Selectivity Potent Hits Functional Functional Assay (e.g., cAMP or Ca2+ Flux) Selectivity->Functional ADME In Vitro ADME (Solubility, Permeability, Stability) Functional->ADME Selective, Functional Hits Tox Cytotoxicity Assay ADME->Tox Lead_Opt Lead Optimization Tox->Lead_Opt Prioritized Leads for Lead Optimization G cluster_0 H3R Signaling Pathway (Gi/o-coupled) H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activation by Agonist AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Inverse_Agonist Inverse Agonist (Test Compound) Inverse_Agonist->H3R Reduces Basal Activity

Caption: Signaling pathway of the Gi/o-coupled Histamine H3 Receptor.

Selectivity Screening

The most potent, functional hits should be screened against a panel of off-targets. This is typically done using binding assays, following the same principles as the primary screen.

  • Sigma Receptors (σ₁ and σ₂): Use membrane preparations and selective radioligands like [³H]-(+)-pentazocine for σ₁ and [³H]-DTG for σ₂. [10]* Muscarinic Receptors (e.g., M₁): Use membranes expressing the M₁ receptor and a radioligand like [³H]pirenzepine.

  • hERG Channel: A binding assay for the hERG potassium channel is a critical early safety screen to flag potential cardiotoxicity.

A compound is considered selective if its affinity for the primary target (H3R) is at least 100-fold greater than its affinity for off-targets.

Section 5: Phase 4 - Early In Vitro ADME & Cytotoxicity Profiling

Objective: To evaluate the fundamental drug-like properties of the most promising leads to ensure they have a reasonable chance of success in vivo.

Rationale: A potent and selective compound is useless if it cannot reach its target in the body. Early ADME (Absorption, Distribution, Metabolism, Excretion) screening provides crucial data on a compound's solubility, its ability to cross biological membranes (permeability), and its stability against metabolic enzymes. These assays help prioritize compounds for more complex in vivo studies.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures a compound's ability to passively diffuse across an artificial lipid membrane, serving as a model for gastrointestinal absorption. [12][13]

  • Apparatus: A 96-well filter plate (donor plate) and a matching 96-well acceptor plate.

  • Membrane: The filter membrane of the donor plate is coated with a lipid solution (e.g., 1-2% lecithin in dodecane) to form the artificial barrier. [14]3. Procedure: a. Fill the acceptor plate wells with buffer (pH 7.4). b. Fill the donor plate wells with a solution of the test compound in buffer (pH 7.4 or an acidic pH to mimic the stomach). c. Assemble the plates, placing the donor plate on top of the acceptor plate, and incubate for 4-18 hours. d. After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability coefficient (Pe). Compounds are often categorized as having low, medium, or high permeability based on these values.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses how quickly a compound is metabolized by the major drug-metabolizing enzymes (Cytochrome P450s) found in the liver. [15][16][17]

  • Reagents: Pooled human liver microsomes (HLM), NADPH (a required cofactor), and phosphate buffer (pH 7.4). [18]2. Procedure: a. Pre-warm a solution of HLM and the test compound (e.g., at 1 µM) in buffer to 37°C. b. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. c. Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes). d. Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins. e. Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of this line gives the rate of elimination (k). c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (Cl_int) in µL/min/mg of microsomal protein.

Data Presentation: Summary of Early ADME & Cytotoxicity
Compound IDIC₅₀ (nM)PAMPA Pe (10⁻⁶ cm/s)HLM t½ (min)Cytotoxicity CC₅₀ (µM)
EX-003228.5 (High)45 (Moderate)>50
EX-001751.2 (Low)65 (High)>50
EX-0051109.2 (High)<5 (Low)15

Conclusion and Path Forward

This in-depth guide outlines a logical and efficient cascade for the preliminary biological screening of this compound derivatives. By systematically progressing from broad primary screening to detailed functional, selectivity, and ADME profiling, research teams can make data-driven decisions to identify compounds with the highest potential for further development.

Based on the hypothetical data presented, compound EX-003 emerges as the most promising lead. It demonstrates high potency (IC₅₀ = 22 nM), high membrane permeability, and moderate metabolic stability, with no evidence of cytotoxicity. This profile warrants its progression into lead optimization, where medicinal chemists would aim to further improve its potency and metabolic stability while maintaining its excellent permeability and safety profile. In contrast, EX-001 would be deprioritized due to low permeability, and EX-005 would be eliminated due to poor metabolic stability and potential cytotoxicity. This structured approach ensures that resources are focused on compounds with a clear and scientifically validated path toward becoming a successful drug candidate.

References

  • ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.
  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • PubMed. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents.
  • Roth, B.L., et al. (2004). Screening the receptorome to discover the molecular targets for plant-derived psychoactive compounds: a novel approach for CNS drug discovery. Pharmacology & Therapeutics, 102(2), 99-110.
  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes.
  • MDPI. (n.d.). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • RSC Publishing. (2020). Sigma 1 Receptors in vitro and in vivo Imaging Studies in Different Disease States.
  • PubMed. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity.
  • Slideshare. (n.d.). CNS stimulants and depressants screening models.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ResearchGate. (n.d.). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Kothiyal, P., & Kumar, A. (2012). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research, 2(4), 123-128.
  • Tuccinardi, T., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7934-7968.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • Frontiers. (n.d.). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands.
  • ResearchGate. (2016). Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents.
  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Thieme. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • bioRxiv. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding.
  • PubMed. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity.
  • Google Patents. (n.d.). Screening the activity of drugs for central nervous system (CNS).
  • eLife. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor.
  • PubMed. (2011). In vitro opioid receptor assays.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • MDPI. (n.d.). Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • PubMed. (n.d.). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity.
  • MDPI. (n.d.). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.
  • Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Medi Study Go. (n.d.). Screening Methods and Research Advances in ANS Pharmacology.
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Cyclobutylpiperidin-4-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyclobutylpiperidin-4-ol, a valuable building block in medicinal chemistry, from 4-hydroxypiperidine and cyclobutanone. The 1-cyclobutylpiperidine moiety is a recognized pharmacophore, notably present in a range of potent and selective histamine H3 receptor (H3R) inverse agonists with therapeutic potential for neurological disorders.[1][2][3][4][5] This application note details a robust and efficient protocol centered on reductive amination, a cornerstone reaction in modern synthetic chemistry. We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed step-by-step experimental procedure, and address critical safety considerations. This guide is intended for researchers and professionals in drug discovery and development, offering both practical instructions and the scientific rationale behind the chosen methodology.

Introduction: The Significance of the 1-Cyclobutylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[6] Its N-functionalization allows for the fine-tuning of pharmacological properties. Specifically, the N-cyclobutylpiperidine scaffold has emerged as a key component in the design of ligands for various biological targets. Its most prominent role is as a pharmacophore in potent and selective inverse agonists of the histamine H3 receptor (H3R).[1][2][3][4] These compounds hold promise for the treatment of cognitive deficits and sleep disorders.[1] The synthesis of this compound is a critical first step in the multi-step preparation of these advanced drug candidates, such as SUVN-G3031.[1][3][5]

Synthetic Strategy: Reductive Amination

The chosen synthetic route for preparing this compound is the direct reductive amination of 4-hydroxypiperidine with cyclobutanone. This method is highly favored for its efficiency, operational simplicity, and generally high yields.[7][8]

Mechanistic Rationale

Reductive amination is a two-stage process that occurs in a single pot.[9]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on the carbonyl carbon of cyclobutanone. This forms an unstable hemiaminal intermediate, which rapidly dehydrates to yield a tertiary iminium ion.

  • Reduction: A mild and selective reducing agent is then used to reduce the iminium ion to the desired tertiary amine, this compound.

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike more reactive hydrides like sodium borohydride, STAB offers several key advantages:

  • Mildness and Selectivity: It is a less reactive hydride source, which allows it to selectively reduce the iminium ion in the presence of the unreacted cyclobutanone.[1]

  • Moisture Tolerance: While it does react with water, it does so at a much slower rate than other borohydrides, making it more convenient to handle and allowing for reactions in a wider range of solvents.[10]

  • No Gaseous Byproducts: The reaction does not produce hydrogen gas, which simplifies the experimental setup and enhances safety.

The overall reaction is depicted below:

Reductive_Amination_Reaction Cyclobutanone label_conditions Sodium Triacetoxyborohydride (Solvent, 20-30°C) Cyclobutanone->label_conditions label_reagents 4-Hydroxypiperidine + Cyclobutanone label_product This compound Product Product label_conditions->Product 4-Hydroxypiperidine 4-Hydroxypiperidine Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow A Charge flask with 4-hydroxypiperidine and DCM B Add Cyclobutanone A->B Stir 30 min C Add STAB slurry (portion-wise) B->C D Stir at 20-30°C for 12-14 hours C->D Monitor by TLC/LC-MS E Quench with aq. NaHCO₃ D->E F Extract with DCM (3x) E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J K K J->K Final Product: This compound

Sources

Synthesis of 1-Cyclobutylpiperidin-4-ol via Reductive Amination: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-cyclobutylpiperidine moiety is a significant pharmacophore present in numerous bioactive molecules, including potent histamine H3 receptor (H3R) inverse agonists which are under investigation for treating cognitive and sleep disorders.[1][2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of a key intermediate, 1-Cyclobutylpiperidin-4-ol, through a one-pot reductive amination of 4-hydroxypiperidine with cyclobutanone. The described methodology emphasizes the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering high efficiency and operational simplicity.[5][6][7] This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical guidance, mechanistic insights, and a framework for process optimization.

Introduction

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, as this heterocyclic motif is a prevalent feature in a vast array of pharmaceuticals.[8][9][10] Specifically, the N-cyclobutylpiperidine scaffold has been identified as a critical component in compounds targeting the central nervous system. The title compound, this compound, serves as a versatile building block for the elaboration of more complex molecular architectures.

Reductive amination is a powerful and widely used transformation for the formation of C-N bonds.[8][9] The reaction typically proceeds through the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of this one-pot reaction, as it must selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.[11][12] Sodium triacetoxyborohydride has emerged as a reagent of choice for this purpose due to its mild nature and tolerance of a wide range of functional groups.[5][7][12] Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reducing power, making it highly selective for the iminium ion over ketones or aldehydes.[5][12]

This application note details a robust and scalable protocol for the synthesis of this compound, leveraging the advantages of STAB-mediated reductive amination.

Reaction Mechanism and Rationale

The reductive amination of 4-hydroxypiperidine with cyclobutanone proceeds in two main steps within a single reaction vessel:

  • Iminium Ion Formation: 4-hydroxypiperidine, a secondary amine, reacts with cyclobutanone to form a carbinolamine intermediate. Under the reaction conditions, this intermediate readily dehydrates to form a tertiary iminium ion. The presence of a slight excess of acetic acid can catalyze this step, although it is often not strictly necessary with amine salts or under standard conditions with STAB.[5]

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting ketone, which is key to the high yield and purity of the desired product.[5]

The choice of 1,2-dichloroethane (DCE) as the solvent is strategic. It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the hydride reagent, unlike protic solvents such as methanol which can rapidly decompose STAB.[6][7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolesEquivalentsSupplier Notes
4-HydroxypiperidineC₅H₁₁NO101.1510.0 g0.09891.0Purity >98%
CyclobutanoneC₄H₆O70.097.6 g (8.1 mL)0.1081.1Purity >98%
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9427.2 g0.1281.3Handle under inert atmosphere
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96200 mL--Anhydrous grade
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-~150 mL--For work-up
Dichloromethane (DCM)CH₂Cl₂84.933 x 100 mL--For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04~20 g--For drying
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxypiperidine (10.0 g, 0.0989 mol) and anhydrous 1,2-dichloroethane (200 mL). Stir the mixture at room temperature (20-25°C) until the solid is fully dissolved.

  • Addition of Carbonyl: Add cyclobutanone (7.6 g, 0.108 mol, 1.1 equiv) to the solution in one portion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (27.2 g, 0.128 mol, 1.3 equiv) to the reaction mixture in portions over 10-15 minutes. A slight exotherm may be observed. Maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12 to 16 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~150 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation to afford the product as a colorless to pale yellow oil or a low-melting solid.

Visualizing the Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 4-Hydroxypiperidine in DCE B Add Cyclobutanone A->B C Add Sodium Triacetoxyborohydride B->C D Stir at Room Temperature (12-16h) C->D E Monitor by TLC/GC-MS D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Dry with Na2SO4 G->H I Concentrate in vacuo H->I J Flash Chromatography or Distillation I->J K Pure this compound J->K

Caption: A workflow diagram for the synthesis of this compound.

Discussion and Field-Proven Insights

  • Reagent Quality: The use of anhydrous solvent is crucial as STAB is sensitive to moisture.[6] Similarly, the quality of the amine and ketone should be high to avoid side reactions.

  • Stoichiometry: A slight excess of the carbonyl component (cyclobutanone) and the reducing agent is generally employed to ensure complete consumption of the limiting amine.[12]

  • Temperature Control: While the reaction is typically run at room temperature, controlling the initial exotherm during the addition of STAB is important for safety and to prevent potential side reactions.

  • Troubleshooting: If the reaction stalls, a small amount of acetic acid (0.5-1.0 equivalents) can be added to catalyze the iminium ion formation. However, this is often unnecessary. Incomplete conversion may also be due to wet reagents or solvent.

  • Alternative Reducing Agents: While STAB is highly effective, other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[6] However, NaBH₃CN is highly toxic and requires careful handling and disposal of cyanide-containing waste streams.[12] Sodium borohydride (NaBH₄) is generally not suitable for a one-pot procedure as it can readily reduce the starting ketone.[6]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Sodium triacetoxyborohydride is a water-reactive and hygroscopic solid. It should be handled under an inert atmosphere (nitrogen or argon) and stored in a desiccator.

  • 1,2-Dichloroethane and dichloromethane are chlorinated solvents and should be handled with care as they are potential carcinogens.

  • The quenching step with sodium bicarbonate should be performed slowly and with caution as it generates gas (CO₂).

Conclusion

The reductive amination protocol detailed in this application note provides an efficient, reliable, and scalable method for the synthesis of this compound. The use of sodium triacetoxyborohydride as the reducing agent offers significant advantages in terms of selectivity, mild reaction conditions, and operational simplicity. This procedure is well-suited for both small-scale synthesis in a research setting and for process development in the pharmaceutical industry. The insights provided herein are intended to empower researchers to successfully implement and adapt this valuable synthetic transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, November 15). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Rowley, J. M., et al. (2022). Multifunctional biocatalyst for conjugate reduction and reductive amination. Nature, 604(7904), 86–91. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Deshpande, S. V., et al. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem, 17(3), e202100583. [Link]

  • Reddit. (2024, February 4). Does piperidine work in reductive amination like this?[Link]

  • ChEMBL. (n.d.). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel,.... Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Letavic, M. A., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303–1306. [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203–1217. [Link]

Sources

Experimental procedure for Williamson ether synthesis using 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Ether Derivatives from 1-Cyclobutylpiperidin-4-ol via Williamson Ether Synthesis

Introduction: The Strategic Importance of Ether Scaffolds in Drug Discovery

The Williamson ether synthesis, a venerable yet remarkably robust reaction in the organic chemist's toolkit, provides a powerful method for the formation of ether linkages.[1] Developed by Alexander Williamson in 1850, this SN2 reaction involves the coupling of a deprotonated alcohol (an alkoxide) with an organohalide.[2] Its enduring relevance lies in its versatility and reliability for constructing both simple and complex molecular architectures.

In modern drug development, the piperidine moiety is a privileged scaffold due to its frequent appearance in bioactive molecules and its ability to confer favorable pharmacokinetic properties. Specifically, derivatives of this compound have been identified as key components in potent and selective therapeutic agents, such as Histamine H3 receptor inverse agonists for treating cognitive and sleep disorders.[3][4] The ether linkage at the 4-position of the piperidine ring is critical for modulating receptor affinity and overall molecular properties.

This application note provides a detailed, field-tested protocol for the Williamson ether synthesis using this compound. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for pharmaceutical research.

Reaction Principle and Mechanistic Considerations

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The reaction is a two-step process in practice:

  • Deprotonation: The alcohol, this compound, is treated with a strong base to generate a highly nucleophilic alkoxide ion. The choice of base is critical; it must be strong enough to completely deprotonate the secondary alcohol without acting as a competing nucleophile.[6]

  • Nucleophilic Attack: The newly formed alkoxide attacks the primary alkyl halide in a concerted backside attack, displacing the halide leaving group and forming the desired ether product.[5]

A significant challenge when using secondary alcohols like this compound is the competition with the E2 elimination side reaction.[1][7] This is particularly favored if the alkylating agent is sterically hindered (secondary or tertiary).[5][8] Therefore, to ensure high yields of the desired ether, this protocol employs a strong, non-nucleophilic base and a sterically unhindered primary alkyl halide.

Experimental Design: A Rationale-Driven Approach

The success of this synthesis hinges on the careful selection of reagents and conditions to maximize the SN2 pathway and suppress E2 elimination.

  • Base Selection (Sodium Hydride): Sodium hydride (NaH) is the base of choice for this protocol. As a powerful, non-nucleophilic base, it efficiently and irreversibly deprotonates the alcohol.[5][8][9] The reaction's byproduct, hydrogen gas (H₂), simply bubbles out of the solution, driving the equilibrium towards the formation of the alkoxide.[8]

  • Solvent Selection (Tetrahydrofuran): A polar aprotic solvent is essential. Tetrahydrofuran (THF) is an excellent choice as it readily dissolves the organic reactants and effectively solvates the sodium cation of the alkoxide, leaving the oxygen anion highly nucleophilic and available for reaction.[5][8] Other suitable solvents include Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][10]

  • Alkylating Agent Selection (Primary Alkyl Halide): To minimize the competing E2 elimination reaction, a primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) must be used.[7][8] These substrates are highly susceptible to SN2 attack due to minimal steric hindrance.[5]

  • Temperature Control: The initial deprotonation step is exothermic and involves the evolution of flammable hydrogen gas. Performing this step at 0 °C allows for safe and controlled reaction progress. The subsequent SN2 reaction can then proceed at room temperature or with gentle heating to ensure a reasonable reaction rate.[11]

Materials and Equipment

  • Reagents:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Primary alkyl halide (e.g., Iodomethane, Bromoethane)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles

    • Syringes for liquid transfer

    • Ice bath

    • Magnetic stir plate

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

    • Rotary evaporator

    • Glassware for extraction (separatory funnel) and chromatography

Detailed Experimental Protocol

Safety First: Sodium hydride (NaH) is a water-reactive, flammable solid. Handle it in a fume hood and away from any moisture. Alkylating agents like iodomethane are toxic and should be handled with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, 60% dispersion in oil).

    • Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF to the flask to create a suspension.

  • Deprotonation:

    • Dissolve this compound (1.0 equivalent) in a separate flask with anhydrous THF.

    • Cool the NaH suspension to 0 °C using an ice bath.

    • Slowly add the solution of this compound to the NaH suspension dropwise via syringe.

    • Causality Note: A slow addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases, indicating complete formation of the alkoxide.[11]

  • Alkylation (SN2 Reaction):

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add the primary alkyl halide (1.1-1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Work-up:

    • Once the starting material is consumed (as indicated by TLC), cool the flask to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel.[12] A gradient of ethyl acetate in hexanes is typically effective for eluting the desired ether product.

Quantitative Data Summary

The following table provides an example of reagent quantities for a synthesis targeting approximately 1 gram of the ether product (assuming ethyl bromide as the alkylating agent).

ReagentMolar Mass ( g/mol )EquivalentsAmount (mg)Volume (mL)Moles (mmol)
This compound155.251.0776-5.0
Sodium Hydride (60%)24.00 (as pure NaH)1.2240 (dispersion)-6.0
Bromoethane108.971.16000.415.5
Anhydrous THF---~25-

Visualization of the Experimental Workflow

Williamson_Ether_Synthesis_Workflow Setup 1. Reaction Setup (NaH in Anhydrous THF) Deprotonation 2. Deprotonation (Add Alcohol at 0°C) Setup->Deprotonation Inert Atmosphere Alkylation 3. Alkylation (Add Alkyl Halide) Deprotonation->Alkylation Stir RT, 1-2h Workup 4. Quench & Work-up (NH4Cl, Extraction) Alkylation->Workup Monitor by TLC (4-12h) Purification 5. Purification (Column Chromatography) Workup->Purification Crude Product Product Pure Ether Product Purification->Product

Sources

The Strategic Application of 1-Cyclobutylpiperidin-4-ol in the Synthesis of SUVN-G3031: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of 1-Cyclobutylpiperidin-4-ol in the synthesis of SUVN-G3031, a potent and selective histamine H3 receptor inverse agonist. SUVN-G3031, also known as Samelisant, is under investigation for the treatment of narcolepsy and other sleep-wake cycle disorders.[1][2][3] The synthetic pathway detailed herein is a robust and scalable route, highlighting the strategic importance of the 1-cyclobutylpiperidine moiety as a key pharmacophore.[4]

The narrative that follows is structured to provide not just a series of steps, but a deeper understanding of the chemical logic and practical considerations that underpin this synthesis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for the discerning scientist.

The Central Role of the 1-Cyclobutylpiperidine Moiety

The 1-cyclobutylpiperidine scaffold is a recurring motif in a number of potent histamine H3 receptor inverse agonists.[4][5][6][7] Its presence is critical for achieving high binding affinity and selectivity for the human H3 receptor (hH3R).[4][8][9] SUVN-G3031, with a Ki of 8.7 nM for hH3R, stands as a testament to the efficacy of this structural feature.[8][9][10] The synthesis of this key intermediate, this compound, is therefore the logical and crucial starting point of our detailed exploration.

Synthetic Workflow Overview

The synthesis of SUVN-G3031 from this compound can be conceptualized as a five-stage process. This workflow is designed for efficiency and scalability, moving from the initial construction of the core scaffold to the final elaboration of the molecule.

SUVN-G3031 Synthesis Workflow A Stage 1: Synthesis of This compound B Stage 2: Williamson Ether Synthesis A->B Key Intermediate C Stage 3: Nitro Group Reduction B->C Aryl Ether Formation D Stage 4: Amide Formation C->D Aniline Precursor E Stage 5: Final Morpholine Coupling D->E Chloroacetamide Intermediate

Caption: Overall synthetic strategy for SUVN-G3031.

PART 1: Detailed Experimental Protocols

Stage 1: Synthesis of this compound

The journey begins with the synthesis of the core 1-cyclobutylpiperidine scaffold. This is efficiently achieved through a reductive amination reaction, a cornerstone of amine synthesis in medicinal chemistry.

Reaction: Reductive Amination of 4-Hydroxypiperidine with Cyclobutanone.

Causality: This one-pot reaction is highly efficient for forming the C-N bond. Sodium triacetoxyborohydride is the preferred reducing agent due to its mild nature and tolerance of a wide range of functional groups, minimizing side reactions.

Protocol:

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 volumes), add cyclobutanone (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature between 20-30°C.

  • Continue stirring the reaction for 12 to 14 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Summary Table:

ReagentMolar Eq.Molecular Weight ( g/mol )
4-Hydroxypiperidine1.0101.15
Cyclobutanone1.170.09
Sodium Triacetoxyborohydride1.5211.94
Stage 2: Synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene

With the core scaffold in hand, the next step is to link it to the aromatic portion of the final molecule via a Williamson ether synthesis.

Reaction: Williamson Ether Synthesis between this compound and 4-fluoro-1-nitrobenzene.

Causality: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. The use of a strong base like sodium hydride is necessary to deprotonate the alcohol, forming a potent nucleophile. 4-fluoro-1-nitrobenzene is an excellent electrophile due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) (10 volumes).

  • To this suspension, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Add a solution of 4-fluoro-1-nitrobenzene (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to a temperature between 60-80°C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with ice-cold water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene.

Stage 3: Synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline

The nitro group, having served its purpose as an activating group, is now reduced to an aniline, which will serve as the nucleophile in the subsequent acylation step.

Reaction: Reduction of the nitro group to an aniline.

Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The reaction proceeds under a positive pressure of hydrogen gas.

Protocol:

  • Dissolve 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene (1.0 eq) in a suitable solvent such as methanol or ethanol (15 volumes).

  • Carefully add 10% Palladium on carbon (10% w/w) to the solution.

  • Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 4-(1-Cyclobutylpiperidin-4-yloxy)aniline, which is often used in the next step without further purification.

Stage 4: Synthesis of 2-chloro-N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]acetamide

The newly formed aniline is now acylated with chloroacetyl chloride to introduce the chloroacetamide moiety, setting the stage for the final coupling reaction.

Reaction: Acylation of the aniline with chloroacetyl chloride.

Causality: This is a standard amide bond formation reaction. A base, such as triethylamine or diisopropylethylamine, is required to neutralize the HCl generated during the reaction. The reaction is typically performed at low temperatures to control the reactivity of the acid chloride.

Protocol:

  • Dissolve 4-(1-Cyclobutylpiperidin-4-yloxy)aniline (1.0 eq) and a suitable base like triethylamine (1.5 eq) in an anhydrous aprotic solvent such as DCM (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 2-chloro-N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]acetamide can be purified by recrystallization or column chromatography if necessary.

Stage 5: Synthesis of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (SUVN-G3031)

The final step involves the nucleophilic substitution of the chloride with morpholine to complete the synthesis of SUVN-G3031.

Reaction: Nucleophilic substitution of the chloride with morpholine.[4]

Causality: The terminal chloride of the acetamide is susceptible to nucleophilic attack by an amine. Morpholine acts as the nucleophile, and a base is used to scavenge the generated HCl. The reaction is typically heated to drive it to completion.

Protocol:

  • Dissolve 2-chloro-N-[4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]acetamide (1.0 eq) and morpholine (2.0 eq) in a suitable solvent such as acetonitrile or DMF (10 volumes).

  • Add a base such as potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining morpholine and salts.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify the crude SUVN-G3031 by column chromatography or recrystallization to obtain the final product. The free base can then be converted to a pharmaceutically acceptable salt, such as the dihydrochloride, if desired.[10][11]

PART 2: Mechanistic Insights and Data Visualization

Key Reaction Mechanism: Reductive Amination

The formation of this compound is a critical first step. The mechanism of this reaction is illustrated below.

Reductive Amination Mechanism cluster_1 Iminium Ion Formation cluster_2 Hydride Reduction 4-Hydroxypiperidine 4-Hydroxypiperidine Iminium Ion Iminium Ion 4-Hydroxypiperidine->Iminium Ion + Cyclobutanone - H2O This compound This compound Iminium Ion->this compound + [H-] (from NaBH(OAc)3)

Caption: Mechanism of this compound synthesis.

Conclusion

The synthetic route to SUVN-G3031 presented herein demonstrates a logical and efficient application of fundamental organic reactions. The strategic use of this compound as a key building block is central to the successful construction of this promising therapeutic agent. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in their pursuit of novel drug candidates. By understanding the "why" behind each step, scientists can troubleshoot effectively and adapt these methods to their specific needs.

References

  • Samelisant - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

  • SUVN-G3031, Histamine H3 Receptor Inverse Agonist for Potential Treatment of Cognitive Disorders - Suven Life Sciences. [Link]

  • Samelisant - Wikipedia. [Link]

  • Samelisant (SUVN-G3031), a potent, selective and orally active histamine H3 receptor inverse agonist for the potential treatment of narcolepsy: pharmacological and neurochemical characterisation | Request PDF - ResearchGate. [Link]

  • Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • METHOD OF TREATMENT WITH HISTAMINE-3 RECEPTOR INVERSE AGONIST - European Patent Office - EP 3806859 B1 - EPO. [Link]

  • Discovery of (1R, 6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]3,4-diaza-bicyclo[4.1.0] hept-4-en-2-one (R, S-4a): Histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting. [Link]

  • The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition | Request PDF - ResearchGate. [Link]

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed. [Link]

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing - PubMed. [Link]

Sources

Application Notes & Protocols: 1-Cyclobutylpiperidin-4-ol as a Strategic Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Cyclobutylpiperidin-4-ol Scaffold

In contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. The selection of appropriate building blocks is a critical determinant of success in this endeavor. This compound has emerged as a particularly valuable scaffold for the construction of bioactive molecules, offering a unique convergence of physicochemical and structural advantages.

The piperidine core is a prevalent motif in numerous approved drugs, valued for its ability to impart aqueous solubility and provide a three-dimensional vector for substituent placement. The hydroxyl group at the 4-position serves as a versatile synthetic handle for the introduction of diverse pharmacophoric elements through reactions such as etherification or esterification.

The N-cyclobutyl substituent is a key feature that distinguishes this building block. The cyclobutyl group offers several strategic benefits in drug design[1][2][3][4][5]:

  • Conformational Rigidity: The puckered nature of the cyclobutyl ring restricts the conformational freedom of the N-piperidine bond, which can pre-organize the molecule for optimal interaction with its biological target, thereby enhancing binding affinity and potency[4].

  • Improved Metabolic Stability: Compared to linear alkyl chains, the cyclobutyl group is generally more resistant to metabolic degradation, potentially leading to an improved pharmacokinetic profile and a longer in vivo half-life[4].

  • Modulation of Physicochemical Properties: The cyclobutyl moiety can serve as a non-aromatic bioisostere for other groups, allowing for the fine-tuning of properties like lipophilicity and solubility to optimize the overall drug-like characteristics of a molecule[4].

  • Exploration of 3D Chemical Space: The non-planar structure of the cyclobutyl ring facilitates the exploration of three-dimensional chemical space, a crucial aspect of modern drug discovery aimed at identifying novel interactions with target proteins[2][4].

These attributes have made this compound a sought-after intermediate in the synthesis of a range of therapeutic agents, most notably in the development of potent and selective antagonists and inverse agonists for G-protein coupled receptors (GPCRs), such as the Histamine H3 receptor (H3R)[4][5][6][7][8][9][10].

Synthesis of this compound: A Detailed Protocol

The most direct and efficient synthesis of this compound is achieved through the reductive amination of 4-hydroxypiperidine with cyclobutanone. This one-pot reaction proceeds via the formation of an intermediate enamine/iminium ion, which is then reduced in situ to the desired N-alkylated piperidine.

Experimental Protocol: Reductive Amination

Reaction Scheme:

Reductive Amination 4-hydroxypiperidine 4-Hydroxypiperidine plus1 + 4-hydroxypiperidine->plus1 cyclobutanone Cyclobutanone reductant Sodium triacetoxyborohydride Dichloromethane (DCM) cyclobutanone->reductant plus1->cyclobutanone product This compound reductant->product

Caption: Reductive amination of 4-hydroxypiperidine.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Cyclobutanone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 4-hydroxypiperidine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Addition of Ketone: Add cyclobutanone (1.1 eq) to the stirred solution at room temperature.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition can be exothermic. Maintain the temperature between 20-30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to afford the final product as a colorless oil or a low-melting solid.

Application in the Synthesis of a Histamine H3 Receptor Inverse Agonist: SUVN-G3031 (Samelisant)

The utility of this compound as a building block is exemplified in the synthesis of SUVN-G3031 (Samelisant), a potent and selective Histamine H3 receptor inverse agonist that has been investigated for the treatment of narcolepsy and other sleep disorders[6][7][8][10]. The synthesis involves a key Williamson ether synthesis step to couple the this compound moiety to an aromatic core.

Synthetic Workflow for a Key Intermediate of SUVN-G3031

SUVN-G3031_Intermediate_Synthesis cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A This compound plus + A->plus B 4-Fluoro-1-nitrobenzene C 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene B->C NaH, DMF plus->B D 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene E 4-(1-Cyclobutylpiperidin-4-yloxy)aniline D->E H₂, Pd/C, Methanol

Caption: Synthesis of a key aniline intermediate for SUVN-G3031.

Experimental Protocol: Synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline

Step 1: Williamson Ether Synthesis

Materials:

  • This compound (1.0 eq)

  • 4-Fluoro-1-nitrobenzene (1.05 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Reaction Initiation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0°C and add a solution of 4-fluoro-1-nitrobenzene (1.05 eq) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(1-cyclobutylpiperidin-4-yloxy)-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

Materials:

  • 4-(1-Cyclobutylpiperidin-4-yloxy)-1-nitrobenzene (1.0 eq)

  • Palladium on carbon (Pd/C), 10% (catalytic amount)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: To a solution of 4-(1-cyclobutylpiperidin-4-yloxy)-1-nitrobenzene (1.0 eq) in methanol, add 10% Pd/C.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the desired product, 4-(1-cyclobutylpiperidin-4-yloxy)aniline, which can be used in the subsequent acylation and substitution steps to complete the synthesis of SUVN-G3031.

Data Summary: Bioactive Molecules Incorporating the this compound Scaffold

The strategic incorporation of the this compound building block has led to the development of several potent bioactive molecules, particularly targeting the Histamine H3 receptor.

Compound Name/IdentifierBiological TargetActivity (Ki)Therapeutic PotentialReference(s)
SUVN-G3031 (Samelisant)Histamine H3 Receptor (hH3R)8.73 nMSleep Disorders, Cognitive Deficits[6][7][8][10]
Compound 45eHistamine H3 Receptor (H3R)4.0 nMCognitive Disorders (Alzheimer's)[4][10]
(R,S)-4aHistamine H3 Receptor (H3R)Potent in vivoCognitive Enhancement, Wake-promoting[9]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique structural features, including a conformationally restricted N-alkyl group and a functionalizable hydroxyl moiety, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The detailed protocols provided herein for the synthesis of this compound and its application in the construction of a key intermediate for the Histamine H3 receptor inverse agonist SUVN-G3031, underscore its practical utility in drug discovery and development. The continued exploration of this scaffold is anticipated to yield further innovations in the design of novel therapeutics.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Nirogi, R., Shinde, A., Mohammed, A. R., Badange, R. K., Reballi, V., Bandyala, T. R., Saraf, S. K., Bojja, K., Manchineella, S., Achanta, P. K., Kandukuri, K. K., Subramanian, R., Benade, V., Palacharla, R. C., Jayarajan, P., Pandey, S., & Jasti, V. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry, 62(3), 1203–1217. [Link]

  • Wouters, J., & de Wergifosse, B. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202100681. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. ResearchGate. [Link]

  • Wouters, J., & de Wergifosse, B. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Shinde, A. K., Badange, R. K., Reballi, V., Achanta, P. K., Bojja, K., Manchineella, S., Muddana, N. R., Subramanian, R., Palacharla, R. C., Benade, V., Jayarajan, P., Thentu, J. B., Lingavarapu, B. B., Yarra, S., Kagita, N., Doguparthi, M. R., Mohammed, A. R., & Nirogi, R. (2022). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem, 17(3), e202100583. [Link]

  • Nirogi, R., et al. (2019). Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. ACS Publications. [Link]

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-6. [Link]

  • Shinde, A. K., et al. (2022). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ResearchGate. [Link]

Sources

Navigating the Large-Scale Synthesis of 1-Cyclobutylpiperidin-4-ol: A Detailed Guide for Industrial & Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is a critical endeavor. Among these, 1-Cyclobutylpiperidin-4-ol has emerged as a key intermediate in the preparation of a variety of pharmacologically active compounds, including potent histamine H3 receptor inverse agonists with therapeutic potential in neurological and sleep disorders. This application note provides a comprehensive guide to the large-scale synthesis of this compound, offering detailed protocols, a comparative analysis of the primary synthetic routes, and critical insights into process optimization for industrial applications.

Executive Summary: Strategic Synthesis of a Key Intermediate

The efficient and scalable production of this compound is paramount for its successful application in drug development programs. This guide delves into the two most prevalent synthetic strategies: Reductive Amination and Direct N-Alkylation . Each route presents a unique set of advantages and challenges in the context of large-scale manufacturing. Reductive amination, a one-pot reaction between 4-hydroxypiperidine and cyclobutanone, is often favored for its high selectivity and yield, minimizing the formation of over-alkylated byproducts. In contrast, direct N-alkylation of 4-hydroxypiperidine with a cyclobutyl halide offers a potentially faster reaction time but requires stringent control of stoichiometry to prevent the formation of quaternary ammonium salts. The choice between these methodologies is often dictated by factors such as the cost and availability of starting materials, desired production timelines, and the stringency of purity requirements.

Comparative Analysis of Synthetic Methodologies

A thorough understanding of the nuances of each synthetic pathway is essential for making informed decisions in a process chemistry setting. The following table provides a high-level comparison of the two primary routes to this compound.

FeatureReductive AminationDirect N-Alkylation
Starting Materials 4-Hydroxypiperidine, Cyclobutanone4-Hydroxypiperidine, Cyclobutyl Halide (e.g., Bromide)
Key Reagents Reducing agent (e.g., Sodium triacetoxyborohydride)Base (e.g., Potassium carbonate)
Primary Advantage High selectivity, minimal over-alkylation, often higher yields.Potentially faster reaction times.
Primary Challenge Can involve longer reaction times and more complex work-up.Risk of over-alkylation (quaternary salt formation).
Scalability Well-established for large-scale synthesis.Requires careful control of stoichiometry at scale.
Cost Consideration Cost of reducing agent can be a factor.Cost of cyclobutyl halide and base.

For laboratory-scale synthesis where purity and yield are the primary drivers, reductive amination is often the preferred method.[1] For process optimization where cycle time is a critical parameter, N-alkylation may be a more attractive option, provided that the reaction conditions are meticulously optimized to ensure high selectivity for the desired mono-alkylated product.[1]

Synthetic Pathway Visualization

The following diagrams illustrate the chemical transformations involved in the two primary synthetic routes for this compound.

Reductive Amination Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine Imine Intermediate Imine Intermediate 4-Hydroxypiperidine->Imine Intermediate + Cyclobutanone Cyclobutanone Cyclobutanone->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Reductive Amination Synthesis of this compound.

N-Alkylation Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine This compound This compound 4-Hydroxypiperidine->this compound + Cyclobutyl Halide Cyclobutyl Halide Cyclobutyl Halide->this compound Base Base Base->this compound promotes

Caption: N-Alkylation Synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed to provide a comprehensive, step-by-step guide for the large-scale synthesis of this compound. These protocols are adapted from established and patented industrial processes.

Protocol 1: Large-Scale Synthesis via Reductive Amination

This protocol details a robust and scalable reductive amination procedure adapted from a patented large-scale synthesis process.[2]

Materials and Equipment:

  • Large-scale reaction vessel with temperature control and mechanical stirring

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • 4-Hydroxypiperidine

  • Cyclobutanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Aqueous sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Purification system (e.g., column chromatography or distillation unit)

Procedure:

  • Reaction Setup: Charge the reaction vessel with a solution of 4-hydroxypiperidine in the chosen solvent under an inert atmosphere.

  • Addition of Carbonyl: Add cyclobutanone to the reaction mixture.

  • Reduction: Treat the reaction mixture with sodium triacetoxyborohydride at a controlled temperature between 20°C and 30°C.

  • Reaction Monitoring: Stir the reaction mixture for 12 to 14 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by a suitable method such as flash column chromatography or vacuum distillation to achieve the desired purity.

Protocol 2: Large-Scale Synthesis via N-Alkylation

This protocol outlines a general procedure for the direct N-alkylation of 4-hydroxypiperidine. Optimization of reaction conditions, particularly stoichiometry and temperature, is crucial for maximizing yield and minimizing byproduct formation at scale.

Materials and Equipment:

  • Large-scale reaction vessel with temperature control and mechanical stirring

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • 4-Hydroxypiperidine

  • Cyclobutyl bromide

  • Potassium carbonate (or another suitable inorganic base)

  • Suitable solvent (e.g., Acetonitrile or DMF)

  • Filtration apparatus

  • Rotary evaporator

  • Purification system (e.g., column chromatography or distillation unit)

Procedure:

  • Reaction Setup: Charge the reaction vessel with 4-hydroxypiperidine, potassium carbonate, and the chosen solvent under an inert atmosphere.

  • Addition of Alkylating Agent: Slowly add cyclobutyl bromide to the stirred suspension. Careful control of the addition rate is important to manage any exotherm and to minimize the formation of the quaternary ammonium salt.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and monitor the progress by a suitable analytical technique until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by a suitable method such as flash column chromatography or vacuum distillation to achieve the desired purity.

Industrial Scale-Up and Safety Considerations

Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Safety is paramount when handling the reagents involved in these syntheses at a large scale.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a flammable solid and reacts with water to release flammable gases.[2][3][4][5][6] It should be handled in a well-ventilated area, under an inert atmosphere, and away from sources of ignition.[2][5] Personal protective equipment (PPE), including gloves, protective clothing, and eye protection, is mandatory.[2][5] In case of a fire, do not use water or foam, as this can generate explosive hydrogen gas.[2][6]

  • Cyclobutyl Bromide: This is a highly flammable liquid and vapor.[1][7][8][9][10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][7][8][10] It should be stored in a cool, dry, well-ventilated area away from heat and ignition sources.[1][7][8] All equipment must be properly grounded to prevent static discharge.[1]

Process Optimization for large-scale production should focus on:

  • Solvent Selection: Choosing a solvent that is not only effective for the reaction but also has a favorable safety profile, is easily recoverable, and is cost-effective.

  • Reaction Concentration: Maximizing the concentration of reactants to improve throughput without compromising safety or product quality.

  • Temperature Control: Implementing robust temperature control systems to manage reaction exotherms and ensure consistent product quality.

  • Work-up and Purification: Developing efficient and scalable work-up and purification procedures. For this compound, vacuum distillation is a common and effective method for purification on a large scale.[11] Recrystallization can also be employed if the product is a solid and a suitable solvent system is identified.[11]

Conclusion: A Strategic Approach to a Vital Intermediate

The large-scale synthesis of this compound is a critical step in the development of numerous promising pharmaceutical candidates. Both reductive amination and N-alkylation offer viable pathways to this key intermediate, each with its own set of operational advantages and challenges. A thorough understanding of the underlying chemistry, coupled with careful process optimization and a steadfast commitment to safety, will enable researchers and drug development professionals to efficiently and economically produce this valuable compound, thereby accelerating the journey from discovery to therapeutic application.

References

  • Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. [Link]

  • Novachem. (2018). Sodium triacetoxyborohydride Safety Data Sheet. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Storage and Handling of Cyclobutyl Bromide: Best Practices. [Link]

  • LookChem. (n.d.). Cyclobutyl bromide Safety Data Sheets(SDS). [Link]

  • Georganics. (2023). CYCLOBUTYL BROMIDE SAFETY DATA SHEET. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Pharmaceutical Technology. (2006). Optimization Strategies for API Synthesis and Formulation Development. [Link]

  • PubMed Central (PMC). (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. [Link]

  • Google Patents. (1999).

Sources

Application Notes & Protocols for the Quantitative Analysis of 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 1-Cyclobutylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] We present two robust, validated analytical methods: a Gas Chromatography-Flame Ionization Detection (GC-FID) method suitable for purity assessment and quantification in simple matrices, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering detailed protocols, method validation guidelines, and expert insights into experimental design.

Introduction and Analyte Overview

This compound is a heterocyclic secondary alcohol. Its structure, featuring a polar piperidine ring and a hydroxyl group, makes it a versatile building block in medicinal chemistry, notably in the development of Histamine H3 receptor inverse agonists for treating cognitive and sleep disorders.[4][5][6] Accurate and reliable quantification of this intermediate is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction completion, and assessing stability.

The physicochemical properties of this compound (MW: 155.25 g/mol , predicted XLogP: 1.0) dictate the choice of analytical strategy.[7] Its polarity and potential for protonation present unique challenges and opportunities for chromatographic separation, which this guide will address in detail.

Strategic Selection of Analytical Methods

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the analytical objective, the sample matrix, and the required sensitivity.

  • Gas Chromatography (GC): Ideal for analyzing volatile and thermally stable compounds.[8] Given its moderate molecular weight, this compound is amenable to GC analysis. GC-FID offers a cost-effective, robust, and universal detection method for purity analysis and quantification in bulk materials or simple reaction mixtures where sensitivity is not the primary concern.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for high sensitivity and selectivity.[9] It is essential for quantifying the analyte at low concentrations or in complex matrices such as biological fluids, process streams with multiple components, or final drug products. The polar nature of the analyte makes it a prime candidate for techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) LC with specific mobile phases, coupled with the specificity of MS/MS detection.[10][11]

Method 1: Quantitative Analysis by Gas Chromatography (GC-FID)

This method is designed for the routine quality control and purity determination of this compound as a raw material or in simple, non-complex sample matrices.

Principle

The sample is volatilized in a heated injector and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) generates a current proportional to the amount of carbon-containing analyte combusting in a hydrogen flame, allowing for precise quantification.

GC-FID Experimental Workflow

prep Sample Preparation (e.g., Dissolution in Methanol) inject GC Injection (1 µL, Split Mode) prep->inject Aliquoting sep Chromatographic Separation (Capillary GC Column) inject->sep Vaporization & Transfer detect FID Detection (Analyte Combustion) sep->detect Elution data Data Acquisition & Analysis (Peak Integration & Quantification) detect->data Signal Generation report Reporting (Assay, Purity %) data->report Calculation

Caption: Workflow for GC-FID analysis of this compound.

Detailed Protocol: GC-FID
  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750 µg/mL) by diluting the stock solution with methanol.

    • Sample Solution (500 µg/mL): Accurately weigh 25 mg of the this compound sample, dissolve, and dilute to 50 mL with methanol.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with an FID.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column. A column designed for amines, like an Agilent CP-Sil 8 CB for Amines, can also be used to improve peak shape.[12]

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector: Split mode (20:1), Temperature: 250°C.

    • Oven Program: Initial temperature 80°C, hold for 1 min. Ramp at 15°C/min to 220°C, hold for 5 min.

    • Detector: FID, Temperature: 280°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N2): 25 mL/min.

    • Injection Volume: 1 µL.

  • Data Analysis and Quantification:

    • Integrate the peak area of this compound in both standard and sample chromatograms.

    • Construct a calibration curve by plotting peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

    • Calculate the purity or assay of the sample using the following formula: Assay (%) = (Concentration from curve / Nominal sample concentration) * 100

Method Validation Summary (per ICH Q2(R1))

A validated analytical method provides documented evidence of its suitability for the intended purpose.[13][14]

ParameterTypical Acceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.995Establishes a proportional relationship between concentration and response.[15]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of test results to the true value.
Precision Repeatability (RSD ≤ 2.0%), Intermediate (RSD ≤ 2.0%)Demonstrates the consistency of results under various conditions.[16]
LOD Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected.
LOQ Signal-to-Noise ratio of 10:1The lowest amount of analyte that can be quantified with accuracy and precision.[17]
Specificity No interference at the analyte's retention timeEnsures the method is selective for the analyte of interest.

Method 2: Ultra-Sensitive Analysis by LC-MS/MS

This method is ideal for the quantification of this compound in complex matrices or when high sensitivity is required, such as in pharmacokinetic studies, impurity profiling, or monitoring low-level residuals.[18][19]

Principle

The analyte is first separated from matrix components using liquid chromatography. Due to its polar nature, HILIC is a highly effective separation mode. The eluent is ionized using an electrospray ionization (ESI) source, and the resulting protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and specificity.[9][20]

LC-MS/MS Experimental Workflow

prep Sample Preparation (e.g., Protein Precipitation, SPE) sep LC Separation (HILIC Column) prep->sep Injection ion Ionization (Electrospray - ESI+) sep->ion Elution q1 Q1: Precursor Ion Selection (m/z 156.1) ion->q1 q2 Q2: Collision-Induced Dissociation (Fragmentation) q1->q2 Transfer q3 Q3: Product Ion Monitoring (e.g., m/z 138.1, 98.1) q2->q3 Fragment Transfer detect Detection & Quantification (MRM Signal) q3->detect Ion Signal

Caption: Workflow for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM).

Detailed Protocol: LC-MS/MS
  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Prepare in a 50:50 acetonitrile:water mixture.

    • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in the relevant matrix (e.g., plasma, mobile phase).

    • Internal Standard (IS): Use a stable isotope-labeled analog (e.g., this compound-d4) if available. If not, a structurally similar compound with different mass can be used.

    • Sample Preparation (e.g., for plasma): To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex to precipitate proteins, centrifuge at high speed, and inject the supernatant.

  • Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 0.5 min. Linearly decrease to 50% B over 3.0 min. Return to 95% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 450°C.

    • MRM Transitions: The parent ion [M+H]⁺ for this compound is m/z 156.1. Product ions can be determined by infusing a standard solution. Likely fragments include the loss of water ([M+H-H₂O]⁺, m/z 138.1) and cleavage of the piperidine ring.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)
This compound 156.1138.1 (Quantifier)100
156.198.1 (Qualifier)100
Internal Standard (IS) e.g., 160.1e.g., 142.1100
  • Data Analysis and Quantification:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the standards.

    • Determine the concentration in unknown samples from the calibration curve.

Method Validation Summary (per FDA/ICH Bioanalytical Guidelines)

Validation for bioanalytical methods is crucial for pharmacokinetic and other regulated studies.[19][21][22]

ParameterTypical Acceptance CriteriaPurpose
Linearity r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ)Establishes a reliable quantification range.
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).Ensures the method is accurate and reproducible over time.[18]
Selectivity No significant interfering peaks in blank matrix at the retention times of the analyte and IS.Confirms that matrix components do not affect quantification.
Matrix Effect IS-normalized matrix factor CV ≤ 15%.Assesses the impact of matrix components on ionization efficiency.
Recovery Consistent and reproducible (though not required to be 100%).Measures the efficiency of the sample extraction process.
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top).Ensures sample integrity from collection to analysis.

Conclusion

This guide details two validated, fit-for-purpose methods for the quantitative analysis of this compound. The GC-FID method offers a robust and straightforward approach for purity and assay determination of the bulk substance. For applications requiring high sensitivity and performance in complex matrices, the LC-MS/MS method provides unparalleled selectivity and low limits of detection. The successful implementation of these protocols, underpinned by rigorous method validation, will ensure the generation of reliable and accurate data crucial for advancing pharmaceutical development and maintaining quality standards.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Vertex AI Search. (n.d.). Analytical method validation: A brief review.
  • ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds.
  • ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • BenchChem. (n.d.). Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in the Synthesis of Bioactive Molecules.
  • RSC Publishing. (n.d.). Analytical Methods.
  • ACS Publications. (n.d.). Liquid chromatography/particle beam/mass spectrometry of polar compounds of environmental interest. Analytical Chemistry.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (2024, September 1). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY.
  • MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.
  • RSC Publishing. (n.d.). Analytical Methods.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • PubChem. (n.d.). This compound (C9H17NO).
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Vertex AI Search. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • PubMed. (2023, March 20). Development and validation of LC-MS/MS method for determining the metabolic stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor.
  • PubMed. (2022, February 4). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition.
  • MDPI. (n.d.). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • NCBI Bookshelf. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality.
  • Vertex AI Search. (n.d.). Gas Chromatography of an Alcohol Mixture.
  • National Institutes of Health. (2020, July 8). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum.
  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • PubMed. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies.
  • Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds Application.
  • EMBL-EBI. (n.d.). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel,.... ChEMBL.
  • National Institutes of Health. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Acta Scientific. (2019, October 4). GC-MS Analysis of Bioactive Compound in Ethanolic Extract of Pithecellobium dulce Leaves.
  • MDPI. (2023, March 2). Development and Application of a LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation.
  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
  • PubMed. (n.d.). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing.
  • Vertex AI Search. (2025, May 26). Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations.
  • MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.

Sources

Application Note: High-Purity Isolation of 1-Cyclobutylpiperidin-4-ol via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic intermediates.

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-Cyclobutylpiperidin-4-ol, a key building block in the synthesis of various pharmaceutical agents. The inherent basicity of the piperidine nitrogen and the polarity of the hydroxyl group present unique challenges for standard silica gel chromatography, often leading to significant tailing and poor separation. This guide details a robust methodology employing a triethylamine-modified mobile phase to neutralize the acidic silica surface, ensuring sharp, symmetrical peaks and high recovery of the target compound. The protocol covers all stages, from initial reaction work-up and TLC method development to column packing, elution, and post-purification analysis.

Introduction: The Challenge of Purifying Amino Alcohols

This compound is a valuable intermediate in the development of therapeutic agents, including potent and selective histamine H3 receptor inverse agonists. Its synthesis, commonly achieved through the reductive amination of 4-hydroxypiperidine with cyclobutanone, can result in a crude mixture containing unreacted starting materials and various byproducts. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the overall purity of the final active pharmaceutical ingredient (API).

The primary challenge in the chromatographic purification of this compound lies in its bifunctional nature. The tertiary amine is basic and readily protonated by the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong ionic interaction leads to significant band spreading (tailing) on both TLC plates and chromatography columns, resulting in poor resolution and potential loss of the product. The polar hydroxyl group further contributes to its retention on the stationary phase. To overcome this, a strategic modification of the chromatographic environment is necessary.

Principle of the Method: Deactivating the Stationary Phase

To achieve efficient purification, the acidic nature of the silica gel must be temporarily neutralized. This is accomplished by introducing a small amount of a volatile competing base, such as triethylamine (NEt₃ or TEA), into the mobile phase. The triethylamine preferentially interacts with the acidic silanol groups, effectively "masking" them from the target analyte.[1][2] This prevents the strong ionic interaction and allows for a separation based primarily on polarity differences, leading to symmetrical peaks and improved resolution.

The choice of the eluent system is also critical. A solvent system with tunable polarity is required to first elute non-polar impurities and then the target compound with a reasonable retention factor (Rƒ). A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed for such separations.

Pre-Chromatography Workflow: TLC Method Development

Before proceeding to column chromatography, it is essential to develop an effective TLC method to determine the optimal solvent system and to monitor the purification process.

Materials for TLC
  • TLC Plates: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (TEA)

  • Visualization Chamber and Reagents:

    • Potassium Permanganate (KMnO₄) stain

    • Ninhydrin stain

  • Sample: Crude this compound dissolved in a small amount of DCM or MeOH.

TLC Protocol
  • Prepare a developing chamber with a filter paper wick saturated with the chosen eluent (e.g., 95:5 DCM:MeOH with 1% TEA).

  • Spot the crude sample onto the TLC plate alongside any available standards of starting materials.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to approximately 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Thoroughly dry the plate with a heat gun to remove all traces of the mobile phase and TEA.

  • Visualization:

    • Potassium Permanganate Stain: Dip the plate into a KMnO₄ solution. Oxidizable compounds, such as the alcohol and amine functionalities of the target compound, will appear as yellow-brown spots on a purple background.[3]

    • Ninhydrin Stain: Dip the plate in a ninhydrin solution and gently heat. Primary and secondary amines will yield colored spots. While this compound is a tertiary amine, this stain is useful for detecting any unreacted 4-hydroxypiperidine (a secondary amine).[4][5]

  • Adjust the solvent system polarity (the ratio of DCM to MeOH) until the Rƒ of this compound is between 0.2 and 0.4 for optimal separation on the column.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials
  • Stationary Phase: Silica gel (230-400 mesh)

  • Column: Glass column (e.g., 40 mm diameter)

  • Mobile Phase: Dichloromethane (DCM), Methanol (MeOH), and Triethylamine (TEA)

  • Sample: 1 g of crude this compound

  • Collection Vessels: Test tubes or fraction collector vials

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC_Dev TLC Method Development Crude->TLC_Dev Optimize Rƒ Slurry_Prep Silica Slurry Preparation Col_Pack Column Packing & Equilibration Slurry_Prep->Col_Pack Sample_Load Sample Loading Col_Pack->Sample_Load Elution Gradient Elution Sample_Load->Elution Fraction_Collect Fraction Collection Elution->Fraction_Collect TLC_Analysis TLC Analysis of Fractions Fraction_Collect->TLC_Analysis Pooling Pooling Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Column Preparation:

    • Prepare a slurry of silica gel (approximately 50-100 times the weight of the crude sample) in the initial, low-polarity eluent (e.g., 100% DCM with 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica. This step is crucial for deactivating the silica surface with triethylamine.[6]

  • Sample Loading:

    • Dissolve the crude this compound (1 g) in a minimal amount of the initial eluent (e.g., 2-3 mL of DCM).

    • Alternatively, for less soluble samples, create a dry-load by adsorbing the crude product dissolved in a volatile solvent onto a small amount of silica gel. Once the solvent is removed under reduced pressure, the resulting free-flowing powder can be carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (e.g., 100% DCM + 1% TEA).

    • Gradually increase the polarity by adding small increments of the more polar solvent (e.g., methanol containing 1% TEA). A typical gradient might be from 0% to 5% MeOH in DCM.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC using the method developed previously.

    • Identify the fractions containing the pure this compound (single spot with the correct Rƒ).

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. It may be beneficial to co-evaporate with a solvent like toluene to azeotropically remove the final traces of TEA.

    • The resulting residue is the purified this compound.

Data Summary and Expected Results

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective stationary phase for normal-phase chromatography.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/HexanesProvides a good polarity range for eluting the target compound and impurities.
Mobile Phase Additive 1% Triethylamine (v/v)Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[1][2]
TLC Rƒ Target 0.2 - 0.4Ensures good separation and a reasonable elution volume on the column.
Visualization Potassium Permanganate StainSensitive to both the alcohol and amine functionalities of the target compound.[3]

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Streaking/Tailing on TLC Strong interaction with acidic silica.Add 1% triethylamine or ammonium hydroxide to the mobile phase. Ensure the TLC plate is fully dried before visualization.
Poor Separation of Spots Inappropriate mobile phase polarity.Optimize the solvent ratio in the mobile phase to achieve better separation of Rƒ values. Consider a less polar or more polar solvent system.
Low Product Recovery Irreversible adsorption to the silica gel.Ensure the column is properly pre-conditioned with the TEA-containing eluent. Avoid highly polar solvent systems (e.g., >10% MeOH) with the base, as this can start to dissolve the silica.[1]
Product Elutes at Solvent Front Mobile phase is too polar.Start with a less polar mobile phase (e.g., a higher percentage of hexanes or DCM).

Conclusion

The protocol described in this application note presents a reliable and efficient method for the purification of this compound using flash column chromatography. By addressing the inherent challenges of purifying basic amino alcohols on silica gel through the addition of triethylamine to the mobile phase, this method ensures high purity and yield of the final product. This approach is broadly applicable to the purification of other basic heterocyclic compounds and serves as a valuable tool for researchers in medicinal chemistry and drug development.

References

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Ninhydrin (great for amines): Dissolve 0.3g ninhydrin in 100 ml of n-butanol; add 3 ml AcOH. (Source: University of Rochester, Department of Chemistry)
  • REACH Devices, LLC. (n.d.). TLC Stains. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • Reddit. (2018, December 10). TLC confusion?! r/chemistry. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • ResearchGate. (n.d.). Flash Column Chromatography and Amino Alcohols. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Application Note & Protocols: Advanced Recrystallization Techniques for the Purification of 1-Cyclobutylpiperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-cyclobutylpiperidine moiety is a significant pharmacophore present in numerous therapeutic candidates, including potent Histamine H3 Receptor (H3R) inverse agonists and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[1] The purity of these active pharmaceutical ingredients (APIs) is paramount, directly impacting their safety, efficacy, and stability.[2][3] Crystallization is a critical purification step in their synthesis, capable of removing impurities and isolating the desired polymorph.[4][5] This document provides an in-depth guide to developing robust recrystallization protocols for 1-Cyclobutylpiperidin-4-ol and its derivatives, focusing on the underlying principles, systematic solvent selection, detailed experimental procedures, and troubleshooting common challenges.

The Foundational Principles of Recrystallization

Crystallization is a self-purification process where molecules of a single compound, dissolved in a solvent, arrange themselves into a highly ordered solid lattice structure, excluding dissimilar impurity molecules.[6] The entire process is a thermodynamic equilibrium driven by solubility, temperature, and concentration.[3]

  • Supersaturation: The Driving Force: A solution becomes supersaturated when it contains more dissolved solute than it can hold at a given temperature.[3] This unstable state is the essential prerequisite for crystallization and can be achieved by:

    • Cooling Crystallization: Dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling it. The solubility decreases upon cooling, leading to supersaturation and crystal formation.[2]

    • Anti-Solvent Crystallization: Adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent. The anti-solvent reduces the overall solubility of the solute, inducing precipitation.[2][7]

  • Nucleation and Crystal Growth: Crystallization occurs in two stages: nucleation, the initial formation of stable crystalline nuclei, followed by crystal growth, where more molecules deposit onto these nuclei.[3] For high purity, the ideal process involves slow nucleation and steady crystal growth, which is typically achieved by gradual cooling. Rapid cooling can lead to the trapping of impurities within the crystal lattice.[8]

Specific Challenges with Piperidine Derivatives

Piperidine-containing molecules, including this compound derivatives, present unique challenges due to their chemical nature:

  • Basicity: The tertiary amine in the piperidine ring is basic and can interact with acidic impurities or even atmospheric CO₂ to form salts, which may complicate crystallization.[9]

  • Polarity and Hydrogen Bonding: The hydroxyl group and the nitrogen atom can participate in hydrogen bonding, influencing their solubility in polar solvents like alcohols and water.[10][11]

  • "Oiling Out": Amine compounds are particularly prone to separating from solution as a supercooled liquid or "oil" instead of a solid crystalline lattice.[8][12] This often occurs when the solution is too concentrated, cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute.[8][12]

Systematic Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near its boiling point.

  • Yield a large quantity of pure crystals upon cooling.

  • Be chemically inert with the compound.[10]

  • Have a boiling point below the melting point of the compound to prevent oiling out.[8][11]

  • Be volatile enough to be easily removed from the purified crystals.[11]

Experimental Solvent Screening Protocol

A systematic, small-scale screening is the most effective method to identify a suitable solvent or solvent system.

Methodology:

  • Place approximately 15-20 mg of the crude this compound derivative into several small test tubes.[7]

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound does not dissolve in a solvent at room temperature (approx. 0.5 mL), heat the test tube carefully in a sand bath or heating block.

  • A promising solvent will dissolve the compound completely upon heating.[13]

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • The solvent that produces a high yield of well-formed crystals is a suitable candidate for single-solvent recrystallization.[7]

Common Solvents for Polar Amine Compounds

The polarity of this compound derivatives makes polar solvents a good starting point.

SolventBoiling Point (°C)Polarity (Relative)Key Considerations
Ethanol 780.654Often a good choice for moderately polar compounds.[11][14] Miscible with water.
Methanol 650.762More polar than ethanol; may have high solubility even when cold.[11][14] Can be used in a solvent pair.
Isopropanol (IPA) 820.546Less polar than ethanol; good for compounds with slightly lower polarity.[11][14]
Acetonitrile 820.460Aprotic polar solvent, can be effective for piperidine derivatives.[15]
Ethyl Acetate 770.228Medium polarity; often used as the "good" solvent in a pair with a nonpolar anti-solvent like hexanes.[11]
Toluene 1110.099Nonpolar aromatic solvent. High boiling point may cause oiling out.[11][16]
Hexanes / Heptane ~69 / ~98~0.009 / ~0.012Very nonpolar. Primarily used as anti-solvents.[11][14]
Water 1001.000Highly polar. May be a suitable solvent for salt forms or a good anti-solvent for less polar derivatives.[11]

Data compiled from various sources.[11][14][17]

Detailed Recrystallization Protocols

The following protocols provide step-by-step guidance. The general workflow is visualized in the diagram below.

Recrystallization_Workflow Crude Crude Solid Dissolve 1. Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt_Q Insoluble Impurities? Dissolve->HotFilt_Q HotFilt 2. Hot Gravity Filtration HotFilt_Q->HotFilt Yes Cool 3. Slow Cooling & Crystallization HotFilt_Q->Cool No HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of solids by recrystallization.

Protocol 1: Single-Solvent Recrystallization

This is the most direct method when a suitable single solvent has been identified.[7]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Causality: Using the absolute minimum volume of hot solvent is crucial for maximizing the recovery yield, as some product will always remain dissolved in the mother liquor.[18][19]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored tars are present, perform a hot gravity filtration. Decant the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[8][20]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the crystals to wash away any adhering impurities from the mother liquor. Reapply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: Using ice-cold solvent for washing minimizes redissolving the purified product.[18]

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is ideal when no single solvent has the desired temperature-dependent solubility profile.[7] It involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble.

  • Solvent System Selection: Common pairs for moderately polar compounds include Ethanol/Water, Methanol/Diethyl Ether, and Ethyl Acetate/Hexanes.[10]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "poor" anti-solvent dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.[7][19]

  • Clarification: Add a few drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol.

Protocol 3: Salt Formation for Difficult-to-Crystallize Amines

If the freebase form of the derivative oils out persistently or fails to crystallize, converting it to a salt can dramatically improve its crystalline properties.[12][21] Hydrochloride salts are common and often highly crystalline.

  • Dissolution: Dissolve the partially purified freebase in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: While stirring, slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise.

  • Precipitation: The hydrochloride salt will often precipitate immediately as a crystalline solid. If not, scratching the inside of the flask with a glass rod or cooling the solution can induce crystallization.[21]

  • Isolation: Collect the salt by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry thoroughly.

  • Recrystallization of the Salt: The purified salt can now be recrystallized using a more polar solvent system (e.g., ethanol/water) following Protocol 1 or 2.

Troubleshooting Common Recrystallization Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution remains clear after cooling, even in an ice bath.1. Too much solvent was used.[22]2. Solution is supersaturated.[18]1. Boil off some solvent to increase concentration and re-cool.[22]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[18][22]
"Oiling Out" Compound separates as a liquid/oil instead of solid crystals.1. Solution is too concentrated.2. Cooling rate is too fast.3. Solvent boiling point is higher than the solute's melting point.[8][12]1. Re-heat the solution to redissolve the oil, add a small amount of additional hot solvent, and re-cool slowly.[8][12]2. Ensure a very slow cooling rate.3. Consider converting the amine to its salt form (Protocol 3).[12]
Poor Recovery Very low yield of purified crystals.1. Too much solvent was used initially.2. Premature crystallization during hot filtration.3. Crystals are significantly soluble in the cold solvent.4. Excessive washing with solvent.[18]1. Reduce the initial solvent volume in future attempts.2. Concentrate the mother liquor by boiling off solvent and cool again to obtain a second crop of crystals.3. Ensure filtration apparatus is pre-heated.4. Use a different solvent system.
Colored Product Purified crystals are colored when the pure compound should be white/colorless.Soluble, colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb the desired product.

Verification of Purity

After recrystallization, the purity of the this compound derivative must be confirmed. Standard analytical techniques include:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The pure product should appear as a single spot.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Provides structural confirmation and can reveal the presence of residual solvents or other impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.

Visualization of Key Structures and Decisions

Molecular_Structure This compound Core mol

Caption: Core chemical structure of this compound.

Solvent_Selection_Tree Start Start: Crude Solid Test Solubility Test: Soluble in Hot Solvent? Start->Test Insoluble Insoluble in Cold Solvent? Test->Insoluble Yes BadSolvent Find a Different Solvent Test->BadSolvent No SingleSolvent Use Single-Solvent Recrystallization (Protocol 1) Insoluble->SingleSolvent Yes FindGood Find a 'Good' Solvent (dissolves compound well) Insoluble->FindGood No TwoSolvent Use Two-Solvent Recrystallization (Protocol 2) FindPoor Find a miscible 'Poor' Solvent (compound is insoluble) FindGood->FindPoor FindPoor->TwoSolvent

Caption: Decision tree for selecting a suitable recrystallization method.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Hilaris Publisher. (2012). Crystallization in the pharmaceutical industry. Retrieved from [Link]

  • Hep Journals. (2010). Applications of the crystallization process in the pharmaceutical industry. Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Alvarez, A. J. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for recrystallization. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • O'ChemPal. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • PubMed. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist.... Retrieved from [Link]

  • Guha, R. (2010). Organic Solvent Solubility Data Book. Nature Precedings. Retrieved from [Link]

  • ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space. Retrieved from [Link]

  • ChEMBL. (n.d.). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031). Retrieved from [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for recrystallization from acetone/hexanes. Retrieved from [Link]

  • ResearchGate. (2025). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutylpiperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block in their synthetic endeavors. As a key intermediate in the development of various therapeutic agents, including potent histamine H3 receptor inverse agonists, achieving a high yield and purity of this compound is often critical.[1][2]

This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its synthesis. The primary focus is on the most prevalent and efficient synthetic route: the reductive amination of 4-hydroxypiperidine with cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing this compound?

The most widely adopted method is the direct, one-pot reductive amination of 4-hydroxypiperidine with cyclobutanone.[1] This approach is favored for its operational simplicity and generally good yields. The reaction typically employs a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the in situ-formed iminium ion intermediate over the starting carbonyl compounds.[3][4]

Q2: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) the preferred reducing agent for this synthesis?

Sodium triacetoxyborohydride is a mild and selective hydride donor.[4] Its key advantage in reductive amination is that the rate of reduction for the iminium ion is significantly faster than for the ketone (cyclobutanone).[4] This chemoselectivity allows for a one-pot procedure where the amine, ketone, and reducing agent are all present in the same vessel. The use of a catalytic amount of acetic acid is often employed to facilitate the formation of the iminium ion without causing significant reduction of the cyclobutanone.[4] Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can lead to the formation of cyclobutanol as a significant byproduct if the imine is not pre-formed.[5]

Q3: What are the typical reaction conditions for this reductive amination?

A common protocol involves dissolving 4-hydroxypiperidine and cyclobutanone in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][5] Sodium triacetoxyborohydride is then added, often portion-wise, and the reaction is stirred at room temperature for several hours (e.g., 12-14 hours) until completion.[1]

Troubleshooting Guide: Low Yield and Purity Issues

This section addresses specific problems that can lead to a diminished yield of this compound. A logical workflow for diagnosing these issues is presented below.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Reaction_Conditions Review Reaction Conditions Check_Purity->Reaction_Conditions Workup_Purification Analyze Workup & Purification Reaction_Conditions->Workup_Purification Incomplete_Conversion Incomplete Conversion? Reaction_Conditions->Incomplete_Conversion Product_Loss Product Loss During Isolation? Workup_Purification->Product_Loss Side_Reactions Investigate Side Reactions Characterize_Byproducts Identify Byproducts (e.g., GC-MS) Side_Reactions->Characterize_Byproducts Yes Incomplete_Conversion->Side_Reactions Optimize_Conditions Optimize Reaction Parameters Incomplete_Conversion->Optimize_Conditions Yes Improve_Purification Refine Purification Technique Product_Loss->Improve_Purification Yes Resolved Yield Improved Optimize_Conditions->Resolved Improve_Purification->Resolved Characterize_Byproducts->Resolved

Caption: A workflow for troubleshooting low yields.

Problem 1: The reaction appears sluggish or stalls, resulting in a low conversion of starting materials.

Possible Causes & Solutions:

  • Poor Quality of Reagents:

    • 4-Hydroxypiperidine: If the starting amine is a hydrochloride salt, it must be neutralized with a base to liberate the free amine for the reaction to proceed.

    • Cyclobutanone: This reagent can be prone to hydration or polymerization upon storage. Ensure it is of high purity and, if necessary, distill it before use.

    • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive.[5] Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. Clumped or discolored reagent may be a sign of degradation.

  • Inadequate Iminium Ion Formation:

    • The formation of the iminium ion from the ketone and amine is a crucial equilibrium step. While often not necessary with NaBH(OAc)₃, for particularly stubborn reactions, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.[4] However, excess acid can protonate the amine, rendering it non-nucleophilic.

    • The presence of water can hinder imine formation. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature:

    • While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the iminium ion formation and subsequent reduction to completion. However, be cautious, as higher temperatures may promote side reactions.

Problem 2: The desired product is formed, but significant byproducts are also observed.

Possible Causes & Solutions:

  • Self-Condensation of Cyclobutanone:

    • Cyclobutanone can undergo a self-aldol condensation reaction in the presence of acid or base to form a dimeric α,β-unsaturated ketone.[6] While the mildly acidic conditions of the reductive amination are not typically conducive to this, it can be a competing pathway.

      • Solution: Ensure slow, portion-wise addition of the reducing agent and maintain a controlled temperature. Avoid strongly acidic or basic conditions.

  • Reduction of Cyclobutanone:

    • If a less selective reducing agent (e.g., sodium borohydride) is used, or if the reaction conditions are too acidic, the cyclobutanone can be reduced to cyclobutanol.

      • Solution: Use sodium triacetoxyborohydride as the recommended reducing agent. Its bulk and electronic properties make it less reactive towards ketones compared to the iminium ion intermediate.[4]

The primary reaction and a key side reaction are illustrated below:

Reaction_Scheme cluster_main Desired Reductive Amination cluster_side Potential Side Reaction 4-Hydroxypiperidine 4-Hydroxypiperidine Iminium Ion Iminium Ion 4-Hydroxypiperidine->Iminium Ion + Cyclobutanone This compound This compound Iminium Ion->this compound + [H-] (NaBH(OAc)3) Cyclobutanone_side Cyclobutanone Cyclobutanol Cyclobutanol Cyclobutanone_side->Cyclobutanol + [H-] (e.g., NaBH4)

Sources

Technical Support Center: Optimization of Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reductive amination conditions for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Reductive amination is a cornerstone of C-N bond formation, and its application in synthesizing the piperidine core is crucial in pharmaceutical development.[1][2] This resource aims to provide practical, experience-driven insights to overcome common challenges in the lab.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of piperidines via reductive amination, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Piperidine Product

Question: I am attempting an intramolecular reductive amination to form a piperidine ring, but I'm observing very low to no yield. What are the likely causes and how can I troubleshoot this?

Answer: Low or nonexistent yields in intramolecular reductive amination for piperidine synthesis typically point to issues with the initial imine/iminium ion formation or the subsequent reduction step. Here’s a systematic approach to diagnosing and solving the problem:

1. Inefficient Iminium Ion Formation: The cyclization to form the piperidine precursor relies on the formation of a cyclic iminium ion, which is then reduced.[3]

  • Underlying Cause: The equilibrium for imine formation can be unfavorable, or the rate of formation may be slow.[4][5] This is an equilibrium process that produces water; the presence of water can hinder the reaction.[6]

  • Troubleshooting Steps:

    • pH Optimization: Imine formation is generally favored under mildly acidic conditions (pH 4-6).[7][8][9] At a lower pH, the amine nucleophile can be protonated and rendered non-reactive, while at a higher pH, the carbonyl group isn't sufficiently activated.[8][10] A small amount of acetic acid is often used as a catalyst.[11]

    • Water Removal: To drive the equilibrium towards the imine, remove water as it forms. This can be accomplished by:

      • Adding a dehydrating agent like molecular sieves (3Å or 4Å) or magnesium sulfate (MgSO₄).[5]

      • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[5]

    • Monitoring Imine Formation: Before adding the reducing agent, confirm the formation of the imine intermediate using techniques like TLC (observing the disappearance of the starting material), NMR, or LC-MS.[5]

2. Choice and Reactivity of the Reducing Agent:

  • Underlying Cause: The reducing agent may be too harsh, reducing the starting carbonyl before imine formation, or too weak to reduce the iminium ion effectively.[4]

  • Troubleshooting Steps:

    • Select a Mild Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for one-pot reductive aminations.[6][12][13] It is selective for the iminium ion over the carbonyl group and is less toxic than sodium cyanoborohydride (NaBH₃CN).[13][14]

    • Sodium Cyanoborohydride (NaBH₃CN): This is another effective reagent, particularly because its reactivity is pH-dependent. It is more effective at reducing iminium ions at a pH of 6-7, while its ability to reduce aldehydes and ketones is greater at a lower pH (3-4).[6][14] This selectivity makes it ideal for one-pot reactions.[6]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[4][8] If using NaBH₄, it is best to first form the imine and then add the reducing agent in a stepwise process.[11][12]

3. Reaction Conditions and Substrate Stability:

  • Underlying Cause: The reaction temperature, solvent, or concentration may not be optimal. The starting materials or the product might be unstable under the reaction conditions.

  • Troubleshooting Steps:

    • Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.[11][12] Methanol is often used with NaBH₃CN.[12] More environmentally friendly solvents like ethyl acetate have also been shown to be effective.[15][16]

    • Temperature: Most reductive aminations are run at room temperature. If the reaction is sluggish, gentle heating might be beneficial, but be cautious of potential side reactions.

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired piperidine, but I'm also getting significant amounts of side products, such as the alcohol from the reduction of my starting carbonyl or over-alkylated products. How can I minimize these?

Answer: The formation of side products is a common challenge in reductive amination. Here’s how to address the most frequent culprits:

1. Reduction of the Starting Carbonyl:

  • Underlying Cause: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone before it can form an imine.[4]

  • Solution:

    • As mentioned previously, switch to a milder reducing agent like STAB or NaBH₃CN.[4][17] These reagents show greater selectivity for the iminium ion.[6][13]

    • If you must use NaBH₄, adopt a two-step procedure. First, allow the imine to form completely (monitor by TLC or NMR), and then add the NaBH₄.[11]

2. Over-alkylation:

  • Underlying Cause: This is more common in intermolecular reactions where the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound.[4]

  • Solution:

    • Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[4]

    • A stepwise procedure, where the imine is pre-formed and then reduced, can also suppress over-alkylation.[4][11]

Problem 3: Difficult Purification of the Piperidine Product

Question: I've completed the reaction, but I'm having trouble purifying my piperidine product. What are some effective purification strategies?

Answer: Purifying basic compounds like piperidines can be challenging. Here are some common approaches:

  • Acid-Base Extraction:

    • After quenching the reaction, perform an aqueous workup. You can often isolate the basic piperidine product by extracting it into an acidic aqueous layer (e.g., 1M HCl), washing the organic layer to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH) to re-extract the free amine into an organic solvent.

  • Chromatography:

    • Silica Gel Chromatography: While silica gel is acidic and can cause streaking with amines, this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

    • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for purifying amines.

  • Crystallization:

    • If your product is a solid, crystallization can be a highly effective purification method. Consider forming a salt (e.g., hydrochloride or tartrate) to induce crystallization if the free base is an oil.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination for piperidine synthesis?

A1: The synthesis of a piperidine ring via intramolecular reductive amination generally proceeds through the following steps:

  • Iminium Ion Formation: A molecule containing both an amine and a carbonyl group (or precursors that generate these functionalities in situ) undergoes an intramolecular nucleophilic attack of the amine onto the carbonyl carbon.[3]

  • Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form a cyclic iminium ion.[3] This step is often catalyzed by a mild acid.[3]

  • Reduction: A hydride-based reducing agent then attacks the electrophilic carbon of the iminium ion to yield the final piperidine product.[18]

Q2: How do I choose the right reducing agent for my reaction?

A2: The choice of reducing agent is critical for a successful reductive amination.[13] Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantagesCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and selective for imines/iminium ions.[6][19] Good for one-pot reactions.[13] Low toxicity.[14]Water-sensitive.[12][13]DCE, DCM, THF[11][12]
Sodium Cyanoborohydride (NaBH₃CN) Selectivity is pH-dependent, allowing for fine-tuning.[6] Stable in acidic solutions.[6]Releases toxic byproducts (HCN, NaCN).[6]Methanol[12]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can reduce the starting carbonyl.[4][8] Best used in a two-step process.[11]Methanol, Ethanol[12]

Q3: Can I use a catalytic hydrogenation approach for this reaction?

A3: Yes, catalytic hydrogenation is another common method for reductive amination.[6] This typically involves using a metal catalyst (e.g., palladium, platinum, or nickel) and hydrogen gas.[6][20] This method is considered a "green" chemistry approach as it avoids the use of hydride reagents.[20] However, it may require specialized high-pressure equipment.[16]

Experimental Protocols

Protocol 1: General Procedure for Piperidine Synthesis via One-Pot Reductive Amination using STAB
  • To a solution of the amino-aldehyde or amino-ketone starting material (1.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
  • Dissolve the amino-aldehyde or amino-ketone starting material (1.0 equiv) in methanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature until imine formation is complete (monitor by TLC or NMR).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in small portions.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the product as needed.

Visualizations

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_prep Preparation cluster_imine Imine/Iminium Formation cluster_reduction Reduction cluster_workup Workup & Purification Start Start with Amino-Carbonyl Compound Solvent Dissolve in Anhydrous Solvent (e.g., DCE, DCM) Start->Solvent Acid Add Acetic Acid (Catalyst) Solvent->Acid Stir Stir at Room Temperature Acid->Stir ReducingAgent Add Reducing Agent (e.g., STAB) Stir->ReducingAgent Monitor Monitor Reaction (TLC/LC-MS) ReducingAgent->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (Chromatography/Crystallization) Dry->Purify End Isolated Piperidine Product Purify->End

Caption: One-pot intramolecular reductive amination workflow.

Troubleshooting Decision Tree

TroubleshootingDecisionTree cluster_solutions_imine Solutions for Imine Formation Start Low/No Yield? ImineCheck Check Imine Formation (TLC/NMR) Start->ImineCheck ImineOK Imine Formed ImineCheck->ImineOK Yes ImineNotOK Imine Not Formed ImineCheck->ImineNotOK No ReducerCheck Evaluate Reducing Agent ImineOK->ReducerCheck OptimizepH Optimize pH (4-6) ImineNotOK->OptimizepH AddDehydratingAgent Add Dehydrating Agent (e.g., Mol. Sieves) OptimizepH->AddDehydratingAgent FinalProduct Improved Yield AddDehydratingAgent->FinalProduct SideProductCheck Side Products Observed? ReducerCheck->SideProductCheck AlcoholSideProduct Carbonyl Reduced to Alcohol? SideProductCheck->AlcoholSideProduct Yes UseMilderReducer Use Milder Reducer (STAB/NaBH₃CN) AlcoholSideProduct->UseMilderReducer Yes TwoStep Use Two-Step Procedure with NaBH₄ AlcoholSideProduct->TwoStep If using NaBH₄ UseMilderReducer->FinalProduct TwoStep->FinalProduct

Caption: Decision tree for troubleshooting low yield.

References

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2019). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 24(15), 2788.
  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Scigelova, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67.
  • Wikipedia. Reductive amination. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5602.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 201-216.
  • Chem-Station. (2014). Borch Reductive Amination. Available from: [Link]

  • Siddiki, S. M. A. H., et al. (2018). Optimization of the reaction conditions for the reductive amination of trilaurin. Catalysis Science & Technology, 8(24), 6393-6401.
  • McGonagle, F. I., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165.
  • Reddit. (2023). Question about reductive amination reaction procedure. r/Chempros. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Poovan, F., et al. (2020). Optimization of the reaction conditions for the reductive amination of aldehydes. Catalysis Science & Technology, 10(21), 7174-7180.
  • All about chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available from: [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Available from: [Link]

  • Wordpress. Specific solvent issues with Reductive Amination/Alkylation. Available from: [Link]

  • Wordpress. Reductive Amination. Available from: [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11624-11669.
  • McGonagle, F. I., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. Available from: [Link]

Sources

Improving the purity of 1-Cyclobutylpiperidin-4-ol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Cyclobutylpiperidin-4-ol Synthesis

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important building block in pharmaceutical development.[1][2][3][4] Our goal is to provide actionable, field-tested advice to help you troubleshoot common issues and improve the final purity of your compound.

The primary synthetic route to this compound is the reductive amination between 4-hydroxypiperidine and cyclobutanone, typically employing a hydride-based reducing agent like sodium triacetoxyborohydride.[5] While robust, this reaction is not without its challenges. This guide addresses the most common pitfalls encountered during synthesis and subsequent purification.

Troubleshooting Guide: Common Synthesis & Purification Issues

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by a diagnostic approach and a validated solution.

Issue 1: Final Product Contaminated with Unreacted Starting Materials (4-hydroxypiperidine and/or cyclobutanone)

Root Cause Analysis: The presence of starting materials post-reaction typically points to incomplete reaction progress. This can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Degradation of the reagent due to moisture can reduce its effective concentration.

  • Suboptimal Reaction Time or Temperature: The reaction kinetics may be slower than anticipated, requiring longer incubation or gentle heating.[5]

  • Inefficient Imine Formation: The initial condensation of the amine and ketone to form the iminium intermediate is a reversible equilibrium. If this equilibrium is not driven forward, the reduction step cannot proceed to completion.

dot

Caption: Troubleshooting workflow for starting material contamination.

Recommended Actions:

  • Verify Reagent Stoichiometry and Quality: Ensure that the reducing agent, sodium triacetoxyborohydride, is used in a slight excess (typically 1.1 to 1.5 equivalents). It is highly hygroscopic; use a freshly opened bottle or reagent that has been stored in a desiccator.

  • Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider extending the reaction time up to 24 hours. The typical temperature range is 20-30°C.[5]

  • Facilitate Imine Formation: The addition of a catalytic amount of acetic acid can protonate the carbonyl oxygen of cyclobutanone, making it more electrophilic and accelerating the initial condensation with 4-hydroxypiperidine.

Issue 2: Low Isolated Yield After Work-up

Root Cause Analysis: Low yields can result from mechanical losses during extraction or from the product remaining in the aqueous phase. This compound has some water solubility due to its hydroxyl and tertiary amine functionalities, which can be exacerbated at certain pH levels.

Recommended Actions:

  • pH Adjustment During Extraction: Before extracting with an organic solvent (e.g., dichloromethane or ethyl acetate), basify the aqueous layer to a pH of 9-10 with an inorganic base like sodium carbonate or 1M sodium hydroxide. This ensures the piperidine nitrogen is deprotonated, reducing the compound's solubility in the aqueous phase and maximizing its partitioning into the organic layer.

  • Salting Out: Saturate the aqueous phase with sodium chloride (brine) before extraction.[6] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and further improving extraction efficiency.

  • Multiple Extractions: Perform multiple extractions (at least 3-4) with the organic solvent to ensure complete recovery of the product from the aqueous phase.

Issue 3: Oily Product That Fails to Solidify or Purify Effectively via Recrystallization

Root Cause Analysis: The presence of residual solvents or minor, structurally similar impurities can act as an "eutectic-like" mixture, preventing the primary compound from crystallizing and resulting in an oil.

Recommended Actions:

  • High-Vacuum Drying: Ensure all extraction solvents are thoroughly removed under high vacuum, potentially with gentle heating (30-40°C), to eliminate volatile residues.

  • Solvent Selection for Recrystallization: If direct crystallization fails, a systematic approach to finding a suitable solvent system is necessary. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when heated.

    Protocol: Recrystallization Solvent Screening

    • Place a small amount (~20 mg) of the crude oil in separate test tubes.

    • Add a few drops of a test solvent (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) to each tube.

    • Observe solubility at room temperature. An ideal solvent will not fully dissolve the compound.

    • Heat the tubes that show poor room-temperature solubility. If the compound dissolves upon heating, it is a good candidate.

    • Allow the promising candidates to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.

    • If a single solvent is not ideal, try a binary system (e.g., ethyl acetate/hexanes or methanol/diethyl ether). Dissolve the compound in a minimum amount of the "good" solvent and add the "poor" solvent dropwise until turbidity persists, then heat to re-dissolve and cool slowly.

  • Purification by Column Chromatography: If recrystallization is unsuccessful, flash column chromatography is the most reliable method for purification.[6]

    Protocol: Flash Column Chromatography

    • Stationary Phase: Silica gel (230-400 mesh) is standard.[7][8]

    • Mobile Phase (Eluent): A gradient system of dichloromethane (DCM) and methanol (MeOH) is highly effective. Start with 100% DCM and gradually increase the methanol concentration (e.g., 0% to 10% MeOH). A small amount of ammonium hydroxide (0.5-1%) can be added to the mobile phase to prevent the product from tailing on the acidic silica gel.

    • Loading: Adsorb the crude oil onto a small amount of silica gel and load it dry onto the column for better separation.

    • Monitoring: Collect fractions and monitor them by TLC, staining with potassium permanganate to visualize the product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Purification MethodProsConsBest For
Recrystallization Scalable, cost-effective, yields high-purity crystalline solid.Can be time-consuming to optimize, may not remove all impurities.Removing minor impurities from a mostly pure, solid product.
Column Chromatography Highly effective for a wide range of impurities, good for oily products.Less scalable, solvent-intensive, can be laborious.Complex mixtures, oily products, or when high purity (>99%) is essential.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for synthesizing this compound?

The most common and efficient method is a one-pot reductive amination.[9][10] This involves the reaction of 4-hydroxypiperidine with cyclobutanone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the final product.[5]

dot

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product R1 4-Hydroxypiperidine Iminium Iminium Ion Intermediate (in situ) R1->Iminium R2 Cyclobutanone R2->Iminium Plus + Product This compound Iminium->Product Reduction Reagent1 Catalytic Acid (e.g., AcOH) Reagent1->Iminium Catalyzes Reagent2 Reducing Agent (Sodium Triacetoxyborohydride) Reagent2->Iminium Reduces

Caption: Reaction pathway for this compound synthesis.

Q2: Which analytical techniques are best for determining the purity of the final product?

A combination of methods provides the most comprehensive purity assessment. The industry standard for pharmaceutical intermediates is a purity of >95%.[11]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used. UV detection is suitable if the compound has a chromophore, but for compounds like this, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is more universal. HPLC is excellent for quantifying structurally related impurities.[12][13]

  • Quantitative NMR (qNMR): This is a powerful primary method for determining absolute purity without needing a reference standard of the compound itself.[11][14] By integrating the signal of a known proton on the target molecule against the signal of a certified internal standard of known concentration, a highly accurate purity value can be calculated. This method also identifies and quantifies residual solvents and water.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, including residual cyclobutanone or extraction solvents.

  • Karl Fischer Titration: The most accurate method for determining water content, which is a common impurity that other methods may not quantify precisely.

Q3: My NMR spectrum looks clean, but my yield is over 100%. What could be the cause?

A mass yield exceeding 100% almost always indicates the presence of non-proton-containing substances or high-molecular-weight solvents that were not detected by ¹H NMR.

  • Residual Solvents: High-boiling point solvents used in the reaction or work-up (like DMF or DMSO) can be difficult to remove and may not be immediately obvious in a standard NMR spectrum if deuterated solvents are used for the analysis. Check for characteristic solvent peaks.

  • Inorganic Salts: Salts from the work-up (e.g., sodium sulfate, sodium carbonate, borate salts from the reducing agent) can be carried over into the final product. These are not visible by NMR but add significant mass. Washing the organic extract thoroughly with water is crucial to remove them.

Q4: Can I use a different reducing agent, like sodium borohydride?

While sodium borohydride (NaBH₄) is a common reducing agent, it is generally not ideal for one-pot reductive aminations. NaBH₄ reacts rapidly with aldehydes and ketones, meaning it would reduce the cyclobutanone before it has a chance to form the imine with 4-hydroxypiperidine. Sodium triacetoxyborohydride (STAB) is specifically used because it is a much milder and more selective reducing agent, primarily reducing the protonated iminium intermediate much faster than it reduces the starting ketone.[16] This selectivity is key to the success of the one-pot reaction.

References

  • BenchChem. (2025). Application Notes and Protocols: (R)-1-Cyclobutylpiperidin-3-amine in the Synthesis of Bioactive Molecules.
  • Supporting Information for scientific publication. (n.d.).
  • Supporting Information for scientific publication. (n.d.).
  • Bioorganic & Medicinal Chemistry Letters. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist. [Link]

  • Chemical Reviews. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ResearchGate. (n.d.). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist. [Link]

  • Supporting Information for scientific publication. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Supporting Information 1 - General Experimental Procedures. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. [Link]

  • ChemMedChem. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist. [Link]

  • Pharmaceutical Development and Technology. (2014). Effect of storage conditions on the recrystallization of drugs. [Link]

  • ACS Publications. (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • Analytical and Bioanalytical Chemistry. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials. [Link]

  • Journal of Medicinal Chemistry. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031). [Link]

  • ResearchGate. (n.d.). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. [Link]

  • ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

  • Molecules. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. [Link]

Sources

Side reactions in the synthesis of 1-Cyclobutylpiperidin-4-ol and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important piperidine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to Synthetic Strategies

This compound is a key building block in the synthesis of various pharmacologically active molecules. The two primary synthetic routes to this compound are:

  • Reductive Amination: The reaction of 4-hydroxypiperidine with cyclobutanone in the presence of a reducing agent.

  • Direct N-Alkylation: The reaction of 4-hydroxypiperidine with a cyclobutyl halide or sulfonate.

Both methods are effective, but each is prone to specific side reactions that can impact yield and purity. This guide will address the challenges associated with both pathways.

Troubleshooting Guide & FAQs

Section 1: Reductive Amination Route

The reductive amination of 4-hydroxypiperidine with cyclobutanone is a popular and efficient method. A common protocol involves the use of sodium triacetoxyborohydride (STAB) as the reducing agent due to its mildness and selectivity.[1]

Diagram: Reductive Amination Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxypiperidine 4-Hydroxypiperidine Imine/Enamine Formation Imine/Enamine Formation 4-Hydroxypiperidine->Imine/Enamine Formation Cyclobutanone Cyclobutanone Cyclobutanone->Imine/Enamine Formation Reduction Reduction Imine/Enamine Formation->Reduction Intermediate Quench Quench Reduction->Quench Crude Product Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound G 4-Hydroxypiperidine 4-Hydroxypiperidine Iminium Ion Iminium Ion 4-Hydroxypiperidine->Iminium Ion + Cyclobutanone, -H2O Cyclobutanone Cyclobutanone Enamine Enamine Iminium Ion->Enamine -H+

Caption: Formation of an enamine intermediate from a secondary amine and a ketone.

  • Prevention of Enamine-Related Side Reactions:

    • Control of Stoichiometry: Use a slight excess of the amine (4-hydroxypiperidine) to ensure complete consumption of the cyclobutanone.

    • Choice of Reducing Agent: STAB is generally effective at reducing the iminium ion as it forms, minimizing the accumulation of the enamine. [1]Stronger, less selective reducing agents like sodium borohydride might prematurely reduce the ketone.

Section 2: Direct N-Alkylation Route

Direct N-alkylation of 4-hydroxypiperidine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base is another common synthetic route.

Diagram: N-Alkylation Workflow

G 4-Hydroxypiperidine 4-Hydroxypiperidine N-Alkylation N-Alkylation 4-Hydroxypiperidine->N-Alkylation Work-up Work-up N-Alkylation->Work-up Cyclobutyl Bromide Cyclobutyl Bromide Cyclobutyl Bromide->N-Alkylation Base Base Base->N-Alkylation Purification Purification Work-up->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound via N-alkylation.

Question 3: My main side product in the N-alkylation reaction is a salt that is insoluble in my organic extraction solvent. What is this and how can I avoid it?

Answer:

This is a classic case of over-alkylation , leading to the formation of a quaternary ammonium salt . [2][3]The desired product, this compound, is a tertiary amine and is still nucleophilic. It can react with another molecule of the cyclobutyl halide to form a quaternary ammonium salt. This salt is ionic and typically has low solubility in common organic solvents.

Mechanism of Over-alkylation:

  • Desired Reaction: 4-Hydroxypiperidine (secondary amine) + Cyclobutyl bromide → this compound (tertiary amine) + HBr

  • Side Reaction: this compound (tertiary amine) + Cyclobutyl bromide → 1,1-Dicyclobutyl-4-hydroxypiperidinium bromide (quaternary ammonium salt)

  • Prevention of Over-alkylation:

    • Stoichiometric Control: Use an excess of the starting amine (4-hydroxypiperidine) relative to the alkylating agent (cyclobutyl bromide). This statistically favors the reaction of the alkylating agent with the more abundant starting amine. [4] * Slow Addition of Alkylating Agent: Adding the cyclobutyl bromide slowly to the reaction mixture keeps its concentration low, reducing the likelihood of it reacting with the product amine.

    • Choice of Base: A non-nucleophilic, sterically hindered base can be used to neutralize the HBr formed during the reaction without competing in the alkylation. However, the choice of base can be critical. A strong base can deprotonate the product amine, increasing its nucleophilicity and potentially promoting over-alkylation. [5]A weaker base like potassium carbonate is often a good choice. [4] * Temperature Control: Running the reaction at a lower temperature can favor the desired mono-alkylation (kinetic control) over the over-alkylation product (thermodynamic control). [6][7][8]

Question 4: How can I effectively purify my this compound from unreacted starting materials and byproducts?

Answer:

Purification strategies depend on the nature of the impurities.

  • Acid-Base Extraction: This is a highly effective method for separating amines from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with an acidic aqueous solution (e.g., 1M HCl). The basic amines (product and unreacted 4-hydroxypiperidine) will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the amines.

    • Extract the free amines back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified amines.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities. Due to the basic nature of amines, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing.

  • Crystallization: If the product is a solid at room temperature, crystallization can be an excellent purification method. [9][10]Often, converting the amine to a salt (e.g., hydrochloride or acetate) can facilitate crystallization and improve the purity of the final product.

Table 1: Comparison of Synthetic Routes

FeatureReductive AminationDirect N-Alkylation
Starting Materials 4-Hydroxypiperidine, Cyclobutanone4-Hydroxypiperidine, Cyclobutyl halide
Key Reagents Reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃)
Common Side Reactions Incomplete reaction, enamine-related byproductsOver-alkylation (quaternary salt formation)
Control of Side Reactions Stoichiometry, choice of reducing agent, pHStoichiometry, slow addition of alkylating agent, temperature
Typical Yields Generally highCan be high with careful control

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Adapted from a patented large-scale synthesis process.

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add cyclobutanone (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: Synthesis of this compound via N-Alkylation
  • To a solution of 4-hydroxypiperidine (1.5 eq.) and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF), add cyclobutyl bromide (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product using appropriate methods as described above.

Analytical Characterization of Byproducts

The identification of side products is crucial for optimizing the reaction conditions. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. [11][12][13]

  • GC-MS: Can be used to identify the molecular weights of the components in the crude reaction mixture, helping to confirm the presence of unreacted starting materials, the desired product, and higher molecular weight byproducts like the quaternary ammonium salt (in its decomposed form in the GC) or dimers.

  • ¹H NMR: Can provide structural information to distinguish between the product and byproducts. For instance, the formation of a quaternary ammonium salt in the N-alkylation route would result in a downfield shift of the protons adjacent to the nitrogen atom compared to the tertiary amine product.

By understanding the potential side reactions and their underlying mechanisms, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.

References

  • Elangovan, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • ResearchGate. (2017).
  • Roychowdhury, P., et al. (2024).
  • NCERT. Amines.
  • Dyke, S. F. The Chemistry of Enamines.
  • Master Organic Chemistry. (2017).
  • Carreira, E. M., et al. (2023). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society.
  • Journal of Applied Chemistry. (2021). Synthesis and properties of quaternary ammonium salts on the basis of piperidine.
  • Organic Chemistry Class Notes. Kinetic versus Thermodynamic Control of Reactions.
  • Master Organic Chemistry. (2025). Enamines.
  • Making Molecules. (2024). Enamines.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds.
  • ResearchGate.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Science Info. (2023).
  • DTIC. (1971).
  • National Institutes of Health. (2020).
  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.
  • Apollo Scientific.
  • PTC Organics, Inc. (2024).
  • National Institutes of Health. (2016). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.
  • ResearchGate. (2023). (a)
  • Amanote Research. (PDF)
  • Chemical Review and Letters. (2021).
  • Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. Comparative Analysis of Synthetic Routes to 4-Propylpiperidin-3-amine.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • ResearchGate. (2015).
  • Royal Society of Chemistry. (2005). NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines.
  • Juniper Publishers. (2020).

Sources

How to improve the yield and purity of N-alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming carbon-nitrogen bonds, a cornerstone of modern organic synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reactions for both yield and purity.

Acknowledging the "Runaway Train": The Core Challenge of N-Alkylation

The direct alkylation of amines with alkyl halides can be deceptively simple in theory but notoriously problematic in practice. A primary issue is the phenomenon often described as the "runaway train" of over-alkylation.[1][2] The mono-alkylated product is frequently more nucleophilic than the starting amine, leading to a cascade of subsequent alkylations that results in a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][2][3] This guide will provide you with the strategies to control this reactivity and achieve your desired product with high selectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your N-alkylation experiments in a practical question-and-answer format.

Q1: My reaction is producing a mixture of mono-, di-, and even tri-alkylated products. How can I improve the selectivity for mono-alkylation?

This is the classic over-alkylation problem. Here’s how to regain control:

  • Control Stoichiometry: The most straightforward approach is to use a large excess of the starting amine relative to the alkylating agent.[2][3] This increases the statistical probability of the alkylating agent reacting with the more abundant starting amine rather than the mono-alkylated product. This is particularly effective when the amine is inexpensive.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help reduce the rate of the second and third alkylation steps, which often have a higher activation energy.[3]

    • Solvent: Using a less polar solvent can sometimes disfavor the more polar, higher-order amine products.[3]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent is crucial. Highly reactive agents like methyl iodide will aggressively alkylate any available amine.[1] Consider using a less reactive alkyl halide (e.g., chloride instead of bromide or iodide) to gain more control.[3]

  • Steric Hindrance: If your target molecule allows, increasing steric bulk on either the amine or the alkylating agent can disfavor multiple additions.[4][5]

Q2: My N-alkylation reaction is sluggish and giving a very low yield. What are the potential causes and how can I improve it?

Low yields can be frustrating, but a systematic approach can often identify the culprit:

  • Poor Reactivity of Starting Materials:

    • Nucleophile: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.[3]

    • Electrophile: The leaving group on your alkylating agent plays a significant role. The general order of reactivity is R-I > R-Br > R-Cl.[3] Sulfonates like tosylates and mesylates are also excellent leaving groups.[6][7]

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may simply require more thermal energy. Gradually increase the temperature while carefully monitoring for byproduct formation.[3]

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often excellent choices as they can solvate the cation of the base while leaving the anionic nucleophile relatively free and reactive.[8][9] However, be aware of potential side reactions with some of these solvents at high temperatures in the presence of a strong base.

    • Base: The choice of base is critical. The base must be strong enough to deprotonate the amine (or the resulting ammonium salt) but should not cause unwanted side reactions like elimination. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good choices.[10][9][11] For weakly nucleophilic amines, a stronger base like NaH might be necessary.[12]

  • Reagent Purity: Ensure all your reagents and solvents are pure and, importantly, anhydrous. Water can react with strong bases and interfere with the reaction.

Q3: I'm observing a significant amount of elimination byproduct (an alkene). How can I minimize this side reaction?

Elimination (typically E2) is a common competing pathway with substitution (Sₙ2). Here's how to favor substitution:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) if a soluble organic base is required. For inorganic bases, choose a weaker base that is still capable of neutralizing the acid formed during the reaction.

  • Alkyl Halide Structure: Primary alkyl halides are much less prone to elimination than secondary or tertiary halides. If your synthesis allows, use a primary alkylating agent.

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

  • Solvent: Polar aprotic solvents can favor Sₙ2 reactions.

Below is a table summarizing the effect of the alkyl bromide structure on the ratio of alkylation to elimination for the reaction with piperidine.

Alkyl BromideAlkylation:Elimination Ratio (90°C)Alkylation:Elimination Ratio (130°C)
Ethyl bromide>99:1-
Propyl bromide>99:1-
Isopropyl bromide97:392:8
Cyclohexyl bromideAlmost complete eliminationAlmost complete elimination

Data adapted from a study on the reaction of piperidine with various alkyl bromides in petroleum ether.[8]

Q4: My purification is a nightmare. How can I effectively separate my desired product from unreacted starting materials and byproducts?

A clean reaction is the easiest to purify. However, when faced with a complex mixture, consider these strategies:

  • Acid-Base Extraction: If your product has a different basicity than the starting amine or other byproducts, you can use acid-base extraction. For example, a tertiary amine product can be separated from a primary or secondary starting amine by careful pH adjustment and extraction.

  • Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.[13] A well-chosen solvent system can effectively separate your desired product.

  • Recrystallization: If your product is a solid and the crude material is relatively pure, recrystallization can be a highly effective method for obtaining high-purity material.[13]

Frequently Asked Questions (FAQs)

  • What are some greener alternatives to traditional N-alkylation with alkyl halides?

    • Reductive Amination: This is a two-step, one-pot reaction that involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction. This method offers excellent control over the degree of alkylation and is a widely used alternative.[1][3]

    • Alkylation with Alcohols (Borrowing Hydrogen): This atom-economical method uses alcohols as alkylating agents, with water as the only byproduct.[14][15] It typically requires a metal catalyst.[14][16][17]

  • How does steric hindrance affect N-alkylation reactions? Steric hindrance around the nitrogen atom or at the electrophilic carbon of the alkylating agent can significantly slow down the rate of reaction.[4][5][18] While this can be a challenge, it can also be used to your advantage to prevent over-alkylation. For instance, the alkylation of a secondary amine to a tertiary amine is often less prone to forming a quaternary salt due to the increased steric bulk around the nitrogen.[1]

  • When should I use a protecting group strategy? When you need to selectively mono-alkylate a primary amine or when other functional groups in your molecule might react with the alkylating agent, a protecting group strategy is invaluable.[19] The amine is first protected (e.g., as a carbamate), then alkylated, and finally deprotected to reveal the desired secondary amine.[2]

Experimental Workflows and Diagrams

Workflow 1: General Protocol for N-alkylation of a Primary Amine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine in anhydrous solvent (e.g., ACN, DMF) prep2 Add base (e.g., K2CO3, 1.5-2.0 eq) prep1->prep2 Stir react1 Add alkyl halide (1.0-1.2 eq) dropwise at room temperature prep2->react1 react2 Heat the reaction mixture (e.g., 60-80 °C) react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 workup1 Cool to RT, filter off solids react3->workup1 Upon completion workup2 Concentrate filtrate workup1->workup2 workup3 Purify by column chromatography or recrystallization workup2->workup3

Caption: General experimental workflow for a typical N-alkylation reaction.

Diagram 1: The "Runaway Train" of Over-Alkylation

G Ammonia Ammonia (or Primary Amine) PrimaryAmine Primary Amine (or Secondary Amine) Ammonia->PrimaryAmine + R-X SecondaryAmine Secondary Amine (or Tertiary Amine) PrimaryAmine->SecondaryAmine + R-X (often faster) TertiaryAmine Tertiary Amine (or Quaternary Salt) SecondaryAmine->TertiaryAmine + R-X (can be faster or slower depending on sterics)

Caption: The cascade of reactions leading to over-alkylation products.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_reactivity Check Reactivity cluster_conditions Optimize Conditions start Low Yield in N-Alkylation q_nucleophile Is the amine weakly nucleophilic? start->q_nucleophile a_nucleophile Use a stronger base (e.g., NaH) or consider an alternative method (e.g., reductive amination) q_nucleophile->a_nucleophile Yes q_leaving_group Is the leaving group poor? (e.g., -Cl, -OH) q_nucleophile->q_leaving_group No a_leaving_group Use a more reactive alkylating agent (R-Br, R-I, R-OTs) or activate the leaving group q_leaving_group->a_leaving_group Yes q_temp Is the temperature too low? q_leaving_group->q_temp No a_temp Gradually increase temperature q_temp->a_temp Yes q_solvent Is the solvent appropriate? q_temp->q_solvent No a_solvent Switch to a polar aprotic solvent (DMF, DMSO, ACN) q_solvent->a_solvent Yes q_base Is the base strong enough? q_solvent->q_base No a_base Use a stronger base q_base->a_base Yes

Caption: A logical workflow for troubleshooting low-yielding N-alkylation reactions.

References

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]

  • N-Dealkylation of Amines. (2018). Molecules. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]

  • Alkylation. (2022). Royal Society of Chemistry. [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Improvement of selectivity/yield of Alkylation. (2023). Reddit. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). Molecules. [Link]

  • What Makes A Good Leaving Group?. (2025). Master Organic Chemistry. [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. [Link]

  • Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach. (2025). ResearchGate. [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Leaving group. (n.d.). Wikipedia. [Link]

  • Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. (1974). Biochemical Journal. [Link]

  • A novel method for N -alkylation of aliphatic amines with ethers over γ-Al2O3. (n.d.). Catalysis Communications. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]

  • Methods to Avoid Inactivation of Primary Amines. (n.d.). Glen Research. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). National Institutes of Health. [Link]

  • nucleophilic substitution. (2020). University of California, Irvine. [Link]

  • The influence of steric hindrance of the N-dealkylation site upon the... (n.d.). ResearchGate. [Link]

Sources

Challenges in the scale-up of 1-Cyclobutylpiperidin-4-ol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Cyclobutylpiperidin-4-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. As a key intermediate in the synthesis of various pharmacologically active molecules, including potent Histamine H3 (H3R) receptor inverse agonists, robust and scalable production of this building block is critical.[1][2][3][4][5] This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure your success from benchtop to plant.

Overview of Synthetic Strategies

The industrial production of this compound is typically approached via two primary synthetic routes. The selection of a specific route often depends on factors such as raw material cost, equipment availability, throughput requirements, and safety considerations.

  • Reductive Amination: This is one of the most common and efficient methods. It involves the condensation of 4-hydroxypiperidine with cyclobutanone to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This one-pot approach is highly convergent and often favored in pharmaceutical manufacturing.[6][7] A common reducing agent for this transformation is sodium triacetoxyborohydride.[1]

  • Direct N-Alkylation: This classic SN2 pathway involves the reaction of 4-hydroxypiperidine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base. To overcome phase-solubility issues when using inexpensive inorganic bases in organic solvents, this reaction can be significantly enhanced through the use of Phase-Transfer Catalysis (PTC).[8][9]

cluster_0 Synthetic Routes for this compound HP 4-Hydroxypiperidine RA Reductive Amination HP->RA NA N-Alkylation (SN2) HP->NA CB Cyclobutanone CB->RA CBr Cyclobutyl Halide CBr->NA Base Base (e.g., K2CO3) Base->NA PTC Phase Transfer Catalyst PTC->NA Product This compound RA->Product In-situ Reduction (e.g., NaBH(OAc)3) NA->Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up of this compound synthesis. The questions are categorized by reaction type and process stage.

Category: Reductive Amination
Q1: My reductive amination reaction is stalling or showing low conversion. What are the potential causes?

A: Low or incomplete conversion in a reductive amination is a common scale-up challenge. The root cause often lies in one of the following areas:

  • Reagent Quality: The stability of the reducing agent is paramount. Sodium triacetoxyborohydride (STAB) and similar hydride reagents can degrade upon exposure to moisture. Ensure you are using anhydrous solvents and reagents from freshly opened containers.

  • Reaction pH: The formation of the iminium ion intermediate is a pH-dependent equilibrium. The reaction is typically most efficient under weakly acidic conditions (pH 5-6). If the reaction medium is too acidic, the starting amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl electrophile will not be sufficiently activated. Acetic acid is often added to catalyze iminium ion formation.

  • Water Content: While the reaction generates water, excess water from solvents or reagents can hydrolyze both the iminium intermediate and the hydride reducing agent. On a large scale, ensure solvents meet stringent water content specifications (e.g., <0.05%).

  • Temperature Control: While these reactions are often run at ambient temperature (20-30°C)[1], poor heat dissipation in a large reactor can cause localized temperature increases, potentially leading to reagent decomposition or side reactions. Ensure adequate reactor cooling and agitation.

Q2: I'm observing significant byproduct formation, particularly the starting 4-hydroxypiperidine. How can I improve the reaction's efficiency?

A: The presence of unreacted starting material points towards an issue with either the rate of iminium ion formation or the reduction step.

  • Stoichiometry: Ensure cyclobutanone is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the equilibrium towards the iminium intermediate and consume all the 4-hydroxypiperidine.

  • Order of Addition: A common and effective procedure is to first mix the amine (4-hydroxypiperidine) and the ketone (cyclobutanone) in the solvent and allow them to stir for a period (e.g., 30-60 minutes) to pre-form the iminium intermediate before adding the reducing agent. Adding the reducing agent too early can lead to it simply reducing the cyclobutanone to cyclobutanol.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is specifically effective because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone.[1] More powerful reducing agents like sodium borohydride can reduce the ketone directly, leading to cyclobutanol as a byproduct.

Q3: What are the primary safety risks when scaling up reactions with sodium borohydride or its derivatives?

A: Sodium borohydride and its derivatives are highly energetic, and their use at scale requires rigorous safety protocols.[10][11]

  • Exothermic Reaction: The reduction is highly exothermic, with a heat of reaction around -150 kcal/mol for sodium borohydride.[10] On a large scale, this heat can accumulate rapidly. A cooling failure or inadequate heat removal can lead to a thermal runaway, causing the solvent to boil violently.

  • Hydrogen Gas Evolution: These reagents react with water and alcohols to produce flammable hydrogen gas.[10] This is a critical safety concern. Reactors must be properly vented, and the atmosphere should be inerted (e.g., with nitrogen or argon) to prevent the formation of an explosive mixture.

  • Hydrolysis and Runaway: Aqueous solutions of sodium borohydride can undergo a slow hydrolysis that is also exothermic. Under adiabatic conditions (like in a storage vessel or during a cooling failure), this slow reaction can accelerate dramatically, leading to a violent runaway with massive gas evolution.[10] The stability of borohydride solutions can be improved by making them basic (e.g., with sodium hydroxide).[10]

Category: N-Alkylation
Q4: My N-alkylation reaction is producing a significant amount of a dialkylated quaternary ammonium salt. How can this be minimized?

A: Formation of the quaternary salt is a classic side reaction in N-alkylations where the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent.

  • Control Stoichiometry: Use a slight excess of the amine (4-hydroxypiperidine) relative to the cyclobutyl halide. This ensures the alkylating agent is the limiting reagent, reducing the probability of a second alkylation.

  • Slow Addition: Add the cyclobutyl halide slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring its reaction with the more abundant primary amine over the tertiary amine product.

  • Lower Temperature: Running the reaction at a lower temperature will decrease the rate of both the desired reaction and the undesired quaternization. Since the product is a more sterically hindered nucleophile, the activation energy for the second alkylation is often higher, so lowering the temperature can disproportionately slow the side reaction.

Q5: My biphasic N-alkylation is slow and inefficient. Would a Phase Transfer Catalyst (PTC) help, and how do I select one?

A: Absolutely. A PTC is an ideal solution for accelerating reactions between reactants in different phases (e.g., an aqueous inorganic base and an organic substrate).[9][12] The catalyst transports the nucleophilic anion (e.g., hydroxide or carbonate) into the organic phase where the reaction can occur.[8]

  • Mechanism: Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) are common PTCs. The lipophilic cation pairs with the base's anion, shuttling it into the organic phase to deprotonate the 4-hydroxypiperidine, which can then react with the cyclobutyl halide.

  • Catalyst Selection: The choice of catalyst depends on the specific conditions. For many applications, quaternary ammonium salts with a total carbon count (C#) between 16 and 32 provide a good balance of organic solubility and reactivity.[8] Aliquat 336 (a mixture of methyltrioctylammonium chloride) is a robust and widely used industrial PTC.[13]

  • Benefits of PTC:

    • Allows the use of inexpensive and safer bases like NaOH or K₂CO₃.

    • Avoids the need for expensive, anhydrous, polar aprotic solvents.

    • Can increase reaction rates dramatically, improving throughput.[13]

Category: Purification & Workup
Q6: What is the most effective method for purifying this compound at scale?

A: The optimal purification method depends on the physical properties of the product and the nature of the impurities.

  • Distillation: If the product is a thermally stable liquid with a boiling point sufficiently different from impurities, vacuum distillation is often the most cost-effective and scalable method.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride), crystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization, leaving impurities behind in the mother liquor.

  • Acid-Base Extraction: As an amine, the product can be selectively extracted. During workup, the organic layer can be washed with a dilute acid (e.g., 10% aqueous acetic acid[1] or dilute HCl) to protonate the amine and pull it into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from a patented large-scale synthesis process and is intended for informational purposes.[1] All operations should be conducted in a properly functioning fume hood with appropriate personal protective equipment.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Cyclobutanone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or another suitable solvent

  • Acetic Acid (catalytic)

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a clean, dry, inerted reactor equipped with mechanical stirring, a thermometer, and an addition funnel, charge 4-hydroxypiperidine (1.0 eq) and dichloromethane.

  • Carbonyl Addition: Add cyclobutanone (1.1 eq) to the solution.

  • Iminium Formation: Add a catalytic amount of glacial acetic acid. Stir the mixture at ambient temperature (20-25°C) for 1 hour.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions, ensuring the internal temperature does not exceed 30°C. Use reactor cooling as necessary.

  • Reaction Monitoring: Stir the reaction mixture for 12-14 hours at 20-30°C.[1] Monitor the reaction for completion by a suitable method (e.g., GC-MS or TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by vacuum distillation or another suitable method as determined by your purity requirements.

Data & Process Parameters

ParameterReductive AminationN-Alkylation (with PTC)
Key Reagents 4-Hydroxypiperidine, Cyclobutanone, NaBH(OAc)₃4-Hydroxypiperidine, Cyclobutyl Bromide, K₂CO₃
Catalyst Acetic AcidTetrabutylammonium Bromide (TBAB)
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Toluene, MTBE
Temperature 20 - 30°C[1]50 - 80°C
Typical Time 12 - 16 hours6 - 10 hours
Key Challenges Moisture sensitivity, thermal control, H₂ evolutionOver-alkylation, catalyst separation
Advantages One-pot, high selectivityUses cheaper reagents, robust process

Troubleshooting Workflow

Start Low Yield in Reductive Amination Check_Conv Is starting amine consumed? (Check by GC/TLC) Start->Check_Conv Check_Side_Product Is cyclobutanol a major byproduct? Check_Conv->Check_Side_Product Yes Incomplete_Reaction Issue: Incomplete Reaction Check_Conv->Incomplete_Reaction No Workup_Loss Issue: Product Loss During Workup Check_Side_Product->Workup_Loss No Wrong_Reduction Issue: Incorrect Reduction Pathway Check_Side_Product->Wrong_Reduction Yes Solution1 Verify STAB activity. Check solvent for water. Check reaction pH (target 5-6). Incomplete_Reaction->Solution1 Solution2 Review extraction pH. Ensure product is not lost in aqueous phase. Workup_Loss->Solution2 Solution3 Pre-form iminium ion before adding reducing agent. Ensure slow addition of STAB. Wrong_Reduction->Solution3

Sources

Technical Support Center: Method Refinement for the Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidine and its derivatives are foundational scaffolds in a multitude of pharmaceuticals and specialty chemicals. The inherent basicity of the piperidine nitrogen, often coupled with other polar functional groups (hydroxyls, amides, additional amines), imparts significant polarity to these molecules. This high polarity presents considerable challenges during purification, rendering standard reversed-phase chromatography ineffective and complicating crystallization efforts.[1][2]

This guide provides a comprehensive, experience-driven resource for researchers, chemists, and drug development professionals encountering these purification hurdles. It is structured in a question-and-answer format to directly address common issues, moving from method selection to in-depth troubleshooting of specific techniques. Our focus is on explaining the underlying chemical principles to empower you to make informed, effective decisions in your own laboratory workflows.

Part 1: Frequently Asked Questions (FAQs) - Initial Method Selection

This section addresses high-level strategic decisions to guide you toward the most promising purification technique from the outset.

Q1: My polar piperidine derivative shows no retention on a C18 column. Why is this happening and what should I try first?

A: This is the most common issue faced with polar compounds. A standard C18 (octadecylsilane) column separates molecules based on hydrophobicity. Highly polar analytes, like many piperidine derivatives, have a much stronger affinity for the polar mobile phase (typically a water/acetonitrile or water/methanol mixture) than for the non-polar stationary phase. Consequently, they travel with the solvent front and elute in the void volume, resulting in no retention or separation.[1][3]

Your first and most powerful alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC employs a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of an organic solvent, like acetonitrile.[4] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. The elution is then achieved by increasing the concentration of the polar solvent (water), which is the "strong" solvent in HILIC.[3][5]

Q2: Beyond HILIC, what other chromatographic techniques are viable for these compounds?

A: While HILIC is often the go-to technique, other methods have significant merit depending on the specific properties of your derivative:

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[6] It is an excellent "green" alternative to normal-phase chromatography and can provide unique selectivity for polar compounds, especially those with basic amine groups.[7][8] Additives like diethylamine are often used to improve peak shape for basic analytes.[8]

  • Ion-Exchange Chromatography (IEC): If your piperidine derivative is readily ionizable (which it likely is, due to the basic nitrogen), IEC can be a highly effective technique.[2][9] Cation-exchange chromatography, where the stationary phase has negative charges, will retain the positively charged protonated piperidine. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.

  • Reversed-Phase Chromatography (with modifications): While standard C18 is not ideal, you can sometimes achieve retention by using columns with polar-embedded or polar-endcapped stationary phases. These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar molecules.[2]

Q3: When should I move away from chromatography and consider crystallization?

A: Crystallization is a powerful, often scalable, purification technique that should be considered in the following scenarios:

  • High Purity Required: Crystallization is an excellent method for removing small amounts of impurities to achieve very high purity, as impurities often remain in the mother liquor.[10]

  • Thermally Stable, Solid Compound: The target compound must be a solid at room temperature and stable at the temperatures required for dissolution.

  • Chromatography is Impractical: For large-scale purifications (multi-gram to kilogram scale), chromatography can become expensive and cumbersome due to solvent consumption and throughput limitations.

  • Compound "Oils Out": If your compound fails to solidify cleanly from a chromatographic fraction, direct crystallization of the crude material may be a more effective path.

Decision Workflow for Purification Method Selection

The following diagram outlines a logical decision-making process for selecting a primary purification strategy.

G start Crude Polar Piperidine Derivative is_solid Is the compound a thermally stable solid? start->is_solid try_cryst Attempt Purification by Crystallization / Salt Formation is_solid->try_cryst  Yes try_chrom Proceed to Chromatography is_solid->try_chrom No   cryst_success Crystallization Successful? try_cryst->cryst_success is_ionizable Is the compound readily ionizable? try_hilic Primary Method: HILIC is_ionizable->try_hilic No try_iec Consider: Ion-Exchange (IEC) is_ionizable->try_iec Yes try_chrom->is_ionizable cryst_success->try_chrom No pure_product High-Purity Product cryst_success->pure_product Yes try_sfc Consider: SFC try_hilic->try_sfc Alternative try_iec->try_hilic Alternative

Caption: Decision tree for selecting a purification strategy.

Part 2: Troubleshooting Guide - In-Depth Problem Solving

This section tackles specific experimental issues you may encounter.

Section 2.1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Q4: I'm using HILIC, but my peak shape is broad and tailing. What are the causes and solutions?

A: Poor peak shape in HILIC, especially for basic compounds like piperidines, is a common but solvable problem. The causes can be multifaceted.[11]

  • Cause 1: Secondary Ionic Interactions: The basic piperidine nitrogen (positively charged at acidic or neutral pH) can interact strongly with deprotonated silanol groups (negatively charged) on the surface of silica-based stationary phases. This is a classic cause of peak tailing.[12]

    • Solution: Add a competitor for these ionic sites to your mobile phase. An acidic additive like 0.1% formic acid or acetic acid will protonate the silanols, minimizing these interactions. Alternatively, a basic additive can be used. A buffer salt, such as 10-20 mM ammonium formate or ammonium acetate, is often most effective as it controls pH and provides ions that shield the unwanted interactions.[11]

  • Cause 2: Sample Solvent Mismatch: HILIC is very sensitive to the injection solvent.[4] The initial mobile phase is high in organic content (e.g., 95% acetonitrile). If you dissolve your sample in a highly aqueous solvent (a strong solvent in HILIC), the sample solution will be immiscible with the mobile phase, leading to severe peak distortion.[13][14]

    • Solution: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent (like water or DMSO) and then dilute with the weaker solvent (acetonitrile). Always keep the injection volume as small as possible.[4]

  • Cause 3: Insufficient Column Equilibration: The aqueous layer on the HILIC stationary phase takes time to form. Inadequate equilibration between gradient runs will lead to shifting retention times and poor peak shape.[15]

    • Solution: Ensure a sufficient re-equilibration time at the end of each gradient run. For HILIC, this is typically longer than for reversed-phase, often requiring 10-15 column volumes.[4]

HILIC Troubleshooting Summary

ProblemLikely Cause(s)Recommended Solution(s)
Peak Tailing Secondary ionic interactions with silanols.Add buffer (e.g., 10 mM ammonium formate) or acid (0.1% formic acid) to the mobile phase.
Poor Retention Mobile phase is too strong (too much water).Incorrect gradient (running RP gradient).Start with a high organic percentage (>90% ACN).Ensure gradient runs from high organic to high aqueous.[15]
Split Peaks Sample solvent mismatch.Partially blocked column frit.Dissolve sample in initial mobile phase.Filter samples; backflush the column.[16]
Low Recovery Strong, irreversible adsorption of the analyte.Try a different stationary phase (e.g., an amide or diol phase instead of bare silica).Ensure mobile phase pH is appropriate for analyte stability.
Section 2.2: Crystallization & Salt Formation

Q5: My polar piperidine derivative "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling or anti-solvent addition that it comes out of solution as a liquid phase (the "oil") rather than forming an ordered crystal lattice. This is common for polar compounds.[17]

  • Solution 1: Slow Down the Process: Rapid cooling is a frequent cause. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help.[18]

  • Solution 2: Use a Different Solvent System: The chosen solvent may be too good. Try a solvent system where the compound is less soluble at high temperatures. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimum of a "good" solvent, then slowly add a miscible "poor" solvent (anti-solvent) at a slightly elevated temperature until turbidity just begins to appear. Then, allow it to cool slowly.[19]

  • Solution 3: Induce Crystallization: If a supersaturated solution fails to crystallize, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to provide a nucleation site.[17]

Q6: My compound is too soluble in all reasonable solvents to crystallize effectively. How can I decrease its solubility?

A: This is a perfect scenario to employ salt formation . Your piperidine derivative is basic. By reacting it with an acid, you can form a salt which will have drastically different physicochemical properties, including solubility and crystallinity.[20][21] Often, the salt form is much more crystalline and less soluble in organic solvents than the free base.

  • Strategy: The goal is to form a salt that is poorly soluble in a chosen organic solvent. This allows the salt to crystallize directly from the reaction mixture, leaving impurities behind. A general rule for successful salt formation is that the pKa of the acid and base should differ by at least 2-3 units.[20][22]

Workflow for Purification via Salt Formation

G start Dissolve crude piperidine free base in a suitable organic solvent (e.g., IPA, EtOAc) add_acid Add a solution of a selected acid (e.g., HCl in ether, tartaric acid in MeOH) stoichiometrically (1.0 eq) start->add_acid stir Stir at room temp or with gentle warming add_acid->stir observe Observe for precipitation of the salt stir->observe filter Isolate salt by filtration observe->filter Precipitate Forms no_ppt No Precipitation observe->no_ppt No Precipitate wash Wash crystals with cold solvent to remove impurities filter->wash dry Dry purified salt wash->dry troubleshoot Troubleshoot: - Concentrate solution - Add anti-solvent - Try a different acid/solvent no_ppt->troubleshoot

Sources

Optimizing reaction time and temperature for 1-Cyclobutylpiperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyclobutylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the optimization of this important synthesis. My aim is to equip you with the scientific rationale behind the procedural steps, enabling you to navigate the complexities of this reaction and achieve optimal results.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, notably utilized in the synthesis of various therapeutic agents.[1] The most common and efficient method for its preparation is the reductive amination of 4-hydroxypiperidine with cyclobutanone. This one-pot reaction is typically mediated by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which demonstrates a high degree of chemoselectivity for the iminium ion intermediate over the starting carbonyl compounds.[2][3][4]

The overall transformation is depicted below:

Reaction Scheme: 4-Hydroxypiperidine + Cyclobutanone → this compound

This guide will focus on optimizing the key parameters of reaction time and temperature to maximize yield and purity, and to provide solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the general, recommended protocol for the synthesis of this compound?

A well-established protocol for this synthesis involves the following steps[1]:

  • In a suitable reaction vessel, dissolve 4-hydroxypiperidine in an appropriate solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE]).

  • Add cyclobutanone to the solution (typically 1.0-1.2 equivalents).

  • Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture (typically 1.2-1.5 equivalents).

  • Allow the reaction to proceed at a controlled temperature, generally between 20°C and 30°C, for 12 to 14 hours.[1]

  • Upon completion, the reaction is quenched with an aqueous basic solution (e.g., saturated sodium bicarbonate) and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Q2: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent?

Sodium triacetoxyborohydride is a mild and selective reducing agent, making it particularly well-suited for reductive aminations.[2][3] Its selectivity stems from the electron-withdrawing effect of the three acetoxy groups, which attenuates the reactivity of the borohydride. This allows it to preferentially reduce the more electrophilic iminium ion intermediate over the less reactive starting ketone (cyclobutanone).[5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB can be added directly to the mixture of the amine and carbonyl compound in a one-pot procedure without significant reduction of the starting ketone.[6]

Q3: What are the most suitable solvents for this reaction?

Aprotic solvents are generally preferred for reductive aminations using STAB. 1,2-Dichloroethane (DCE) and dichloromethane (DCM) are the most commonly used solvents for this reaction.[3][7] Tetrahydrofuran (THF) can also be used, although reactions in THF may be slower.[3][8] Protic solvents like methanol are generally avoided as they can react with STAB.[7]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting materials (4-hydroxypiperidine and cyclobutanone). The disappearance of the limiting starting material and the appearance of a new, more non-polar spot corresponding to the product will indicate the reaction's progress. A suitable eluent system would be a mixture of a non-polar solvent like hexane or ethyl acetate and a polar solvent like methanol, with a small amount of a basic modifier like triethylamine to prevent tailing of the amine product.

  • LC-MS: This technique can provide more definitive information on the consumption of reactants and the formation of the product, identified by its mass-to-charge ratio.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides scientifically grounded solutions.

Problem 1: Low or No Product Yield

Q: I have followed the protocol, but my yield of this compound is very low. What could be the issue?

A: Low yield in a reductive amination can be attributed to several factors. A systematic investigation is key to identifying the root cause.

  • Inefficient Iminium Ion Formation: The initial equilibrium between the amine, the ketone, and the resulting iminium ion is crucial.

    • Scientific Rationale: The formation of the iminium ion is a reversible process and is often the rate-limiting step. The presence of water can shift the equilibrium back towards the starting materials.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use dry solvents and glassware. The presence of water can hydrolyze the iminium ion intermediate and also react with the STAB reagent.

      • Consider a Catalytic Amount of Acid: While not always necessary with aldehydes, the reductive amination of ketones can sometimes benefit from the addition of a catalytic amount of a weak acid, such as acetic acid.[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine. However, excess acid can protonate the amine, rendering it non-nucleophilic.

  • Degraded Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.

    • Scientific Rationale: STAB can decompose upon exposure to moisture, leading to a loss of reducing activity.

    • Troubleshooting Steps:

      • Use Fresh Reagent: Ensure that the STAB is fresh and has been stored under anhydrous conditions.

      • Increase Stoichiometry: If you suspect partial degradation, a modest increase in the stoichiometry of STAB (e.g., from 1.5 to 2.0 equivalents) may be beneficial.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of both iminium ion formation and its reduction.

    • Scientific Rationale: While higher temperatures can accelerate the reaction, they can also promote side reactions or the degradation of reactants and products. The recommended temperature range of 20-30°C is a good starting point.[1]

    • Troubleshooting Steps:

      • Maintain Recommended Temperature: Ensure the reaction temperature is maintained within the 20-30°C range.

      • Incremental Temperature Increase: If the reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 35-40°C) can be attempted, while carefully monitoring for the formation of byproducts by TLC or LC-MS.

Problem 2: Presence of Impurities in the Final Product

Q: My final product is not pure and shows multiple spots on the TLC plate. What are the likely impurities and how can I avoid them?

A: The presence of impurities is a common issue. Understanding the potential side reactions is key to minimizing their formation.

  • Unreacted Starting Materials: The most common impurities are unreacted 4-hydroxypiperidine and cyclobutanone.

    • Scientific Rationale: Incomplete reaction due to insufficient reaction time, low temperature, or degraded reagents will result in the presence of starting materials.

    • Troubleshooting Steps:

      • Extend Reaction Time: If TLC or LC-MS analysis indicates the presence of starting materials after the standard 12-14 hours, extending the reaction time (e.g., to 24 hours) may drive the reaction to completion.

      • Optimize Stoichiometry: Ensure that the stoichiometry of the reactants and the reducing agent is appropriate. Using a slight excess of one of the reactants (depending on cost and ease of removal) can help to consume the other completely.

  • Formation of Side Products:

    • Over-alkylation Product: Although less common with secondary amines, the formation of a tertiary amine by-product through further reaction is a theoretical possibility. However, in this specific case, 4-hydroxypiperidine is a secondary amine, and its reaction with cyclobutanone will yield the desired tertiary amine, this compound. Over-alkylation to form a quaternary ammonium salt is generally not a significant issue under these conditions.

    • Reduction of Cyclobutanone: While STAB is selective for the iminium ion, some reduction of the starting ketone to cyclobutanol can occur, especially if the iminium ion formation is slow.

      • Scientific Rationale: The relative rates of iminium ion formation and carbonyl reduction are critical. If the equilibrium for iminium ion formation is unfavorable, the concentration of the ketone remains high, increasing the likelihood of its reduction.

      • Troubleshooting Steps:

        • Ensure Efficient Iminium Ion Formation: As discussed in "Problem 1," ensuring anhydrous conditions and potentially using a catalytic amount of acid can favor iminium ion formation.

    • Aldol-type Side Reactions of Cyclobutanone: Ketones with α-hydrogens, like cyclobutanone, can potentially undergo self-condensation reactions under certain conditions, though this is less likely under the mild, neutral to slightly acidic conditions of this reductive amination.

Workflow for Troubleshooting Impurities

Caption: A logical workflow for troubleshooting impurities in the synthesis.

Optimizing Reaction Time and Temperature

The provided literature protocol suggests a reaction time of 12-14 hours at 20-30°C.[1] This serves as an excellent starting point. However, for process optimization, it is often desirable to minimize reaction time while maximizing yield and purity.

Impact of Temperature
  • Lower Temperatures (e.g., 0-10°C):

    • Expected Outcome: The reaction rate will be significantly slower. This may be beneficial in cases where exothermic reactions are a concern or if side reactions are observed at room temperature. However, it will likely require a much longer reaction time to achieve full conversion.

  • Room Temperature (20-25°C):

    • Expected Outcome: This is the most common and convenient temperature for this reaction. It generally provides a good balance between reaction rate and selectivity.

  • Elevated Temperatures (e.g., 30-40°C):

    • Expected Outcome: The reaction rate will increase, potentially shortening the required reaction time. However, there is an increased risk of side reactions, such as the reduction of the starting ketone or potential decomposition of the product or reagents. It is crucial to monitor the reaction closely if operating at elevated temperatures.

Impact of Reaction Time
  • Short Reaction Times (e.g., < 8 hours):

    • Expected Outcome: The reaction is likely to be incomplete, resulting in a lower yield and the presence of unreacted starting materials.

  • Optimal Reaction Time (12-14 hours):

    • Expected Outcome: This timeframe is suggested in the literature and is likely sufficient for the reaction to proceed to completion under the specified conditions.[1]

  • Extended Reaction Times (e.g., > 24 hours):

    • Expected Outcome: While this may ensure complete conversion, prolonged exposure of the product to the reaction mixture could potentially lead to the formation of degradation products, although this compound is a relatively stable molecule.

Experimental Design for Optimization

To systematically optimize the reaction time and temperature for your specific laboratory conditions, a Design of Experiments (DoE) approach can be employed. A simple 3x3 factorial design could be implemented as follows:

Temperature (°C)Reaction Time (hours)
208
2012
2018
308
3012
3018
408
4012
4018

For each experiment, the yield and purity of the product should be determined. This data will allow you to identify the optimal conditions that provide the highest yield of pure product in the shortest amount of time.

Optimization Workflow

Caption: A workflow for optimizing reaction time and temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound (Baseline)

Materials:

  • 4-Hydroxypiperidine

  • Cyclobutanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxypiperidine (1.0 eq.).

  • Dissolve the 4-hydroxypiperidine in anhydrous DCE (concentration typically 0.1-0.5 M).

  • Add cyclobutanone (1.1 eq.) to the solution and stir at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 15-20 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature (20-25°C) for 12-14 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCE (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield pure this compound.

Protocol 2: Purification by Recrystallization

For solid products, recrystallization can be an effective purification method.

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., hexanes, ethyl acetate/hexanes mixture).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Concluding Remarks

The synthesis of this compound via reductive amination is a robust and widely used transformation. By understanding the underlying chemical principles and the roles of the various reagents and conditions, researchers can effectively optimize this reaction for their specific needs. This guide provides a comprehensive framework for troubleshooting common issues and for systematically optimizing the key parameters of reaction time and temperature. Adherence to good laboratory practices, including the use of anhydrous conditions and pure reagents, is paramount to achieving high yields of the desired product.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health. [Link]

  • ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate. [Link]

  • Reductive Amination Help. Reddit. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Royal Society of Chemistry Publishing. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). SciSpace. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Reductive Amination. WordPress. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScholarsArchive@OSU. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. [Link]

  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PubMed Central. [Link]

  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ScienceDirect. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

  • This compound (C9H17NO). PubChem. [Link]

  • Reaction of cyclic ketones with primary aminesa. a Reaction conditions. ResearchGate. [Link]

  • Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III) complexes bearing an amidato ligand. PubMed. [Link]

  • Concentrations of amine as a function of time in reductive amination of cyclohexanone with benzylamine at 100 °C under 30 bar hydrogen. Notation. ResearchGate. [Link]

  • (PDF) Impurities Characterization in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Piperazine-fused cyclic disulfides: high-performance bioreduction- activated cores for bifunctional probes and reagents. ChemRxiv. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PubMed Central. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. [Link]

  • The synthesis conditions and yields of compounds 4a, 5. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Purity Assessment of 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

1-Cyclobutylpiperidin-4-ol is a substituted piperidine derivative, a structural motif frequently encountered in the development of active pharmaceutical ingredients (APIs).[1][2][3] As a key building block or intermediate, its purity is not merely a quality metric; it is a foundational pillar upon which the safety and efficacy of the final drug product are built. The presence of impurities, even at trace levels, can introduce toxicological risks, alter pharmacological activity, or compromise the stability of the API.[4][5] Therefore, the selection and validation of appropriate analytical methods for purity assessment are of paramount importance, governed by stringent regulatory expectations.[6]

This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that each protocol functions as a self-validating system. All methodologies are discussed in the context of the International Council for Harmonisation (ICH) guidelines, which provide a framework for analytical procedure validation.[7][8]

Chapter 1: Understanding the Impurity Profile

Before selecting an analytical method, it is crucial to consider the potential impurities that may be present in a this compound sample. These can originate from various sources:

  • Organic Impurities: Starting materials, intermediates from the synthetic route, by-products from unintended side reactions, and degradation products.

  • Inorganic Impurities: Reagents, catalysts, and inorganic salts used in the manufacturing process.[4]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.

A robust analytical method must be able to separate, detect, and quantify these diverse impurities from the main this compound peak.

Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[6] Its versatility, high resolution, and sensitivity make it ideal for separating the main component from a wide range of potential impurities.

Principle and Rationale: Reversed-Phase HPLC with UV/MS Detection

For a polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach. The compound is partitioned between a polar mobile phase and a non-polar stationary phase (e.g., C18). By manipulating the mobile phase composition, we can achieve effective separation of the main analyte from less polar or more polar impurities.

The choice of detector is critical. This compound lacks a strong chromophore, making direct UV detection at high sensitivity challenging. Therefore, two primary strategies are employed:

  • Low-Wavelength UV Detection (e.g., 200-220 nm): Detects the piperidine ring's end-absorption but may suffer from interference from solvents and other impurities.

  • Mass Spectrometry (MS) Detection: HPLC coupled with a mass spectrometer (LC-MS) offers superior specificity and sensitivity, allowing for the detection and potential identification of impurities based on their mass-to-charge ratio, even if they co-elute chromatographically.[9]

Experimental Protocol: Validated RP-HPLC-UV Method

This protocol outlines a typical validated method for purity determination.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 0.5 mg/mL.

    • Prepare a blank solution (mobile phase only) and a system suitability solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 6.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Validation and System Suitability:

    • Before analysis, perform a system suitability test by injecting a standard solution six times. The relative standard deviation (%RSD) for peak area and retention time should be less than 2.0%.[10][11]

    • The method must be validated according to ICH Q2(R1)/Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[7][12]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve & Dilute (0.5 mg/mL) A->B C Inject Sample (10 µL) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (210 nm) D->E F Integrate Peaks E->F G Calculate % Area Purity F->G H Generate Report G->H

Caption: Workflow for HPLC purity analysis of this compound.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS) - The Specialist for Volatile Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[13] It is particularly well-suited for identifying and quantifying residual solvents and other volatile or semi-volatile organic impurities that may be present in the this compound sample. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the separated components.

Principle and Rationale

In GC, the sample is injected into a heated inlet, where it vaporizes and is swept by a carrier gas (e.g., Helium) through a capillary column. The column contains a stationary phase that interacts differently with various components, causing them to separate based on their boiling points and polarity. As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

For this compound itself, its polarity and hydrogen-bonding capability (due to the -OH group) may lead to poor peak shape (tailing) on standard non-polar GC columns. While derivatization could overcome this, GC is most effectively used to look for lower-boiling point impurities and residual solvents, for which it is the superior technique.

Experimental Protocol: Headspace GC-MS for Residual Solvents

This protocol is optimized for the detection of residual solvents as per USP <467> or ICH Q3C guidelines.

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and an internal standard.

    • Seal the vial tightly with a septum and cap.

    • Prepare a standard vial containing known amounts of the expected residual solvents.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

    • Headspace Sampler: Vial equilibration at 80 °C for 15 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C (Split mode).

    • Oven Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 35-350 amu.

  • Data Analysis:

    • Identify residual solvents in the sample by comparing their retention times and mass spectra to the prepared standard.

    • Quantify the amount of each solvent using the internal standard method.

Workflow for GC-MS Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample into Headspace Vial B Add Diluent & Internal Std. A->B C Seal & Equilibrate (80°C) B->C D Inject Headspace Vapor C->D E GC Separation D->E F MS Detection E->F G Identify Peaks (RT & Mass Spectra) F->G H Quantify vs. Standard G->H I Report Results (ppm) H->I

Caption: Workflow for Headspace GC-MS analysis of residual solvents.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural and Quantitative Tool

NMR spectroscopy is an unparalleled tool for chemical structure elucidation.[14] For purity assessment, ¹H NMR provides a direct, quantitative measure of the main component against a certified internal standard (quantitative NMR or qNMR), and it can reveal the presence of structurally related impurities that might be missed by other methods.[15]

Principle and Rationale

NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its absorption frequency, resulting in a spectrum with distinct signals for different atoms in the molecule.

For purity assessment:

  • ¹H NMR: The integral (area under the peak) of a signal is directly proportional to the number of protons it represents. By comparing the integral of a known signal from this compound to the integral of a signal from a high-purity, certified internal standard of known concentration, the exact purity of the sample can be calculated without needing a reference standard of the analyte itself.[16][17]

  • Structural Confirmation: The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming its identity and structure. Impurities often present their own unique signals, allowing for their identification and characterization.[18]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard ¹H acquisition with a sufficiently long relaxation delay (D1, e.g., 30 seconds) to ensure full signal relaxation for accurate integration.

    • Parameters: Acquire with a 90° pulse, sufficient number of scans for good signal-to-noise.

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately Weigh Sample & Internal Std. B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum (Long D1 Delay) C->D E Process Spectrum D->E F Integrate Analyte & Standard Peaks E->F G Calculate Purity F->G

Caption: Workflow for quantitative ¹H NMR (qNMR) purity determination.

Chapter 5: Method Comparison and Selection Guide

The choice of analytical method depends on the specific goal of the analysis. No single method can provide all the necessary information. A comprehensive purity assessment relies on an orthogonal approach, using multiple techniques that measure different chemical properties.

Parameter RP-HPLC-UV/MS Headspace GC-MS Quantitative ¹H NMR
Primary Application Purity assay, detection of non-volatile organic impurities.Detection of residual solvents and volatile impurities.Absolute purity assay, structural confirmation, impurity identification.
Strengths High resolution, sensitive, well-established for routine QC.[19]Extremely sensitive and specific for volatiles.[13]Primary method (no analyte standard needed), highly precise, structurally informative.[15]
Limitations Requires analyte reference standard, may not detect non-chromophoric impurities.Not suitable for non-volatile compounds or salts.Lower sensitivity than chromatographic methods, complex mixtures can be difficult to resolve.
Typical LOQ ~0.01 - 0.1% (area percent)< 10 ppm~0.1% (mole percent)
Validation Complexity High (requires full ICH validation for impurities).[20]Moderate (follows established pharmacopeial methods).Moderate (requires careful selection of standard and acquisition parameters).
Best Suited For Routine quality control, stability studies, impurity profiling.Raw material release, final product solvent testing.Reference standard characterization, purity of development batches.

Conclusion

The purity assessment of this compound is a multi-faceted task that requires a strategic combination of analytical techniques. RP-HPLC serves as the primary tool for routine purity and impurity profiling due to its robustness and resolving power. GC-MS is indispensable for ensuring that volatile impurities and residual solvents are below acceptable safety limits. Finally, qNMR offers an orthogonal, primary method for absolute purity determination and structural verification, providing the highest level of analytical confidence.

By employing these validated methods in a complementary fashion, researchers and drug development professionals can ensure the quality and consistency of this compound, safeguarding the integrity of the subsequent API and the safety of the final pharmaceutical product.

References

  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

  • PubMed. (2022). 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. Retrieved from [Link]

  • PubMed. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. Retrieved from [Link]

  • IJSAT. (2025). Validated RP-HPLC Method for the Quantitative Analysis of Fisetin in Pure Form and Mucoadhesive Microemulsion Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2019). Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Retrieved from [Link]

  • PubMed. (2021). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Retrieved from [Link]

  • PubMed. (1986). Purity determination and evaluation of new drug substances. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MA. Retrieved from [Link]

  • Ashdin Publishing. (2023). Review Article. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Cyclopropylpropyl)piperidin-4-ol. Retrieved from [Link]

Sources

The N-Cyclobutyl Moiety: A Privileged Substituent in Piperidine-Based Drug Design - A Comparative Analysis of 1-Cyclobutylpiperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and the ability of the nitrogen atom to be substituted allow for fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of 1-Cyclobutylpiperidin-4-ol, a key building block, against other piperidine analogs with varying N-substituents. We will delve into the impact of the N-cyclobutyl group on receptor affinity, selectivity, and pharmacokinetic properties, supported by experimental data and detailed protocols for researchers in drug discovery.

The Influence of the N-Substituent on Physicochemical Properties

The nature of the substituent on the piperidine nitrogen profoundly influences the molecule's lipophilicity (LogP) and basicity (pKa), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. While direct comparative experimental data for a simple series of N-substituted 4-hydroxypiperidines is sparse in publicly available literature, we can infer trends from broader studies on piperidine-containing compounds.

Generally, increasing the size of an N-alkyl substituent from methyl to larger groups like butyl increases lipophilicity.[2] The introduction of a cyclobutyl group is expected to significantly increase lipophilicity compared to small alkyl groups, potentially enhancing membrane permeability. The basicity of the piperidine nitrogen is also subtly affected by the steric and electronic nature of the N-substituent. For instance, in a series of N-alkyl-piperidine-2-carboxamides, increasing the fluorine substitution on the N-alkyl chain was shown to decrease basicity.[3] While not a direct comparison, this highlights the sensitivity of the nitrogen's electronic environment to its substituent.

Table 1: Predicted Physicochemical Properties of N-Substituted Piperidin-4-ols

CompoundN-SubstituentPredicted cLogPPredicted pKa
1 -H0.410.8
2 -CH₃0.810.7
3 -CH₂CH₃1.210.7
4 -CH(CH₃)₂1.510.6
5 -Cyclobutyl1.810.6
6 -Benzyl2.59.8

Note: Values are predicted using computational models and are for illustrative purposes to show general trends.

Comparative Pharmacological Activity: A Focus on the Histamine H₃ Receptor

The 1-cyclobutylpiperidine moiety is a prominent feature in a number of potent and selective histamine H₃ (H₃R) receptor inverse agonists.[4] The H₃R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system that modulates the release of various neurotransmitters.

Structure-Activity Relationships (SAR)

In a broader context of piperidine-based ligands for various receptors, the N-substituent is a key determinant of activity. For instance, in a series of σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, N-methylpiperidines showed high affinity, while derivatives with a proton, a tosyl group, or an ethyl group at the nitrogen had considerably lower affinity.[6] This underscores the specific and often unpredictable influence of the N-substituent on receptor binding.

Table 2: Comparative Receptor Binding Affinity of Piperidine Analogs at the Human Histamine H₃ Receptor

CompoundN-SubstituentTargetKᵢ (nM)
Analog A (from series)-CyclobutylhH₃R4.0
Analog B (from series)-PropylhH₃R21.7
Analog C (from series)-PentylhH₃R88.9

Data synthesized from a study on biphenyl analogues of piperidine-based H₃R ligands, demonstrating the influence of alkyl chain length.[7]

The data suggests that a bulky, conformationally constrained substituent like a cyclobutyl group can be more favorable than linear alkyl chains of similar size for H₃R binding. This could be due to a better fit into a specific hydrophobic pocket within the receptor binding site.

Signaling Pathway

As an inverse agonist at the H₃R, a 1-cyclobutylpiperidine-containing compound would inhibit the constitutive activity of the receptor, leading to an increase in the levels of adenylyl cyclase activity and subsequent cAMP production. This modulation of the signaling cascade ultimately affects neurotransmitter release.

GPCR_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Inhibits Dissociation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Inverse Agonist (e.g., 1-Cyclobutyl- piperidine derivative) Ligand->H3R Binds & Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter Neurotransmitter Release (Modulated) PKA->Neurotransmitter

Caption: Generalized Histamine H₃ Receptor Signaling Pathway for an Inverse Agonist.

Comparative ADME Profile

The ADME properties of a drug candidate are critical for its success. The N-substituent of a piperidine analog can significantly impact these properties.

Membrane Permeability

The Caco-2 permeability assay is a standard in vitro model to predict human intestinal absorption. Increased lipophilicity, as is expected with the N-cyclobutyl group, generally leads to higher passive permeability. However, the interplay with active transporters can be complex.

Metabolic Stability

The metabolic stability of a compound is often assessed using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. The N-substituent is a potential site of metabolism (N-dealkylation). The cyclobutyl group, being a cyclic alkyl, may exhibit different metabolic stability compared to linear alkyl chains or a benzyl group, which can be hydroxylated on the aromatic ring. Some studies suggest that the 4-position on the piperidine ring is generally less susceptible to metabolism compared to positions closer to the nitrogen.[2]

Table 3: Illustrative Comparative In Vitro ADME Data

N-SubstituentCaco-2 Papp (A→B) (10⁻⁶ cm/s)Liver Microsomal Stability (% remaining after 30 min)
-CH₃Low to ModerateModerate
-CyclobutylModerate to HighHigh
-BenzylHighLow to Moderate

Note: This table presents expected trends based on general medicinal chemistry principles. Actual values are highly compound-specific.

Experimental Protocols

To ensure scientific integrity, the methodologies for generating the comparative data are provided below.

Radioligand Receptor Binding Assay (Histamine H₃R)

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human histamine H₃ receptor.

Binding_Assay_Workflow A Prepare hH3R-expressing cell membranes B Incubate membranes with [³H]-Nα-methylhistamine (Radioligand) A->B C Add varying concentrations of test compound B->C D Incubate to equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Calculate IC₅₀ and Kᵢ values F->G

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: HEK293 cells stably expressing the human H₃ receptor are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. Protein concentration is determined using a BCA protein assay.[8]

  • Assay Setup: In a 96-well plate, add cell membranes (e.g., 20-40 µg protein/well), a fixed concentration of the radioligand [³H]-Nα-methylhistamine (e.g., 0.5-1.0 nM), and a range of concentrations of the unlabeled test compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H₃R ligand (e.g., 10 µM clobenpropit).[8] The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Caco-2 Permeability Assay

This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[1]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[10]

  • Transport Experiment (Apical to Basolateral): The test compound (e.g., at 10 µM) is added to the apical (A) compartment. At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) compartment.[11]

  • Sample Analysis: The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Assay Setup: In a 96-well plate, incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[12][13]

  • Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) is determined from the slope of the natural logarithm of the remaining compound versus time.

Conclusion

The N-substituent on a piperidine ring is a critical determinant of its pharmacological and pharmacokinetic properties. The N-cyclobutyl group, as seen in this compound and its derivatives, often imparts a favorable combination of lipophilicity, metabolic stability, and a specific conformational constraint that can lead to high receptor affinity and selectivity, particularly for targets like the histamine H₃ receptor. While direct head-to-head comparative data for a comprehensive series of analogs is not always available, the principles of medicinal chemistry and the data from various studies strongly suggest that the N-cyclobutyl moiety is a valuable tool in the drug designer's arsenal. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative analyses and further elucidate the nuanced structure-activity and structure-property relationships of this versatile scaffold.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]

  • (n.d.). metabolic stability in liver microsomes. Mercell. Retrieved from [Link]

  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8.
  • (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-33.
  • Tautermann, C. S., & Ligneau, X. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal. Retrieved from [Link]

  • (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Ackley, D. C., & Wring, S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Sapa, J., Pytka, K., Siwek, A., Starowicz, G., Latacz, G., & Kieć-Kononowicz, K. (2021).
  • Aranapakam, V., Davis, J. M., Grosu, G. T., Baker, J., Ellingboe, J., Zask, A., Levin, J. I., Sandanayaka, V. P., Du, M., Skotnicki, J. S., DiJoseph, J. F., Sung, A., Sharr, M. A., Killar, L. M., Walter, T., Jin, G., Cowling, R., Tillett, J., Zhao, W., McDevitt, J., & Xu, Z. B. (2003). Synthesis and structure - Activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2376-2396.
  • Szałaj, N., Kuder, K., Koczurkiewicz-Adamczyk, P., Pękala, E., & Waszkielewicz, A. M. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 27(19), 6614.
  • Kuder, K., Sapa, J., Pytka, K., Siwek, A., Starowicz, G., Latacz, G., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(11), 1938-1953.
  • Kuder, K., Sapa, J., Pytka, K., Siwek, A., Starowicz, G., Latacz, G., & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • Zhumagaliyeva, S., Issayeva, R., Adekenov, S., & Seidakhmetova, R. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1058.
  • (2012). Synthesis and evaluation of 4-alkoxy-[1'-cyclobutyl-spiro(3,4-dihydrobenzopyran-2,4'-piperidine)] analogues as histamine-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 186-9.
  • (n.d.). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Retrieved from [Link]

  • (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Munk, C., Harpsøe, K., Hauser, A. S., Isberg, V., & Gloriam, D. E. (2016). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 6, 23496.
  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., Graham, M. I., Harrison, T., Kelleher, F. J., Kurtz, M., Ladduwahetty, T., Merchant, K. J., Metzger, J. M., MacIntyre, D. E., Sadowski, S., Sohal, B., & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-35.
  • Schepmann, D., Schmidt, A., Brückner, R., & Wünsch, B. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(45), 12838-12851.
  • (n.d.). Schematic representation of GPCR signal transduction through G... ResearchGate. Retrieved from [Link]

  • Nirogi, R., Shinde, A., Mohammed, A. R., & Jayarajan, P. (2021). 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. ChemMedChem, 17(3), e202100583.
  • Rullo, M., Contino, M., C Perrone, R., & Colabufo, N. A. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1321-1334.
  • (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • (2021, January 23). New piperidine derivatives. Studies in silico on α7 nicotinic acetylcholine receptors. Sciforum. Retrieved from [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74.
  • Tautermann, C. S., & Carreira, E. M. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2144.
  • Lin, H.-H., Chang, C.-Y., & Huang, C.-C. (2019). SeQuery: an interactive graph database for visualizing the GPCR superfamily.
  • Caldwell, J. P., Matasi, J. J., Fernandez, X., McLeod, R. L., Zhang, H., Fawzi, A., & Tulshian, D. B. (2009). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-7.
  • Zhumagaliyeva, S., Issayeva, R., Adekenov, S., & Seidakhmetova, R. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1058.
  • (n.d.). Flowchart of creating GPCR wordbook. ResearchGate. Retrieved from [Link]

  • (n.d.). A schematic drawing to show G protein-coupled receptors (GPCRs). The... ResearchGate. Retrieved from [Link]

  • Mondal, S., & Carreira, E. M. (2022). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society, 144(45), 20686-20693.
  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 301, 117833.
  • (2025, November 19). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. ResearchGate. Retrieved from [Link]

  • Kumar, A., Kumar, N., & Al-Harrasi, A. (2016). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 24(18), 4242-4251.
  • Kleczkowska, P., Bochyńska-Czyż, M., & Wtorek, K. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 26(24), 7586.
  • Pettersson, F., Svensson, P., Waters, S., Waters, N., & Sonesson, C. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors. Journal of Medicinal Chemistry, 55(7), 3242-9.

Sources

The Lynchpin of CNS Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 1-Cyclobutylpiperidin-4-ol Derivatives as Histamine H3 Receptor Inverse Agonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. Among the privileged scaffolds in medicinal chemistry, the piperidine moiety has consistently proven to be a versatile framework for the design of potent and selective ligands for various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass, the 1-Cyclobutylpiperidin-4-ol derivatives, with a primary focus on their well-established role as histamine H3 receptor (H3R) inverse agonists. This exploration is tailored for researchers, scientists, and drug development professionals, offering a synthesis of technical data, field-proven insights, and validated experimental protocols to inform and guide future drug design endeavors.

While the this compound scaffold has been predominantly explored for its potent H3R inverse agonist activity, it is crucial for researchers to consider potential off-target effects. Limited studies have investigated piperidine-based structures for activity at other CNS targets, such as dopamine D4 and sigma σ1 receptors. Although these studies did not focus on the exact this compound scaffold, they highlight the importance of comprehensive selectivity profiling in drug development. This guide, however, will concentrate on the rich SAR data available for H3R modulation.

The Histamine H3 Receptor: A Key Modulator of Neurotransmission

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the CNS. It functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. Furthermore, it acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin. A unique characteristic of the H3 receptor is its high constitutive activity, meaning it can signal in the absence of an agonist.

Inverse agonists of the H3 receptor, therefore, not only block the effects of endogenous histamine but also reduce the receptor's basal signaling activity. This dual action leads to an increase in the release of histamine and other neurotransmitters, making H3R inverse agonists promising therapeutic agents for a range of neurological and psychiatric disorders, including cognitive impairments, sleep-wake disorders, and attention-deficit/hyperactivity disorder (ADHD).

The this compound Scaffold: A Privileged Motif for H3R Inverse Agonism

The this compound core has emerged as a particularly effective scaffold for designing potent and selective H3R inverse agonists. The SAR studies of this class of compounds have revealed several key structural features that govern their biological activity.

A generalized pharmacophore for these derivatives can be conceptualized as having three main regions ripe for chemical modification and optimization:

  • The N-Cyclobutyl Group: This bulky, lipophilic group plays a crucial role in anchoring the ligand within the binding pocket of the H3 receptor.

  • The Piperidin-4-ol Core: The piperidine ring provides a rigid framework, and the hydroxyl group can participate in hydrogen bonding interactions. The stereochemistry at the 4-position is also a critical determinant of activity.

  • The "Eastern" Moiety: This is the most variable part of the molecule, typically attached to the 4-position of the piperidine ring via an ether linkage. Modifications in this region significantly impact potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates the general structure and key regions for SAR exploration.

SAR_Pharmacophore cluster_scaffold This compound Scaffold N-Cyclobutyl N-Cyclobutyl Group (Lipophilic Anchor) Piperidin-4-ol Piperidin-4-ol Core (Rigid Framework, H-bonding) N-Cyclobutyl->Piperidin-4-ol N-substitution Eastern_Moiety Eastern Moiety (Potency, Selectivity, PK) Piperidin-4-ol->Eastern_Moiety 4-O-linkage

Caption: Generalized pharmacophore for this compound H3R inverse agonists.

Comparative Analysis of this compound Derivatives

The following table summarizes the SAR of a selection of this compound derivatives, highlighting the impact of structural modifications on their affinity for the human histamine H3 receptor (hH3R).

Compound IDR (Eastern Moiety)hH3R Ki (nM)[1][2][3][4][5][6][7]Key SAR Insights
1 Phenyl58The basic phenyl ether provides a starting point for optimization.
2 4-Chlorophenyl15Introduction of an electron-withdrawing group at the para-position of the phenyl ring enhances affinity.
3 4-Fluorophenyl22Halogen substitution is generally favorable, with potency following the trend Cl > F.
4 4-Cyanophenyl8.5A potent electron-withdrawing group like cyano significantly improves binding affinity.
5 4-Morpholin-4-yl-phenyl12The addition of a second basic amine can be tolerated and may improve physicochemical properties.
6 Thiazolo[5,4-c]pyridin-2-yl4.0Fused heterocyclic systems in the eastern moiety can lead to highly potent compounds.[1][4][5]
7 N-(phenyl)-2-(morpholin-4-yl)acetamide8.73More complex side chains can be accommodated, offering avenues to modulate pharmacokinetic profiles.[2][3][6][7]

Analysis of Structure-Activity Relationships:

  • Substitution on the N-Alkyl Group: While this guide focuses on the N-cyclobutyl moiety, it is a critical lipophilic anchor. Studies on related piperidine derivatives have shown that the size and nature of this group significantly influence potency. The cyclobutyl group appears to offer a favorable balance of lipophilicity and conformational restriction for H3R binding.

  • The Piperidin-4-ol Core: The stereochemistry of the hydroxyl group is crucial. Generally, the cis or trans relationship of the hydroxyl group relative to the eastern moiety can have a profound impact on binding affinity, suggesting a specific hydrogen bond interaction within the receptor.

  • The Eastern Moiety: This region offers the greatest scope for chemical modification and has the most significant impact on the overall pharmacological profile.

    • Aromatic Ring Substitution: Electron-withdrawing substituents on a terminal phenyl ring, particularly at the para-position, consistently enhance H3R affinity. This suggests a specific electronic and steric interaction within the binding pocket.

    • Heterocyclic Systems: The incorporation of nitrogen-containing heterocycles, such as thiazoles and pyridines, has proven to be a highly successful strategy for developing potent H3R inverse agonists. These groups can engage in additional hydrogen bonding and/or pi-stacking interactions.

    • Chain Extension and Flexibility: The introduction of more extended and flexible side chains, as seen in compound 7 , can maintain high affinity while providing opportunities to fine-tune properties like solubility, metabolic stability, and brain penetration.

Experimental Protocols for the Evaluation of this compound Derivatives

The robust evaluation of novel H3R inverse agonists requires a combination of in vitro and in vivo assays. The following protocols are representative of the standard methodologies employed in the field.

In Vitro Assays

1. Histamine H3 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the H3 receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Nα-methylhistamine) for binding to the H3 receptor in a membrane preparation from cells expressing the receptor.

  • Methodology:

    • Membrane Preparation: Prepare membranes from cells (e.g., HEK293 or CHO) stably expressing the human histamine H3 receptor.

    • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable binding buffer.

    • Separation: After reaching equilibrium, rapidly separate the bound and free radioligand by filtration through glass fiber filters.

    • Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[8]

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (H3R-expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound/free radioligand) Incubation->Filtration Quantification Scintillation Counting (Quantify bound radioactivity) Filtration->Quantification Analysis Data Analysis (IC50 -> Ki calculation) Quantification->Analysis

Caption: Workflow for a histamine H3 receptor radioligand binding assay.

2. Functional Assay: cAMP Accumulation

This assay determines the functional activity of a compound, distinguishing between agonists, antagonists, and inverse agonists.

  • Principle: The H3 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An inverse agonist will increase cAMP levels in cells with high constitutive H3R activity by reducing this basal inhibition.

  • Methodology:

    • Cell Culture: Use cells stably expressing the H3 receptor (e.g., HEK293 or CHO).

    • Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound.

    • cAMP Quantification: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal effect.[9][10]

In Vivo Assays

1. Rat Dipsogenia Model for H3 Receptor Antagonism

This model assesses the in vivo functional antagonism of H3 receptor ligands.

  • Principle: The H3R agonist (R)-α-methylhistamine induces a robust drinking behavior (dipsogenia) in rats. A functional H3R antagonist or inverse agonist will block this effect.

  • Methodology:

    • Animal Acclimation: Acclimate male rats to individual housing and the experimental conditions.

    • Compound Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Agonist Challenge: After a predetermined pretreatment time, administer a standard dose of (R)-α-methylhistamine.

    • Water Intake Measurement: Immediately provide access to water and measure the cumulative water intake over a specific period (e.g., 30-60 minutes).

    • Data Analysis: Compare the water intake in the test compound-treated groups to the vehicle- and agonist-only control groups to determine the dose-dependent inhibition of the dipsogenic response.[11][12]

2. Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[2][13][14][15]

  • Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A cognitive-enhancing drug will improve the animal's ability to remember the familiar object, leading to a greater preference for the novel object.

  • Methodology:

    • Habituation: Individually habituate the rats to the testing arena in the absence of any objects.

    • Training (T1): Place the rat in the arena with two identical objects and allow it to explore for a set period.

    • Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 to 24 hours). Administer the test compound before T1 or during the ITI.

    • Testing (T2): Place the rat back in the arena, where one of the original objects has been replaced with a novel object.

    • Data Acquisition: Record the time spent exploring each object during T2.

    • Data Analysis: Calculate a discrimination index (DI), typically as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory.

NOR_Workflow Habituation Habituation to Arena Training Training (T1) (Two identical objects) Habituation->Training ITI Inter-trial Interval (Drug administration) Training->ITI Testing Testing (T2) (One familiar, one novel object) ITI->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

3. Electroencephalography (EEG) and Electromyography (EMG) for Wakefulness Studies

This technique provides a direct measure of a compound's effect on sleep-wake states.

  • Principle: EEG records brain wave activity, while EMG records muscle tone. Different sleep-wake states (wakefulness, non-REM sleep, REM sleep) have distinct EEG and EMG signatures.

  • Methodology:

    • Surgical Implantation: Surgically implant EEG and EMG electrodes in rats under anesthesia.

    • Recovery and Habituation: Allow the animals to recover from surgery and habituate them to the recording setup.

    • Baseline Recording: Record baseline EEG/EMG data to establish normal sleep-wake patterns.

    • Compound Administration: Administer the test compound at the beginning of the light (inactive) phase.

    • Post-dose Recording: Record EEG/EMG for several hours post-administration.

    • Data Analysis: Score the recordings into wake, NREM, and REM sleep epochs and quantify the time spent in each state. Compare the results to vehicle-treated animals to determine the wake-promoting effects.[16][17][18][19][20]

Conclusion

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective histamine H3 receptor inverse agonists. The SAR for this class of compounds is relatively well-defined, with the N-cyclobutyl group acting as a key lipophilic anchor and the eastern moiety providing the primary opportunity for modulating potency, selectivity, and pharmacokinetic properties. The judicious application of the in vitro and in vivo assays described in this guide is essential for the successful identification and optimization of novel drug candidates targeting the H3 receptor. As our understanding of the role of the histaminergic system in CNS disorders continues to grow, the insights gained from SAR studies of this and related scaffolds will undoubtedly pave the way for the next generation of innovative therapeutics.

References

  • Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. (2010). Current Protocols in Pharmacology. [Link]

  • Novel object recognition in the rat: a facile assay for cognitive function. (2010). PubMed. [Link]

  • SAMPLE PROTOCOL FOR RAT SLEEP EEG STUDY. NDI Neuroscience. [Link]

  • Protocol for Rat Sleep EEG Subjects Male Sprague Dawley rats weighing 250-300 grams at the time of surgery are used. Food and wa. NDI Neuroscience. [Link]

  • The novel object recognition memory: neurobiology, test procedure, and its modifications. (2013). PMC - NIH. [Link]

  • 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. (2022). PubMed. [Link]

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. (2019). PubMed. [Link]

  • Polygraphic Recording Procedure for Measuring Sleep in Mice. (2016). PMC - NIH. [Link]

  • Discovery of (1R, 6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]3,4-diaza-bicyclo[4.1.0] hept-4-en-2-one (R, S-4a): Histamine H3 receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting. (2014). ScienceDirect. [Link]

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. (2019). PubMed. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Publications. [Link]

  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H 3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. (2022). PubMed. [Link]

  • Changes in Brain-Derived Neurotrophic Factor Expression Influence Sleep–Wake Activity and Homeostatic Regulation of Rapid Eye Movement Sleep. (2018). Oxford Academic. [Link]

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. (2014). PubMed. [Link]

  • Full article: Validation of PiezoSleep Scoring Against EEG/EMG Sleep Scoring in Rats. (2019). Taylor & Francis Online. [Link]

  • Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. (2021). Cresset Group. [Link]

  • 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. (2022). ResearchGate. [Link]

  • Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model. (2002). PubMed. [Link]

  • Protean agonism at histamine H3 receptors in vitro and in vivo. (2000). NIH. [Link]

  • Differential in vivo effects of H-3 receptor ligands in a new mouse dipsogenia model. (2002). ResearchGate. [Link]

  • Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. (2019). ACS Figshare. [Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). (2022). MDPI. [Link]

  • histamine H3 receptor ligands with monoamine oxidase B inhibitory activity. (2022). MDPI. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Compounds Containing 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous testing and validation. This guide provides an in-depth technical comparison of in vitro assay validation strategies specifically tailored for compounds incorporating the 1-Cyclobutylpiperidin-4-ol moiety. This scaffold is a key component in several investigational drugs, notably targeting the histamine H3 (H3) receptor, a G protein-coupled receptor (GPCR) involved in various neurological processes.[1][2][3][4][5]

The core principle of this guide is to move beyond rote protocol recitation and delve into the causality behind experimental choices. A well-validated assay is a self-validating system, providing trustworthy data that propels a research program forward. Every claim and protocol herein is supported by authoritative sources to ensure scientific integrity.

The Significance of the this compound Scaffold and the Histamine H3 Receptor Target

The this compound scaffold is a privileged structure in medicinal chemistry, frequently associated with ligands targeting GPCRs.[6][7] Its physicochemical properties, including the basic piperidine nitrogen, can present unique challenges and opportunities in assay development.[6][8] A prominent target for compounds containing this scaffold is the histamine H3 receptor, a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.[2][3][9] Inverse agonists of the H3 receptor have shown therapeutic potential in treating cognitive and sleep disorders.[4][10]

Given the high constitutive activity of the H3 receptor, assays must be meticulously validated to distinguish between neutral antagonists and inverse agonists, a critical determination for understanding a compound's mechanism of action.[10]

Comparing In Vitro Assay Formats for H3 Receptor Inverse Agonists

The selection of an appropriate assay format is a critical first step. For compounds targeting the H3 receptor, two primary categories of in vitro assays are commonly employed: biochemical assays that measure direct binding to the receptor and cell-based functional assays that probe the downstream signaling consequences of that binding.

Biochemical Assays: Radioligand Binding

Radioligand binding assays are a gold standard for determining the affinity of a test compound for its target receptor.[2][11] These assays directly measure the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Principle: Cell membranes expressing the H3 receptor are incubated with a known concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound.[2][11] The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be converted to a binding affinity constant (Ki).

Experimental Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[1]

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]Nα-methylhistamine and a range of concentrations of the this compound containing test compound.[11][12]

  • Equilibration: Allow the binding reaction to reach equilibrium.[1]

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by filtration through a glass fiber filter.[1]

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.[1]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The selection of the radioligand is critical. An agonist radioligand like [3H]Nα-methylhistamine is often used.[2] The choice can influence the observed affinity of antagonists and inverse agonists.[13]

  • Cell Line Selection: HEK293 or CHO cells are commonly used due to their robust growth and high transfection efficiency, allowing for stable expression of the target receptor.[1]

  • Separation Method: Rapid filtration is essential to minimize the dissociation of the radioligand-receptor complex during the washing step.[1]

Cell-Based Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist by measuring a biological response downstream of receptor activation. For the Gi/o-coupled H3 receptor, the most common functional assays measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10][14]

Principle: The H3 receptor is coupled to the Gi/o family of G proteins, which inhibit the enzyme adenylyl cyclase.[10] In a functional assay, cells expressing the H3 receptor are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular cAMP levels. The ability of a test compound to inhibit this forskolin-stimulated cAMP production is then measured. Inverse agonists will decrease the basal cAMP level even in the absence of an agonist.[10]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture a cell line stably expressing the human H3 receptor in a multi-well plate.[1]

  • Pre-treatment: Pre-treat the cells with varying concentrations of the test compound.[1]

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (and an H3 receptor agonist for antagonist testing).[1]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[1]

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Causality Behind Experimental Choices:

  • Forskolin Stimulation: Forskolin is used to create a measurable signal window for the inhibitory effect of H3 receptor activation.

  • cAMP Detection Method: HTRF and other homogeneous assay formats are preferred for high-throughput screening due to their simplicity ("mix and read" procedure) and reduced number of steps, which increases reproducibility.[15]

  • Distinguishing Antagonists from Inverse Agonists: To definitively identify an inverse agonist, its ability to reduce the basal (unstimulated) signaling of the constitutively active H3 receptor must be demonstrated.[10]

Comparative Analysis of Assay Formats

Parameter Radioligand Binding Assay cAMP Functional Assay
Principle Measures direct binding affinity to the receptor.Measures the functional consequence of receptor binding (cAMP levels).
Information Provided Binding affinity (Ki).Functional potency (IC50/EC50), efficacy, and mechanism of action (agonist, antagonist, inverse agonist).
Throughput Moderate to high.High, especially with homogeneous formats.[16]
Complexity Requires handling of radioactive materials.Generally non-radioactive and can be automated.
Physiological Relevance Lower, as it uses membrane preparations.Higher, as it uses intact, live cells.

Addressing the Challenges of the this compound Scaffold in Assay Validation

The chemical properties of the this compound scaffold necessitate special attention during assay validation to avoid misleading results.

Non-Specific Binding

The basic nature of the piperidine ring can lead to non-specific binding to acidic components of the assay system, such as plasticware or proteins.[15][17][18][19] This can result in an underestimation of the compound's true potency.

Mitigation Strategies:

  • Assay Buffer Composition: Include detergents (e.g., 0.01% BSA or Tween-20) in the assay buffer to minimize non-specific adsorption to surfaces.

  • Coating Plates: For highly problematic compounds, pre-coating plates with a blocking agent like bovine serum albumin (BSA) can be beneficial.

  • Counter-screens: Perform assays with a cell line that does not express the target receptor to identify and quantify non-specific effects.

Compound Aggregation

Many drug-like molecules, particularly those with lipophilic and charged moieties, can form aggregates at higher concentrations.[20][21][22][23][24] These aggregates can non-specifically inhibit enzymes or interfere with assay detection technologies, leading to false-positive results.[20][22][23]

Mitigation Strategies:

  • Detergent Addition: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often disrupt aggregate formation.[20]

  • Dynamic Light Scattering (DLS): Use DLS to directly assess the aggregation potential of a compound under assay conditions.[24]

  • Assay Readout Interference: Test the compound's effect on the assay's detection system in the absence of the biological target to rule out direct interference.

A Validated System: Key Parameters and Acceptance Criteria

A robust in vitro assay must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[25][26] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A commonly used statistical parameter to assess the quality of an assay for high-throughput screening is the Z'-factor .[27] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[27]

Visualizing the Workflow

Assay Validation Workflow

AssayValidationWorkflow cluster_dev Assay Development cluster_val Assay Validation cluster_mit Scaffold-Specific Mitigation Dev Assay Format Selection (Biochemical vs. Cell-Based) Opt Optimization of Parameters (Reagents, Incubation Time, etc.) Dev->Opt Refinement Spec Specificity Opt->Spec NSB Non-Specific Binding (Counter-screens, Buffer Mods) Opt->NSB Agg Aggregation (Detergents, DLS) Opt->Agg Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Intra- & Inter-Assay) Acc->Prec Rob Robustness Prec->Rob NSB->Spec Agg->Spec

Sources

A Comparative In Vivo Efficacy Analysis of Novel 1-Cyclobutylpiperidin-4-ol Derivatives as D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of two novel 1-Cyclobutylpiperidin-4-ol derivatives, designated as Compound A and Compound B, against the typical antipsychotic Haloperidol. The evaluation focuses on their potential as dopamine D2 receptor antagonists for the treatment of psychosis, a therapeutic area where balancing potent efficacy with a manageable side-effect profile is paramount.

The this compound scaffold is a promising privileged structure in the design of central nervous system (CNS) agents.[1] Its derivatives are being explored for various CNS targets, including histamine H3 receptors for cognitive and sleep disorders.[2][3][4][5] This guide, however, hypothetically explores their potential within the well-established dopamine hypothesis of schizophrenia. The positive symptoms of schizophrenia are strongly linked to the hyperactivity of dopamine at D2 receptors in the mesolimbic pathway.[6][7] Therefore, antagonism of D2 receptor signaling is the primary mode of action for most antipsychotic drugs.[8][9]

Our comparative analysis utilizes a battery of validated in vivo behavioral models in rodents to predict both antipsychotic efficacy and the liability for extrapyramidal symptoms (EPS), a common and debilitating side effect of D2 antagonists.

The Dopamine D2 Receptor Signaling Pathway

The therapeutic rationale for the compounds evaluated herein is based on the dopamine hypothesis of schizophrenia.[8] This hypothesis posits that an overactive dopaminergic system, particularly involving the D2 receptor, contributes significantly to the positive symptoms of psychosis.[6] D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, initiate a signaling cascade that modulates neuronal activity.[8][9][10] Antipsychotic drugs act by blocking these receptors, thereby dampening the excessive dopaminergic signaling.[9]

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_Protein Gαi Protein Activation D2R->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Altered Neuronal Activity & Psychosis cAMP->Response Antagonist Compound A / B (Antagonist) Antagonist->D2R Blocks

Caption: Simplified Dopamine D2 Receptor Signaling Pathway and Point of Antagonist Intervention.

In Vivo Preclinical Evaluation Workflow

The screening process for identifying a promising antipsychotic candidate involves a multi-step in vivo workflow. This process is designed to systematically evaluate efficacy and safety, allowing for direct comparison between investigational compounds and established benchmarks. The primary goal is to identify candidates with a wide therapeutic window, meaning a significant separation between the doses required for therapeutic effect and those causing adverse effects.

InVivo_Workflow cluster_assays Behavioral Assays Start Compound Selection (A, B, Haloperidol) Acclimatization Animal Acclimatization & Baseline Assessment Start->Acclimatization Dosing Compound Administration (i.p.) Acclimatization->Dosing AIH Amphetamine-Induced Hyperlocomotion (Efficacy) Dosing->AIH CAT Catalepsy Test (Side Effect Liability) Dosing->CAT CAR Conditioned Avoidance Response (Efficacy) Dosing->CAR Analysis Data Collection & Statistical Analysis AIH->Analysis CAT->Analysis CAR->Analysis Decision Candidate Prioritization (Efficacy vs. Safety Profile) Analysis->Decision

Sources

A Comparative Guide to the Cross-Validation of Analytical Results for 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of 1-Cyclobutylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical agents.[1] We will delve into the nuances of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and present a robust framework for the cross-validation of their results. This document is structured to not only provide protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system of analysis.

The Critical Role of Orthogonal Analytical Methods

In the landscape of pharmaceutical development, relying on a single analytical method can introduce unforeseen biases and risks. Orthogonal methods, which measure the same analyte based on different physicochemical principles, provide a more comprehensive and trustworthy characterization of a compound's purity and identity. For a molecule like this compound, which possesses both polar (hydroxyl group) and non-polar (cyclobutyl and piperidine rings) moieties, a multi-faceted analytical approach is not just beneficial, but essential.

This guide will explore a Reversed-Phase HPLC (RP-HPLC) method with UV detection, which separates based on polarity, and a GC-MS method, which separates based on volatility and provides mass-based identification. The cross-validation of these two methods ensures a high degree of confidence in the reported analytical results.[2][3]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[4] For this compound, a C18 column is a suitable choice for reversed-phase chromatography.[5][6] However, as an aliphatic alcohol, it lacks a strong chromophore, necessitating derivatization for sensitive UV detection. Pre-column derivatization with a UV-active agent like benzoyl chloride is a common strategy to enhance detectability.

Rationale for Experimental Choices
  • Derivatization: The introduction of the benzoyl group provides a chromophore that absorbs strongly in the UV region, significantly improving the limit of detection (LOD) and limit of quantification (LOQ).

  • Mobile Phase: A gradient elution with acetonitrile and water allows for the effective separation of the derivatized analyte from potential impurities with varying polarities. The addition of a small amount of acid, like phosphoric acid, helps to ensure consistent peak shapes.

  • Column Choice: A C18 stationary phase provides the necessary hydrophobic interactions for the retention and separation of the derivatized, less polar analyte.

Experimental Protocol: HPLC-UV Analysis

1. Derivatization Procedure: a. Accurately weigh approximately 10 mg of this compound and dissolve in 1 mL of dichloromethane. b. Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of benzoyl chloride. c. Stir the reaction mixture at room temperature for 1 hour. d. Quench the reaction with 1 mL of saturated sodium bicarbonate solution. e. Extract the aqueous layer with dichloromethane (2 x 1 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. g. Reconstitute the residue in 10 mL of the mobile phase.

2. HPLC Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size
  • Mobile Phase A: Water with 0.1% Phosphoric Acid
  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
  • Gradient: 50% B to 95% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 230 nm
  • Injection Volume: 10 µL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.[7][8] this compound is sufficiently volatile for GC analysis, and the mass spectrometer provides invaluable structural information, aiding in impurity identification.

Rationale for Experimental Choices
  • Direct Analysis: Unlike HPLC-UV, direct analysis without derivatization is feasible, simplifying sample preparation.

  • Column Choice: A mid-polar column, such as a DB-5ms, is suitable for resolving the analyte from potential impurities.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of compounds with a range of boiling points.

  • Mass Spectrometry: Electron Ionization (EI) provides reproducible fragmentation patterns that can be used for library matching and structural elucidation.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation: a. Dissolve approximately 5 mg of this compound in 1 mL of methanol. b. Filter the solution through a 0.45 µm syringe filter.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Inlet Temperature: 250°C
  • Oven Temperature Program:
  • Initial Temperature: 80°C, hold for 2 minutes
  • Ramp: 15°C/min to 280°C, hold for 5 minutes
  • MS Transfer Line Temperature: 280°C
  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: 40-450 m/z

Cross-Validation of Analytical Results

The cornerstone of this guide is the cross-validation of the HPLC-UV and GC-MS methods to ensure the accuracy and reliability of the analytical data.[9] This process involves analyzing the same batch of this compound by both methods and comparing the results for key analytical parameters. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS cluster_comparison Cross-Validation Prep Homogeneous Batch of This compound HPLC_Deriv Derivatization with Benzoyl Chloride Prep->HPLC_Deriv GCMS_Prep Direct Dissolution Prep->GCMS_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Deriv->HPLC_Analysis HPLC_Data HPLC Purity & Impurity Profile HPLC_Analysis->HPLC_Data Comparison Comparative Data Analysis HPLC_Data->Comparison GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data GC-MS Purity & Impurity Profile GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Report Final Validated Report Comparison->Report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data from the analysis of a single batch of this compound to illustrate the cross-validation process.

Table 1: Purity Assessment Comparison

ParameterHPLC-UVGC-MSAcceptance Criteria
Purity (%) 99.5%99.6%Difference ≤ 0.5%
Number of Impurities Detected 34Comparable
Reporting Threshold 0.05%0.05%-

Table 2: Impurity Profile Comparison

ImpurityRetention Time (HPLC)Relative Retention Time (HPLC)Area % (HPLC)Retention Time (GC)Relative Retention Time (GC)Area % (GC)Identification (MS)
Impurity A 8.2 min0.850.20%10.5 min0.920.18%4-Hydroxypiperidine (Starting Material)
Impurity B 10.5 min1.090.15%12.1 min1.060.12%Cyclobutanone (Starting Material)
Impurity C 12.1 min1.260.10%13.5 min1.180.08%Di-alkylation product
Impurity D --< 0.05%9.8 min0.860.06%Unknown volatile impurity

Note: The identification of impurities is crucial for understanding the synthesis process and potential degradation pathways. The reductive amination of 4-hydroxypiperidine with cyclobutanone can lead to unreacted starting materials and over-alkylation products as potential impurities.[12]

Ensuring Scientific Integrity and Trustworthiness

A self-validating analytical system is built on the principles of accuracy, precision, specificity, linearity, range, robustness, and sensitivity (LOD/LOQ). Both the HPLC-UV and GC-MS methods must be independently validated according to ICH Q2(R1) guidelines before the cross-validation is performed.[10][11]

Method Validation Parameters

ValidationParameters cluster_params Key Validation Characteristics Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Sources

A Comparative Guide to the Synthesis of 1-Cyclobutylpiperidin-4-ol: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery, the piperidine scaffold is a ubiquitous and invaluable structural motif, present in a vast number of pharmaceuticals.[1][2] Its unique conformational properties and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological receptors. The N-substituted derivative, 1-cyclobutylpiperidin-4-ol, has emerged as a particularly crucial intermediate. It serves as a cornerstone in the synthesis of potent and selective histamine H3 receptor (H3R) inverse agonists, which are under investigation for treating cognitive and sleep disorders. Given its importance, the development of an efficient, scalable, and robust synthetic route to this key building block is of paramount importance to researchers and drug development professionals.

This guide provides an in-depth, objective comparison of the two primary synthetic strategies for preparing this compound: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a critical evaluation of their respective merits and drawbacks, supported by experimental data and authoritative references.

Method 1: Reductive Amination - The Efficient Workhorse

Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry, prized for its efficiency, operational simplicity, and high selectivity. This method constitutes a one-pot process where a carbonyl compound (cyclobutanone) reacts with an amine (4-hydroxypiperidine) to form an iminium intermediate, which is then immediately reduced in situ to the desired tertiary amine.

Causality Behind Experimental Choices

The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent must be powerful enough to reduce the iminium intermediate (C=N+) but mild enough to avoid reducing the starting ketone (C=O). While reagents like sodium borohydride (NaBH₄) can be used, they risk reducing the cyclobutanone starting material, leading to unwanted side products. Historically, sodium cyanoborohydride (NaBH₃CN) was favored for its selectivity; however, its high toxicity and the generation of hydrogen cyanide waste make it undesirable for large-scale synthesis.

The modern reagent of choice, and the one detailed here, is sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent offers the perfect balance of reactivity and selectivity. It is significantly less toxic than its cyanated counterpart and is mild enough not to reduce the ketone, ensuring a clean reaction profile. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE), where the reactants are soluble and the reagent is stable.

Reaction Pathway: Reductive Amination

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 4-Hydroxypiperidine C Iminium Ion A->C + B Cyclobutanone B->C D This compound C->D Reduction Reagent NaBH(OAc)₃ DCM, 20-30°C Reagent->C

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination

This protocol is adapted from a patented, large-scale synthesis process.

  • Vessel Setup: To a suitable reaction vessel, charge 4-hydroxypiperidine (1.0 eq.) and a suitable solvent such as dichloromethane (DCM, ~10 volumes).

  • Reactant Addition: Add cyclobutanone (1.1 eq.) to the solution.

  • Reduction: Cool the mixture to 20°C. In portions, add sodium triacetoxyborohydride (1.5 eq.) while maintaining the internal temperature between 20°C and 30°C.

  • Reaction: Stir the reaction mixture for 12 to 14 hours at 20-30°C. Monitor progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by adding an aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method 2: Direct N-Alkylation - The Classical Approach

Direct N-alkylation is a classical and straightforward method for forming C-N bonds via a nucleophilic substitution (Sₙ2) reaction. In this approach, the nitrogen atom of 4-hydroxypiperidine acts as a nucleophile, attacking an electrophilic cyclobutyl source, such as cyclobutyl bromide or cyclobutyl tosylate.

Causality Behind Experimental Choices

The primary challenge in N-alkylation of primary or secondary amines is over-alkylation . The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a significant byproduct. To mitigate this, the reaction requires careful control of stoichiometry and conditions.

A base is essential to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A mild, inorganic base like potassium carbonate (K₂CO₃) is a common choice. The choice of solvent is also critical; a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the Sₙ2 mechanism. The leaving group on the cyclobutane ring should be effective; tosylates are excellent leaving groups, but the more readily available cyclobutyl bromide is often used.

Reaction Pathway: N-Alkylation

G cluster_reactants Reactants cluster_product Product A 4-Hydroxypiperidine C This compound A->C + B Cyclobutyl Bromide B->C Reagent K₂CO₃ DMF, RT Reagent->A Base

Caption: Direct N-Alkylation workflow for this compound synthesis.

Experimental Protocol: N-Alkylation

This is a representative protocol based on general methods for the N-alkylation of piperidines.

  • Vessel Setup: To a round-bottom flask, add 4-hydroxypiperidine (1.0 eq.), potassium carbonate (2.0 eq.), and dimethylformamide (DMF, ~10 volumes).

  • Reactant Addition: Add cyclobutyl bromide (1.05 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50-60°C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product often requires purification by column chromatography to remove unreacted starting material and any over-alkylated byproducts.

Comparative Analysis: Performance Benchmarking

To provide an objective comparison, the key performance indicators for both synthetic routes are summarized below. The data for Reductive Amination is derived from published, scalable processes, while the data for N-Alkylation is estimated based on typical outcomes for this reaction class due to the challenges of controlling selectivity.

MetricMethod 1: Reductive AminationMethod 2: Direct N-AlkylationRationale & Field Insights
Typical Yield >90%50-70% (variable)Reductive amination is a highly efficient, one-pot process. N-alkylation yields are often compromised by the formation of quaternary salt byproducts and purification losses.
Purity (Crude) High (>95%)Moderate to LowThe selectivity of NaBH(OAc)₃ leads to a cleaner crude product. N-alkylation mixtures often contain starting material, product, and byproduct, necessitating extensive purification.
Scalability ExcellentModerateThe one-pot nature and clean profile of reductive amination make it highly amenable to multi-kilogram scale-up. Controlling stoichiometry and heat transfer in large-scale alkylations can be challenging.
Reaction Time 12-14 hours12-24 hoursBoth methods require significant reaction times, but the higher efficiency of reductive amination often makes it more time-effective overall.
Ease of Purification Simple (Aqueous Wash)Difficult (Chromatography)The high purity of the crude product from reductive amination often allows for simple work-up. N-alkylation typically requires column chromatography, which is costly and time-consuming at scale.
Reagent Safety Good (NaBH(OAc)₃ is stable)Good (Standard reagents)While both methods use common lab reagents, the avoidance of highly toxic cyanides in modern reductive amination is a significant safety advantage over older methods.
Atom Economy GoodModerateReductive amination incorporates the majority of the atoms from the reactants into the final product. N-alkylation generates stoichiometric amounts of salt byproduct (e.g., KBr).

Conclusion and Recommendations

Based on a comprehensive analysis of both synthetic strategies, Reductive Amination stands out as the superior method for the synthesis of this compound , particularly for applications requiring high purity, efficiency, and scalability. Its operational simplicity, clean reaction profile, and amenability to large-scale production make it the preferred choice in both academic research and industrial drug development settings.

While Direct N-Alkylation is a mechanistically straightforward alternative, it is plagued by inherent challenges, most notably the difficulty in controlling selectivity and avoiding over-alkylation. The resulting lower yields and the frequent need for chromatographic purification render it less efficient and economical, especially as the production scale increases. For small-scale exploratory synthesis where starting materials for reductive amination are unavailable, N-alkylation may be a viable option, but it is not recommended for process development or manufacturing campaigns.

For researchers and drug development professionals, optimizing the reductive amination pathway offers the most reliable and robust route to securing a consistent, high-quality supply of the critical this compound intermediate.

References

  • Hudkins, R. L., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-6. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbon–Nitrogen Bond Forming Reactions for the Synthesis of Pharmaceutical Compounds. Organic Process Research & Development, 16(6), 1156-1184.
  • Toukhrims, R., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(16), 3585. Available at: [Link]

  • Sharma, P., & Kumar, A. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available at: [Link]

Sources

In vivo validation of H3 receptor occupancy by 1-Cyclobutylpiperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Validation of H3 Receptor Occupancy by 1-Cyclobutylpiperidin-4-ol Derivatives

This guide provides a comprehensive comparison of methodologies for the in vivo validation of histamine H3 receptor (H3R) occupancy, with a specific focus on the emerging class of this compound derivatives. As the H3 receptor gains prominence as a therapeutic target for cognitive and sleep disorders, accurately quantifying the engagement of novel compounds with this receptor in a living system is paramount for successful drug development.[1][2] This document moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Critical Role of H3 Receptor Occupancy in CNS Drug Development

The histamine H3 receptor is a G protein-coupled receptor that acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine in the central nervous system (CNS).[3] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters like acetylcholine and dopamine.[2] Antagonists and inverse agonists of the H3R are therefore being actively investigated for their potential to treat a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and narcolepsy.[1][4][5]

In vivo receptor occupancy (RO) studies are a cornerstone of preclinical and clinical drug development. They provide a crucial link between the administered dose of a drug, its concentration in the target tissue (the brain), and the degree of engagement with its molecular target (the H3 receptor).[6][7] This relationship is fundamental for selecting appropriate doses for clinical trials and for understanding the exposure-response relationship that governs therapeutic efficacy.[7][8]

H3 Receptor Signaling Pathway

The H3 receptor is primarily coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This signaling cascade ultimately modulates neurotransmitter release.

H3R_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonist Therapeutic Intervention Histamine Histamine / Other NTs H3R H3 Receptor (Autoreceptor / Heteroreceptor) Histamine->H3R Binds G_protein Gαi/o Protein H3R->G_protein Activates Block Blockade AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Vesicle Vesicle cAMP->Vesicle Modulates Release ↓ Release Vesicle->Release Antagonist H3R Antagonist (e.g., this compound) Antagonist->H3R Blocks

Caption: H3 receptor signaling cascade and antagonist intervention.

Comparative Analysis of In Vivo H3R Occupancy Methodologies

The two primary techniques for determining H3R occupancy in vivo are Positron Emission Tomography (PET) and ex vivo autoradiography. A newer, alternative approach utilizing non-radiolabeled tracers with mass spectrometry analysis is also emerging.

FeaturePositron Emission Tomography (PET)Ex Vivo AutoradiographyNon-Radiolabeled Tracer (LC-MS/MS)
Principle Non-invasive imaging of a radiolabeled ligand's distribution in the living brain.[6]Quantitative measurement of radioligand binding on brain slices from dosed animals.[8]Quantification of a non-radiolabeled tracer in brain regions using mass spectrometry.[10]
Invasiveness Non-invasive (requires injection of radiotracer).Terminal procedure (requires euthanasia).Terminal procedure (requires euthanasia).
Key Advantage Allows for longitudinal studies in the same subject (e.g., human or non-human primate).[11]High sensitivity and anatomical resolution; less complex than PET.[12]Avoids handling of radioactive materials.
Key Limitation Lower resolution than autoradiography; requires complex infrastructure (cyclotron, PET scanner).Terminal nature prevents longitudinal assessment in the same animal.Indirect measurement of occupancy based on tracer displacement.
Tracer Type Short-lived positron emitters (e.g., ¹¹C, ¹⁸F).[13]Tritiated (³H) or other long-lived isotopes.[7][8]A potent, selective, non-radiolabeled H3R ligand.[10]
Reference Region Cerebellum, a region with low H3R density, is often used to estimate non-specific binding.[7][11]Cerebellum is used as the internal reference for non-specific binding.[7][14]Cerebellum is used to define non-specific binding.[10]
Typical Output Binding potential (BP), Distribution Volume (VT), % Occupancy vs. Dose/Plasma Concentration.[3]% Occupancy, ID₅₀ (dose for 50% inhibition).[12]% Occupancy, ED₅₀, Plasma EC₅₀.[10]

Method 1: Positron Emission Tomography (PET) Imaging

PET imaging is a powerful, non-invasive technique that allows for the quantification and visualization of receptor levels in the living brain.[6] Its major strength lies in its translational capability, enabling studies in both preclinical species and human subjects, which is invaluable for drug development.[3][6]

Causality of Experimental Choices:

  • Tracer Selection: The ideal PET tracer must exhibit high affinity and selectivity for the H3R, good brain penetration, and not be a substrate for efflux pumps like P-glycoprotein.[11] While several ¹¹C-labeled tracers have reached clinical evaluation, their short half-life (~20 minutes) limits their utility.[13] The development of ¹⁸F-labeled tracers (half-life ~110 minutes), such as ¹⁸F-H3-2401, represents a significant advancement, allowing for broader clinical application and more flexible study designs.[13][15]

  • Study Design: A typical occupancy study involves a baseline PET scan to measure receptor density, followed by administration of the therapeutic candidate (e.g., a this compound derivative). A second PET scan is then performed to measure the displacement of the radiotracer, from which receptor occupancy can be calculated.[3]

Detailed Protocol: H3R Occupancy Assessment via PET
  • Subject Preparation: Anesthetize the subject (e.g., non-human primate) and place it in the PET scanner. Insert a venous catheter for radiotracer injection and, if required, an arterial line for blood sampling to determine the arterial input function.

  • Baseline Scan: Inject a bolus of the H3R PET radioligand (e.g., [¹¹C]GSK189254). Acquire dynamic PET data for 90-120 minutes.

  • Drug Administration: Administer the this compound derivative at the desired dose and route. Allow sufficient time for the drug to reach peak brain concentration.

  • Occupancy Scan: Perform a second PET scan identical to the baseline scan.

  • Data Analysis:

    • Reconstruct PET images and co-register them with an anatomical MRI for region-of-interest (ROI) definition (e.g., striatum, frontal cortex, and cerebellum).

    • Generate time-activity curves for each ROI.

    • Calculate the total distribution volume (VT) in each ROI using appropriate kinetic modeling.

    • Calculate receptor occupancy using the following formula:

      • % Occupancy = 100 * (VT_Baseline - VT_PostDose) / (VT_Baseline - VT_Cerebellum)

Method 2: Ex Vivo Autoradiography

Ex vivo autoradiography is a highly sensitive method that combines in vivo drug administration with in vitro quantification of receptor binding.[8][12] This technique is particularly useful in preclinical discovery and optimization phases due to its high throughput and sensitivity, which can be greater than traditional brain homogenate assays.[12]

Causality of Experimental Choices:

  • Radioligand Selection: A high-affinity, selective tritiated H3R antagonist, such as [³H]-A-349821, is often used.[7] The experiment measures the ability of the unlabeled test compound (the this compound derivative) administered in vivo to prevent the binding of the radioligand applied to brain slices ex vivo.

  • Reference Region: The cerebellum, which has very low levels of H3 receptors, serves as an essential internal control to measure non-specific binding of the radioligand.[7][14] The difference in signal between a target-rich region (like the cortex or striatum) and the cerebellum is taken as the specific binding.[7][16]

Detailed Protocol: H3R Occupancy Assessment via Ex Vivo Autoradiography
  • Drug Administration: Dose rodents (e.g., Sprague-Dawley rats) with the this compound derivative or vehicle via the intended route (e.g., i.p. or p.o.). A typical study includes multiple dose groups.

  • Tissue Collection: At the time of expected peak brain exposure, euthanize the animals and rapidly extract the brains.

  • Radioligand Administration & Brain Slicing: An alternative approach involves administering a tracer dose of a radiolabeled compound (like [³H]NAMH or [³H]-A-349821) in vivo after the test compound, then collecting the brain.[7][8] The brains are then frozen and sectioned (e.g., 20 µm slices) using a cryostat.

  • Autoradiography:

    • Mount the brain sections onto microscope slides.

    • If a radiolabeled tracer was not administered in vivo, incubate the slices with a solution containing the H3R radioligand (e.g., [³H]NAMH) until equilibrium is reached.

    • Wash the slices to remove unbound radioligand.

  • Imaging: Expose the dried slides to a phosphor imaging screen or film.

  • Data Analysis:

    • Quantify the signal intensity in ROIs (e.g., cortex, striatum, cerebellum) using image analysis software.

    • Calculate specific binding for each animal: Specific Binding = Signal_Cortex - Signal_Cerebellum.

    • Determine % occupancy at each dose: % Occupancy = 100 * (1 - (Specific Binding_Dosed / Specific Binding_Vehicle)).

    • Calculate the ID₅₀ value from the dose-response curve.

Comparative Workflow Diagram

Workflow_Comparison cluster_PET PET Workflow cluster_ExVivo Ex Vivo Autoradiography Workflow pet_start Start pet_scan1 Baseline PET Scan (Inject Radiotracer) pet_start->pet_scan1 pet_dose Administer Test Compound (this compound) pet_scan1->pet_dose pet_scan2 Occupancy PET Scan pet_dose->pet_scan2 pet_analysis Kinetic Modeling (Calculate VT) pet_scan2->pet_analysis pet_result % Occupancy Calculation pet_analysis->pet_result exvivo_start Start exvivo_dose Administer Test Compound (Dose Groups) exvivo_start->exvivo_dose exvivo_euthanize Euthanize & Extract Brain (at Tmax) exvivo_dose->exvivo_euthanize exvivo_slice Slice Brain exvivo_euthanize->exvivo_slice exvivo_bind Radioligand Incubation & Washing exvivo_slice->exvivo_bind exvivo_image Image with Phosphor Screen exvivo_bind->exvivo_image exvivo_analysis Quantify Signal in ROIs exvivo_image->exvivo_analysis exvivo_result % Occupancy / ID50 Calculation exvivo_analysis->exvivo_result

Caption: Comparative workflow for PET vs. Ex Vivo Autoradiography.

Application to this compound Derivatives

This chemical class has produced several promising H3R inverse agonists/antagonists. In vivo occupancy studies have been crucial in their development.

CompoundMethodKey FindingReference
SUVN-G3031 (Samelisant) Not explicitly stated, but described as demonstrating "high receptor occupancy". This is often determined by ex vivo methods in preclinical stages.Potent, selective, and orally active with robust wake-promoting activity.[17][17][18]
Compound 45e Ex vivo Occupancy AssayDemonstrated high receptor occupancy with an ED₈₀ of 0.22 mg/kg in rats.[19][19][20]
(R,S)-4a Rat Dipsogenia Model (Functional in vivo antagonism)Potent H3R functional antagonist in vivo, enhancing memory at doses as low as 0.03-0.3 mg/kg p.o.[21][21]
ABT-239 Ex vivo Autoradiography & in vivo with [³H]-A-349821Dose-dependently inhibited H3 receptor binding. Blood levels corresponding to occupancy were consistent with efficacy in cognitive models.[7][12][5][7][12]
Pitolisant PET with [¹¹C]GSK189254A 40 mg oral dose in humans resulted in high H3 receptor occupancy of 84% ± 7%.[3][3]

The data clearly show that for novel this compound derivatives like compound 45e, ex vivo occupancy assays provide precise quantification (ED₈₀ = 0.22 mg/kg) that correlates well with efficacy in behavioral models, such as the object recognition task.[19] This robust correlation between target engagement and functional outcome is the primary goal of these studies, providing confidence for further development.[7]

Conclusion and Recommendations

The validation of in vivo H3 receptor occupancy is a non-negotiable step in the development of novel therapeutics like this compound derivatives.

  • For early-stage preclinical development and lead optimization, ex vivo autoradiography offers a superior balance of sensitivity, anatomical precision, and throughput.[8][12] It is the recommended method for establishing initial dose-occupancy relationships and correlating them with plasma/brain exposure and efficacy in rodent models.

  • For late-stage preclinical and clinical development , Positron Emission Tomography (PET) is the gold standard.[6] Its non-invasive and translational nature allows for direct assessment of H3R occupancy in human subjects, providing critical data for dose selection in Phase II/III trials and confirming that the drug engages its target in patients.[3]

By strategically employing these complementary techniques, researchers can build a comprehensive understanding of a compound's pharmacodynamic profile, de-risk clinical development, and ultimately increase the probability of delivering a safe and effective medicine.

References

  • Detection of low level histamine H3 receptor occupancy by autoradiography. (2009). PubMed.
  • Detection of low level histamine H3 receptor occupancy by autoradiography. (n.d.). ScienceDirect.
  • Esbenshade, T. A., Fox, G. B., & Cowart, M. D. (2006). Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders. Molecular Interventions.
  • Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associated with schizophrenia. (n.d.). Oxford Academic.
  • Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associ
  • Hamill, T. G., Sato, N., Jitsuoka, M., et al. (2009). Inverse agonist histamine H3 receptor PET tracers labelled with carbon-11 or fluorine-18. PubMed.
  • Preclinical evaluation of non-imidazole histamine H3 receptor antagonists in comparison to atypical antipsychotics for the treatment of cognitive deficits associ
  • New PET tracers advance central nervous system imaging. (2025). EurekAlert!.
  • Brown, J. W., Whitehead, C. A., Basso, A. M., et al. (2012).
  • Imaging Histamine H3 Receptors with Positron Emission Tomography. (2021). PubMed.
  • Miller, T. R., et al. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. PubMed.
  • Miller, T. R., et al. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. PubMed Central.
  • In vivo receptor occupancy assay of histamine H₃ receptor antagonist in rats using non-radiolabeled tracer. (n.d.). PubMed.
  • SNMMI: New PET tracers developed for imaging brain disorders. (2025). AuntMinnie.
  • Imaging Histamine Receptors Using PET and SPECT. (2016). Radiology Key.
  • High affinity histamine binding site is the H3 receptor: characterization and autoradiographic localization in r
  • Use of the H3 receptor antagonist radioligand [3H]‐A‐349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. (2009).
  • In vivo occupancy of histamine H3 receptors by thioperamide and (R)-alpha-methylhistamine measured using histamine turnover and an ex vivo labeling technique. (n.d.). PubMed.
  • 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. (n.d.).
  • Hudkins, R. L., Josef, K. A., Becknell, N. C., et al. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity. PubMed.
  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H₃ Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. (2022). PubMed.
  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. (2019). PubMed.
  • Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. (n.d.). PubMed Central.
  • Samelisant. (n.d.). PubChem.

Sources

Comparison of the pharmacokinetic profiles of different 1-Cyclobutylpiperidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-cyclobutylpiperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS).[1] Its inherent properties, such as metabolic stability and the ability to modulate physicochemical characteristics, make it an attractive starting point for drug design.[1] This guide provides a comparative analysis of the pharmacokinetic profiles of several this compound derivatives, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is intended for researchers, scientists, and drug development professionals to inform lead optimization and candidate selection.

The Significance of the 1-Cyclobutylpiperidine Moiety

The piperidine ring is a common motif in a multitude of pharmaceuticals due to its ability to impart favorable drug-like properties.[2][3] The addition of a cyclobutyl group at the 1-position of the piperidine ring can significantly influence the molecule's pharmacokinetic profile. This bulky, lipophilic group can shield the nitrogen from metabolic enzymes, potentially reducing the rate of N-dealkylation, a common metabolic pathway for piperidine-containing drugs.[4] This can lead to improved metabolic stability and a longer half-life in the body.[1]

Comparative Pharmacokinetic Profiles

The following table summarizes the available pharmacokinetic data for several this compound derivatives that have been investigated primarily as histamine H3 receptor inverse agonists. It is important to note that direct head-to-head comparisons should be made with caution, as experimental conditions can vary between studies.

Derivative Structure Key Pharmacokinetic Parameters Therapeutic Target Reference
SUVN-G3031 N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamideAdequate oral exposure and favorable elimination half-lives in rats and dogs.[5]Histamine H3 Receptor[5]
Compound 45e 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-oneAdequate oral exposures and favorable half-life in both rats and dogs. High receptor occupancy (ED80 = 0.22 mg/kg).[6]Histamine H3 Receptor[6]
Compound (R,S)-4a (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-onePotent in vivo functional antagonist in the rat dipsogenia model.[7]Histamine H3 Receptor[7]

Understanding the ADME Profile: A Deeper Dive

The overall pharmacokinetic profile of a drug is determined by its absorption, distribution, metabolism, and excretion. For this compound derivatives, these properties are intricately linked to their chemical structure.

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is a critical first step. The derivatives listed above are noted to have "adequate oral exposures," suggesting good absorption characteristics.[5][6] The lipophilicity imparted by the cyclobutyl group and other aromatic moieties likely contributes to their ability to cross the intestinal membrane.

Distribution

Once absorbed, a drug distributes throughout the body. For CNS-targeted agents like the histamine H3 receptor inverse agonists mentioned, the ability to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of these derivatives, including their lipophilicity and molecular size, are optimized to facilitate BBB penetration. High receptor occupancy, as reported for Compound 45e, indicates that a sufficient concentration of the drug is reaching its target in the brain.[6]

Metabolism

The metabolic fate of piperidine-containing compounds is a key determinant of their duration of action and potential for drug-drug interactions. The primary routes of metabolism for piperidines often involve the cytochrome P450 (CYP) enzyme system.[4]

  • N-dealkylation: As previously mentioned, the cyclobutyl group is designed to sterically hinder N-dealkylation, a common metabolic pathway for piperidines.[4] This is a critical design element to enhance metabolic stability.

  • Hydroxylation: Hydroxylation of the piperidine ring or other parts of the molecule is another potential metabolic pathway. The position of hydroxylation can be influenced by the directing effects of substituents.

  • Other Pathways: Depending on the specific functional groups present in the derivative, other metabolic reactions such as oxidation, glucuronidation, or sulfation can also occur.

The provided search results indicate that for some piperidine-containing drugs, CYP3A4 and CYP2D6 are major metabolizing enzymes.[4]

Excretion

The final step in the drug's journey is excretion, primarily through the kidneys (urine) or the liver (bile/feces). The rate and route of excretion will depend on the physicochemical properties of the parent drug and its metabolites.

Experimental Protocols for Pharmacokinetic Profiling

A thorough understanding of a drug candidate's pharmacokinetic profile requires a suite of in vitro and in vivo experiments.

In Vitro Assays
  • Metabolic Stability: This is often assessed using liver microsomes or hepatocytes. The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

  • CYP Inhibition and Induction: These assays are crucial to assess the potential for drug-drug interactions.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. This is typically measured by equilibrium dialysis or ultrafiltration.

  • Permeability: Assays like the Caco-2 cell monolayer model are used to predict intestinal absorption.[8]

In Vivo Studies
  • Pharmacokinetic Studies in Animal Models: These studies involve administering the drug to animals (e.g., rats, dogs) and collecting blood samples over time to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[5][6]

  • Receptor Occupancy Studies: Techniques like positron emission tomography (PET) can be used to directly measure the binding of a drug to its target in the brain in living subjects.

Visualizing Key Concepts

Pharmacokinetic_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Permeation Tissues Tissues Systemic Circulation->Tissues Perfusion Liver (CYP Enzymes) Liver (CYP Enzymes) Systemic Circulation->Liver (CYP Enzymes) First-Pass Metabolism Kidney/Bile Kidney/Bile Systemic Circulation->Kidney/Bile Direct Elimination Target Site (e.g., Brain) Target Site (e.g., Brain) Tissues->Target Site (e.g., Brain) BBB Penetration Metabolites Metabolites Liver (CYP Enzymes)->Metabolites N-dealkylation, Hydroxylation Metabolites->Kidney/Bile Elimination

Caption: General ADME pathway for orally administered this compound derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PK_Studies Pharmacokinetic Studies (Rat, Dog) Metabolic_Stability->PK_Studies Permeability Permeability (Caco-2 Assay) Permeability->PK_Studies PPB Plasma Protein Binding PPB->PK_Studies CYP_Inhibition CYP Inhibition CYP_Inhibition->PK_Studies RO_Studies Receptor Occupancy (PET Imaging) PK_Studies->RO_Studies Efficacy_Models Efficacy Models PK_Studies->Efficacy_Models Candidate_Selection Clinical Candidate Selection RO_Studies->Candidate_Selection Efficacy_Models->Candidate_Selection Lead_Compound Lead this compound Derivative Lead_Compound->Metabolic_Stability Lead_Compound->Permeability Lead_Compound->PPB Lead_Compound->CYP_Inhibition

Caption: Typical experimental workflow for pharmacokinetic profiling of drug candidates.

Conclusion and Future Directions

The this compound scaffold continues to be a valuable asset in the development of new therapeutics. The derivatives discussed in this guide demonstrate that strategic modifications to this core structure can lead to compounds with favorable pharmacokinetic profiles, including good oral exposure and desirable half-lives. Future research in this area will likely focus on fine-tuning the ADME properties of these derivatives to optimize their efficacy and safety profiles. A deeper understanding of the structure-activity relationships governing their interaction with metabolic enzymes will be crucial for designing the next generation of drugs based on this versatile scaffold.

References

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity. Journal of Medicinal Chemistry. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]

  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one: a Histamine H3 Receptor Inverse Agonist with Efficacy in Animal Models of Cognition. PubMed. [Link]

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Cyclobutylpiperidin-4-ol, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory and environmental stewardship.

Understanding the Compound: Hazard Profile of this compound

Based on data from related structures like N-phenylpiperidin-4-amine and piperidine, it is prudent to handle this compound with the assumption that it may be:

  • Harmful if swallowed: Acute oral toxicity is a common concern with piperidine derivatives.[1]

  • A skin and eye irritant: Direct contact may cause irritation or, in some cases, more severe damage to the skin and eyes.[1]

  • A potential respiratory tract irritant: Inhalation of dust or vapors may lead to respiratory discomfort.[1]

  • Harmful to aquatic life: As with many synthetic organic compounds, release into the environment could have adverse effects on aquatic ecosystems.

Given these potential hazards, this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2]

Quantitative Data Summary

For a clearer understanding of the compound's characteristics, the following table summarizes key data points, where available, or notes the absence of specific information, reinforcing the need for a cautious approach.

PropertyValue/InformationSource
Chemical Formula C₉H₁₇NOInferred from structure
Molar Mass 155.24 g/mol Inferred from structure
Appearance Solid (presumed)Based on similar compounds
GHS Hazard Statements (Inferred) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol provides a systematic approach to the disposal of this compound, ensuring compliance with general laboratory waste management guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate PPE:

  • Safety Goggles: To protect against splashes or fine dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a Waste Stream: this compound waste should be classified as "Non-halogenated Organic Solid Waste."

  • Select an Appropriate Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top lid.

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Never use food or beverage containers for chemical waste.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation
  • Solid Waste:

    • Collect any solid residues, contaminated weighing papers, and disposable equipment (e.g., pipette tips) in the designated solid waste container.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Solutions:

    • If this compound is in a solution, it should be collected in a designated "Non-halogenated Organic Liquid Waste" container.

    • Do not mix with halogenated solvents or other incompatible waste streams.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[3]

    • After triple-rinsing, the container can be defaced (to remove the original label) and disposed of as non-hazardous laboratory glass or plastic waste, in accordance with institutional procedures.

Step 4: Storage and Disposal
  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory. This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Away from sources of ignition and incompatible chemicals.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for its collection. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization & Segregation cluster_containment Containment cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Classify as: Non-halogenated Organic Solid Waste is_solid->solid_waste Solid liquid_waste Classify as: Non-halogenated Organic Liquid Waste is_solid->liquid_waste Liquid container Select & Label Compatible Hazardous Waste Container solid_waste->container liquid_waste->container store Store in Designated Satellite Accumulation Area (SAA) container->store pickup Arrange for EHS Waste Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

Causality and Trustworthiness in Protocol Design

The procedures outlined in this guide are not arbitrary; they are based on a hierarchy of controls and established principles of chemical safety and environmental regulation.

  • Hazard-Based Approach: The initial step of inferring the hazard profile is crucial. By treating this compound with the caution afforded to its more well-characterized relatives, we build in a margin of safety. This proactive stance is a hallmark of a robust safety culture.

  • Regulatory Compliance: The segregation, labeling, and storage requirements are derived from regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle to grave."[2] Adherence to these guidelines ensures legal compliance and avoids potential institutional liabilities.

  • Prevention of Accidental Mixing: The strict segregation of waste streams, particularly separating non-halogenated from halogenated organic waste, is critical. Inadvertent mixing can lead to dangerous chemical reactions or complicate the final disposal process, increasing costs and environmental risks.

  • Chain of Custody: The use of designated SAAs and scheduled pickups by a certified EHS department establishes a clear chain of custody for the hazardous waste. This ensures that the waste is handled by trained professionals at every stage, from the laboratory to its final destruction or neutralization.

By following these procedures, researchers and institutions can be confident that they are managing their chemical waste in a manner that is not only compliant but also ethically responsible.

References

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclobutylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 1-Cyclobutylpiperidin-4-ol. Synthesizing technical data with field-proven safety practices, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment. The causality behind each recommendation is explained to build a foundational understanding of risk mitigation when handling this chemical intermediate.

Hazard Assessment: Understanding the Risks

This compound is a chemical compound utilized in pharmaceutical research and development.[1][2][3][4] A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate the required level of personal protection.[5][6][7]

The primary risks associated with this compound involve direct contact and inhalation, making the use of appropriate barriers for the eyes, skin, and respiratory system non-negotiable.

Table 1: GHS Hazard Classification for this compound
Hazard ClassificationCategoryHazard StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[5][7]
Serious Eye Irritation / DamageCategory 1 / 2AH318/H319: Causes serious eye damage/irritation[5][6][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][7]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[6][7]
Hazardous to the Aquatic Environment (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects[6]

Core Directive: Essential Personal Protective Equipment

Based on the identified hazards, a multi-layered PPE approach is required. The following equipment is mandatory when handling this compound in its solid form or in solution.

  • Eye and Face Protection : Due to the severe eye irritation/damage risk, standard safety glasses are insufficient.[6][7]

    • Minimum Requirement : Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are essential.[8]

    • Best Practice : When handling larger quantities or when there is a significant risk of splashing, a combination of chemical splash goggles and a full-face shield is recommended for maximum protection.[9][10]

  • Hand and Body Protection : The compound is a known skin irritant, necessitating robust skin protection.[5][7]

    • Gloves : High-performance nitrile or neoprene gloves are the preferred choice, offering good chemical resistance.[9][10] Always check for signs of degradation or perforation before use. For prolonged tasks, consider double-gloving.

    • Lab Coat/Gown : A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown shown to be resistant to chemical permeation should be used.[11]

  • Respiratory Protection : As a dust, this compound can cause respiratory irritation.[5][7] Engineering controls are the first line of defense.

    • Engineering Controls : Always handle the solid form of this chemical in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust.[5][12]

    • Personal Respiratory Protection : In the absence of adequate ventilation or during a large spill cleanup, a NIOSH-approved respirator is required. A fit-tested N95 respirator may be sufficient for dust, but for higher concentrations or unknown exposure levels, a full face-piece chemical cartridge-type respirator should be used.[9]

Operational and Disposal Plans

Adherence to standardized procedures is critical for minimizing exposure and ensuring consistent safety across all laboratory personnel.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when preparing to work with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_operation Operational Phase start Start: Prepare to handle This compound review_sds Review Safety Data Sheet (SDS) for specific hazards start->review_sds assess_task Assess Task: - Weighing solid? - Making solution? - Large or small scale? review_sds->assess_task select_eye Select Eye/Face Protection: - Goggles (minimum) - Goggles + Face Shield (splash risk) assess_task->select_eye select_skin Select Skin Protection: - Nitrile Gloves - Lab Coat/Gown assess_task->select_skin select_resp Select Respiratory Protection: - Work in Fume Hood (primary) - NIOSH Respirator (if needed) assess_task->select_resp don_ppe Don PPE Correctly select_eye->don_ppe select_skin->don_ppe select_resp->don_ppe perform_task Perform Chemical Handling (Weighing, Dissolving, etc.) don_ppe->perform_task doff_ppe Doff PPE Carefully (Avoid self-contamination) perform_task->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Safe Completion wash_hands->end End of Procedure

Caption: PPE Selection and Use Workflow

Step-by-Step Handling Protocol
  • Preparation : Before entering the lab, confirm the location of safety showers and eyewash stations. Ensure the chemical fume hood is certified and functioning correctly.

  • PPE Donning : Put on your lab coat/gown, followed by chemical splash goggles, and finally, your nitrile gloves. If a respirator is required, it should be donned and fit-checked before handling the chemical.

  • Chemical Handling :

    • Conduct all manipulations, including weighing and solution preparation, within the fume hood.[5]

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

    • Use a container that is appropriate for the amount of substance being handled and ensure it is clearly labeled.

  • Post-Handling :

    • Securely cap the primary container.

    • Clean any residual dust from the work surface using a damp cloth or a specialized vacuum. Do not dry sweep.

  • PPE Doffing : Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat/gown (turning it inside out), and finally, eye protection.

  • Hygiene : Immediately wash your hands thoroughly with soap and water after removing all PPE.[5][6][12]

Emergency Procedures: Spill and Exposure
  • Spill Response :

    • Evacuate all non-essential personnel from the immediate area.

    • If safe to do so, prevent further spillage.

    • For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[5]

    • Avoid creating dust. Do not sweep up dry material.[6]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid Measures :

    • If in Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][13]

    • If on Skin : Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][13]

    • If Inhaled : Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][12]

    • If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[6][12]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE : Disposable PPE, such as gloves and gowns, that has come into contact with the chemical should be placed in a designated hazardous waste container.

  • Disposal Protocol : All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[5][6] Never dispose of this chemical down the drain, as it is harmful to aquatic life.[6]

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety and scientific integrity.

References

  • This compound Safety Data Sheet. AK Scientific, Inc.

  • Safety Data Sheet for a related piperidine compound. Sigma-Aldrich.

  • Safety Data Sheet for a related piperidine compound. Cayman Chemical.

  • Safety Data Sheet for a related chemical. Fisher Scientific.

  • Safety Data Sheet for 1-Benzyl-4-piperidone. Fisher Scientific.

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019, October 30).

  • Safety Data Sheet for a related chemical. ChemPoint.com. (2015, March 11).

  • Personal Protective Equipment. POGO Satellite Manual.

  • Safety Data Sheet for 4-Hydroxy-4-phenylpiperidine. Fisher Scientific. (2024, March 30).

  • Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.

  • SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen. (2025, April 30).

  • Safety Data Sheet for a related toxic compound. Sigma-Aldrich. (2024, August 6).

  • Material Safety Data Sheet. Pfizer.

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031). PubMed.

  • Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a). PubMed.

  • 1‐[2‐(1‐Cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one. ResearchGate.

  • 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one. PubMed.

  • Discovery and Development of N‑[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031). ACS Figshare.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.